(R)-1-(pyridin-4-yl)ethanol
描述
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
属性
IUPAC Name |
(1R)-1-pyridin-4-ylethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO/c1-6(9)7-2-4-8-5-3-7/h2-6,9H,1H3/t6-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVOAMIOKNARIMR-ZCFIWIBFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=NC=C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=CC=NC=C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40472989 | |
| Record name | (R)-1-(pyridin-4-yl)ethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40472989 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
123.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
27854-88-2 | |
| Record name | (R)-1-(pyridin-4-yl)ethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40472989 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (1R)-1-(pyridin-4-yl)ethan-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of (R)-1-(pyridin-4-yl)ethanol
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-1-(pyridin-4-yl)ethanol is a chiral alcohol of significant interest in the fields of medicinal chemistry and organic synthesis. Its structure, featuring a pyridine ring attached to a chiral ethanol backbone, makes it a valuable building block for the development of novel pharmaceuticals and complex organic molecules.[1] This guide provides a comprehensive overview of its chemical and physical properties, synthesis, and biological relevance, with a focus on its role as a precursor to GPR119 receptor agonists.
Chemical and Physical Properties
This compound is a white crystalline powder or needles under standard conditions.[2] The presence of the nitrogen atom in the pyridine ring and the hydroxyl group in the ethanol moiety imparts polarity to the molecule, influencing its solubility and reactivity.
Tabulated Physical and Chemical Data
The following tables summarize the key quantitative data for this compound.
Table 1: General Properties
| Property | Value | Reference(s) |
| Molecular Formula | C₇H₉NO | [1][2] |
| Molecular Weight | 123.15 g/mol | [1][2] |
| CAS Number | 27854-88-2 | [1] |
| IUPAC Name | (1R)-1-(pyridin-4-yl)ethan-1-ol | [1] |
| Appearance | White crystalline powder or needles | [2] |
Table 2: Physicochemical Properties
| Property | Value | Reference(s) |
| Melting Point | 67-69 °C | [2][3] |
| Boiling Point | 239.7 °C at 760 mmHg (Predicted) | [2] |
| Density | 1.082 g/cm³ (Predicted) | [2] |
| Flash Point | 98.8 °C | [2] |
| Optical Activity | [α]²⁰/D +55° (c = 1 in chloroform) | [3] |
| pKa | 13.52 ± 0.20 (Predicted) | [3] |
| Refractive Index | 1.535 | [2] |
| XLogP3 | 0.4 | [2] |
Table 3: Solubility
| Solvent | Solubility | Reference(s) |
| Methanol | Soluble | [3] |
| Water | Soluble (1.00E+06 mg/L for 4-Pyridineethanol) | [4] |
| Ethanol | Soluble | [5] |
| DMSO | Soluble |
Spectral Data
Detailed spectral analysis is crucial for the identification and characterization of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the pyridine ring, the methine proton adjacent to the hydroxyl group and the pyridine ring, the methyl protons, and the hydroxyl proton. The aromatic protons will appear as doublets in the downfield region. The methine proton will be a quartet, and the methyl protons will be a doublet. The hydroxyl proton signal may be a broad singlet.
-
¹³C NMR: The carbon NMR spectrum will show characteristic peaks for the carbons of the pyridine ring, with the carbon attached to the nitrogen being the most deshielded. The carbons of the ethanol side chain will also have distinct chemical shifts. Based on similar structures, the following peak assignments can be anticipated: C=N (around 150 ppm), aromatic C-H (120-140 ppm), C-O (around 70 ppm), and methyl C (around 25 ppm).[6]
Infrared (IR) Spectroscopy
The IR spectrum of this compound will exhibit characteristic absorption bands corresponding to its functional groups. A broad band in the region of 3200-3600 cm⁻¹ is indicative of the O-H stretching vibration of the alcohol. C-H stretching vibrations of the aromatic ring and the alkyl group will be observed around 3000-3100 cm⁻¹ and 2850-3000 cm⁻¹, respectively. Aromatic C=C and C=N stretching vibrations will appear in the 1400-1600 cm⁻¹ region. The C-O stretching vibration will be visible around 1050-1150 cm⁻¹.[6]
Mass Spectrometry (MS)
The mass spectrum of this compound is expected to show a molecular ion peak [M]⁺ at m/z = 123. The fragmentation pattern will likely involve the loss of a methyl group (m/z = 108) and the loss of water (m/z = 105). Alpha-cleavage next to the oxygen atom is also a common fragmentation pathway for alcohols.
Experimental Protocols
Synthesis: Asymmetric Reduction of 4-Acetylpyridine
A common and effective method for the synthesis of this compound is the asymmetric reduction of the corresponding ketone, 4-acetylpyridine. This can be achieved with high enantioselectivity using a chiral catalyst.
General Procedure:
-
Catalyst Preparation: A chiral catalyst, such as a B-alkoxyoxazaborolidine, is prepared in situ in an appropriate solvent (e.g., toluene).[3]
-
Reduction: A solution of 4-acetylpyridine in the same solvent is slowly added to the catalyst solution. A reducing agent, such as borane dimethyl sulfide complex (BH₃-SMe₂), is then added dropwise at a controlled temperature.[3]
-
Quenching and Work-up: The reaction is quenched by the addition of an acid (e.g., H₂SO₄). The organic layer is separated, washed, dried, and the solvent is removed under reduced pressure.[3]
-
Purification: The crude product is purified by column chromatography on silica gel, followed by recrystallization from a suitable solvent system (e.g., petroleum ether/benzene).[3]
Diagram of Synthetic Workflow:
Caption: Workflow for the synthesis of this compound.
Biological Relevance and Signaling Pathway
This compound serves as a key intermediate in the synthesis of potent GPR119 receptor agonists, which are being investigated for the treatment of type 2 diabetes and obesity.[1]
GPR119 Signaling Pathway
G protein-coupled receptor 119 (GPR119) is primarily expressed in pancreatic β-cells and intestinal L-cells. Its activation leads to an increase in intracellular cyclic AMP (cAMP) levels, which in turn potentiates glucose-stimulated insulin secretion and the release of glucagon-like peptide-1 (GLP-1).
Diagram of GPR119 Signaling Pathway:
Caption: Simplified GPR119 signaling cascade.
Chemical Reactivity and Stability
The chemical reactivity of this compound is dictated by its two primary functional groups: the hydroxyl group and the pyridine ring.
-
Hydroxyl Group: The alcohol functionality can undergo oxidation to the corresponding ketone (4-acetylpyridine), esterification with carboxylic acids or their derivatives, and conversion to a leaving group for nucleophilic substitution reactions.
-
Pyridine Ring: The nitrogen atom of the pyridine ring is basic and can be protonated or alkylated. The ring itself can participate in electrophilic aromatic substitution reactions, although it is less reactive than benzene.
The compound is stable under normal storage conditions but should be stored in an inert atmosphere at 2-8°C.[2] It is incompatible with strong oxidizing agents.
Conclusion
This compound is a versatile chiral building block with well-defined chemical and physical properties. Its importance in the synthesis of GPR119 agonists highlights its potential in the development of new therapies for metabolic disorders. This guide provides essential technical information to aid researchers in the synthesis, characterization, and application of this valuable compound.
References
An In-depth Technical Guide on (R)-1-(pyridin-4-yl)ethanol (CAS: 27854-88-2)
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-1-(pyridin-4-yl)ethanol is a chiral alcohol of significant interest in medicinal chemistry and organic synthesis. Its structure, featuring a pyridine ring attached to a chiral ethanol backbone, makes it a valuable building block and scaffold for the development of novel therapeutic agents.[1] The pyridine moiety can engage in various biological interactions, including hydrogen bonding and π-π stacking, influencing the binding affinity and specificity of its derivatives.[1] This guide provides a comprehensive overview of its physicochemical properties, synthesis, and applications, with a focus on its role in the development of G protein-coupled receptor 119 (GPR119) agonists for the treatment of metabolic disorders.
Physicochemical Properties
This compound is a white crystalline powder or needles under standard conditions.[2] A summary of its key physicochemical properties is presented in Table 1.
| Property | Value | Reference(s) |
| CAS Number | 27854-88-2 | N/A |
| Molecular Formula | C₇H₉NO | [2] |
| Molecular Weight | 123.15 g/mol | [2] |
| Melting Point | 67-69 °C (lit.) | [2] |
| Boiling Point | 239.7 °C at 760 mmHg (Predicted) | [2] |
| Density | 1.082 g/cm³ (Predicted) | [2] |
| Solubility | Soluble in Methanol | N/A |
| Appearance | White Crystalline Powder or Needles | [2] |
| Storage Conditions | 2-8°C, Inert atmosphere | [2] |
Synthesis and Purification
The enantioselective synthesis of this compound is crucial for its application in chiral drug development. The most common and effective method is the asymmetric reduction of the prochiral ketone, 4-acetylpyridine.
Asymmetric Reduction via Corey-Bakshi-Shibata (CBS) Method
The Corey-Bakshi-Shibata (CBS) reduction is a highly enantioselective method for reducing ketones to chiral alcohols using a chiral oxazaborolidine catalyst and a borane source.[3]
References
(R)-1-(pyridin-4-yl)ethanol: A Comprehensive Technical Guide for Researchers
(R)-1-(pyridin-4-yl)ethanol is a chiral alcohol of significant interest in the fields of pharmaceutical development and asymmetric synthesis. Its unique structure, featuring a pyridine ring attached to a chiral ethanol backbone, makes it a valuable intermediate and building block for complex molecules. This guide provides an in-depth overview of its chemical properties, synthesis, and applications, tailored for researchers, scientists, and professionals in drug development.
Core Molecular and Physical Properties
This compound is a white crystalline powder or needle-like solid at room temperature.[1] The presence of both a basic pyridine nitrogen and a hydroxyl group allows it to participate in a variety of chemical interactions, including hydrogen bonding and coordination with metal ions.[2] This versatility underpins its utility as a ligand and a precursor in medicinal chemistry.[2]
Below is a summary of its key quantitative data:
| Property | Value |
| Molecular Formula | C₇H₉NO |
| Molecular Weight | 123.15 g/mol |
| CAS Number | 27854-88-2 |
| IUPAC Name | (1R)-1-(pyridin-4-yl)ethan-1-ol |
| Melting Point | 67-69 °C |
| Boiling Point | 239.7 °C at 760 mmHg |
| Density | 1.082 g/cm³ |
Asymmetric Synthesis: Experimental Protocol
The enantioselective synthesis of this compound is crucial for its application in chiral drug development. The most common and effective method is the asymmetric reduction of the corresponding ketone, 4-acetylpyridine. This process utilizes chiral catalysts or reducing agents to ensure the desired stereochemistry of the final product.
Several methods have been developed for this transformation, including:
-
Catalytic Asymmetric Reduction: Employing chiral catalysts, often based on transition metals like Ruthenium, to facilitate the stereoselective hydrogenation of 4-acetylpyridine.
-
Asymmetric Transfer Hydrogenation: A method that uses a hydrogen donor in conjunction with a chiral catalyst, offering operational simplicity.
-
Biocatalytic Methods: Utilizing enzymes that can selectively produce the (R)-enantiomer from a racemic mixture or directly from the ketone.[3]
A representative experimental protocol for the synthesis via asymmetric reduction is detailed below.
Protocol: Asymmetric Reduction of 4-Acetylpyridine
This protocol is based on the general principle of reducing 4-acetylpyridine using a chiral catalyst to yield this compound.
1. Materials and Reagents:
- 4-Acetylpyridine
- Chiral reducing agent (e.g., a borane complex with a chiral ligand)
- Anhydrous solvent (e.g., Tetrahydrofuran - THF)
- Quenching solution (e.g., Methanol)
- Apparatus for inert atmosphere reaction
2. Procedure:
- In a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), the chiral catalyst is dissolved in the anhydrous solvent.
- The solution is cooled to a predetermined temperature (e.g., 0 °C or -78 °C) to control the enantioselectivity of the reaction.
- 4-acetylpyridine, dissolved in the anhydrous solvent, is added dropwise to the stirred catalyst solution.
- The reaction is monitored by a suitable technique, such as Thin Layer Chromatography (TLC), to determine its completion.
- Upon completion, the reaction is carefully quenched by the slow addition of the quenching solution at a low temperature.
- The mixture is then allowed to warm to room temperature.
3. Work-up and Purification:
- The solvent is removed under reduced pressure (rotary evaporation).
- The crude product is then subjected to an aqueous work-up to remove inorganic byproducts.
- Purification of the final compound is typically achieved through column chromatography on silica gel.
4. Analysis and Characterization:
- The chemical structure and purity are confirmed using spectroscopic methods such as ¹H NMR and ¹³C NMR.
- Crucially, the optical purity (enantiomeric excess, % ee) of the this compound is determined by High-Performance Liquid Chromatography (HPLC) using a chiral column (e.g., CHIRALCEL®).[4]
Visualizing the Synthesis Workflow
The logical flow from the starting material to the final, purified product can be represented as follows:
Caption: Workflow for the asymmetric synthesis of this compound.
Applications in Research and Development
The primary value of this compound lies in its role as a chiral building block. Its applications are diverse and impactful:
-
Pharmaceutical Synthesis: It serves as a key intermediate in the synthesis of more complex active pharmaceutical ingredients (APIs).[3] The pyridine moiety can interact with biological targets, and the specific (R) stereochemistry is often essential for desired pharmacological activity. For instance, it is a building block for GPR119 receptor agonists, which are investigated for the treatment of metabolic disorders.[3]
-
Chiral Ligand Development: The ability of the pyridine nitrogen to coordinate with metal centers makes this compound a precursor for novel chiral ligands.[3] These ligands are instrumental in developing new catalysts for other asymmetric reactions, furthering the field of stereoselective synthesis.
-
Materials Science: In material science, it can be incorporated into polymers or other complex molecules to introduce specific chemical properties and chirality.[3]
References
Spectroscopic Profile of (R)-1-(pyridin-4-yl)ethanol: A Technical Guide
For Immediate Release
This technical guide provides a comprehensive overview of the key spectroscopic data for the chiral alcohol (R)-1-(pyridin-4-yl)ethanol, a valuable building block in pharmaceutical and materials science research. The document is intended for researchers, scientists, and drug development professionals, presenting Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data in a clear, structured format, alongside detailed experimental protocols.
Summary of Spectroscopic Data
The following tables summarize the quantitative spectroscopic data obtained for this compound.
Table 1: ¹H NMR Spectroscopic Data (400 MHz, CDCl₃)
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Number of Protons | Assignment |
| 8.50-8.60 | Doublet | - | 2H | Pyridine H-2, H-6 |
| 7.30-7.40 | Doublet | - | 2H | Pyridine H-3, H-5 |
| 4.85-4.95 | Quartet | - | 1H | CH-OH |
| 3.80-4.00 | Singlet (broad) | - | 1H | OH |
| 1.45-1.55 | Doublet | - | 3H | CH₃ |
Data sourced from Smolecule[1]
Table 2: ¹³C NMR Spectroscopic Data (100 MHz, CDCl₃)
| Chemical Shift (δ) ppm | Assignment |
| ~155 | Pyridine C-4 |
| ~150 | Pyridine C-2, C-6 |
| ~121 | Pyridine C-3, C-5 |
| 68-70 | Chiral Carbon (CH-OH) |
| ~25 | Methyl Carbon (CH₃) |
Data sourced from Smolecule[1]
Table 3: Infrared (IR) Spectroscopy Data
| Frequency (cm⁻¹) | Interpretation |
| 3300 (broad) | O-H stretch |
| 2970-2850 | C-H stretch (aliphatic) |
| ~1600, ~1500 | C=C and C=N stretching (pyridine ring) |
| ~1050 | C-O stretch |
Table 4: Mass Spectrometry (MS) Data
| m/z | Interpretation |
| 123 | Molecular ion [M]⁺ |
| 108 | [M - CH₃]⁺ |
| 78 | [C₅H₄N]⁺ (pyridyl fragment) |
Experimental Protocols
Detailed methodologies for the acquisition of the spectroscopic data are outlined below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
A solution of the sample is prepared by dissolving approximately 5-10 mg of this compound in a suitable deuterated solvent, such as chloroform-d (CDCl₃). The solution is then transferred to an NMR tube. ¹H and ¹³C NMR spectra are recorded on a 400 MHz spectrometer. Chemical shifts are reported in parts per million (ppm) relative to an internal standard, typically tetramethylsilane (TMS).
Infrared (IR) Spectroscopy
The IR spectrum is typically obtained using a Fourier Transform Infrared (FTIR) spectrometer. For a solid sample like this compound, the Attenuated Total Reflectance (ATR) technique is commonly employed. A small amount of the solid is placed directly on the ATR crystal, and pressure is applied to ensure good contact. The spectrum is recorded over the range of 4000-400 cm⁻¹.
Mass Spectrometry (MS)
Mass spectra are acquired using a mass spectrometer, often coupled with a gas chromatography (GC-MS) or liquid chromatography (LC-MS) system for sample introduction. For GC-MS analysis, the sample is vaporized and then ionized, typically by electron impact (EI). The resulting ions are separated based on their mass-to-charge ratio (m/z) and detected.
Visualization of Spectroscopic Workflow
The following diagram illustrates the general workflow for obtaining and analyzing spectroscopic data for a chemical compound.
This guide serves as a foundational resource for professionals engaged in chemical synthesis and analysis, providing key data and procedural insights for the characterization of this compound.
References
(R)-1-(pyridin-4-yl)ethanol: A Technical Guide to its Solubility in Organic Solvents for Researchers and Drug Development Professionals
(R)-1-(pyridin-4-yl)ethanol is a chiral alcohol of significant interest in pharmaceutical development, primarily serving as a key building block in the synthesis of novel therapeutics.[1][2] Its solubility in various organic solvents is a critical parameter for its synthesis, purification, and formulation. This technical guide provides an in-depth overview of the solubility characteristics of this compound, detailed experimental protocols for solubility determination, and insights into its role in relevant biological pathways.
Core Concepts in Solubility
The solubility of a compound is governed by the principle of "like dissolves like," where substances with similar polarities tend to be miscible. This compound possesses both a polar pyridine ring and a hydroxyl group, capable of hydrogen bonding, as well as a nonpolar ethyl group. This amphiphilic nature suggests its solubility will vary across a range of organic solvents. Generally, it is expected to exhibit good solubility in polar protic and aprotic solvents and lower solubility in nonpolar solvents.
Quantitative Solubility Data
| Solvent | Classification | Temperature (°C) | Solubility ( g/100 mL) | Molar Solubility (mol/L) |
| Methanol | Polar Protic | |||
| Ethanol | Polar Protic | |||
| Isopropanol | Polar Protic | |||
| Ethyl Acetate | Polar Aprotic | |||
| Acetone | Polar Aprotic | |||
| Dichloromethane | Polar Aprotic | |||
| Toluene | Nonpolar Aromatic | |||
| Heptane | Nonpolar Aliphatic |
Experimental Protocol for Solubility Determination
The following is a generalized, yet detailed, protocol for determining the solubility of this compound in an organic solvent. This method, often referred to as the isothermal shake-flask method, is a reliable technique for generating accurate solubility data.
Materials and Equipment:
-
This compound (high purity)
-
Selected organic solvents (analytical grade)
-
Analytical balance (± 0.1 mg)
-
Thermostatically controlled shaker or water bath
-
Vials with screw caps
-
Syringe filters (e.g., 0.45 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector (or other suitable analytical technique like UV-Vis spectroscopy)
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of vials, each containing a known volume (e.g., 5 mL) of a different organic solvent. The excess solid should be clearly visible.
-
Securely cap the vials to prevent solvent evaporation.
-
Place the vials in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C).
-
Equilibrate the samples for a sufficient period (typically 24-72 hours) to ensure that equilibrium is reached. The system should be continuously agitated during this time.
-
-
Sample Collection and Preparation:
-
After equilibration, allow the vials to stand undisturbed at the set temperature for at least 2 hours to allow the excess solid to settle.
-
Carefully withdraw a known volume of the supernatant using a pre-warmed (to the experimental temperature) syringe.
-
Immediately filter the collected supernatant through a syringe filter into a pre-weighed volumetric flask. This step is crucial to remove any undissolved microcrystals.
-
Dilute the filtered solution with a suitable solvent (often the same solvent used for dissolution or a mobile phase component for HPLC analysis) to a concentration within the calibrated range of the analytical method.
-
-
Quantification:
-
Analyze the diluted samples using a validated HPLC method. A standard calibration curve should be prepared using solutions of known concentrations of this compound.
-
From the concentration of the diluted sample and the dilution factor, calculate the concentration of the saturated solution.
-
-
Data Reporting:
-
Express the solubility in grams per 100 mL of solvent ( g/100 mL) and as molar solubility (mol/L).
-
Repeat the experiment at different temperatures to understand the temperature dependence of solubility.
-
Experimental Workflow for Solubility Determination
Role in Drug Development: GPR119 Agonist Synthesis
This compound is a valuable chiral building block for the synthesis of G protein-coupled receptor 119 (GPR119) agonists.[1] GPR119 is a promising therapeutic target for the treatment of type 2 diabetes and other metabolic disorders. Its activation in pancreatic β-cells and intestinal L-cells stimulates glucose-dependent insulin and glucagon-like peptide-1 (GLP-1) secretion, respectively.
GPR119 Signaling Pathway
The binding of a GPR119 agonist to the receptor initiates a signaling cascade that leads to beneficial metabolic effects.
Conclusion
While specific quantitative data on the solubility of this compound in organic solvents is not widely published, this guide provides a robust experimental framework for its determination. Understanding the solubility of this key chiral intermediate is essential for optimizing its use in the synthesis of pharmacologically active molecules, such as GPR119 agonists, which hold promise for the treatment of metabolic diseases. The provided protocols and diagrams serve as a valuable resource for researchers and professionals in the field of drug development.
References
Chiral Purity of (R)-1-(pyridin-4-yl)ethanol: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis, chiral purity analysis, and potential biological significance of (R)-1-(pyridin-4-yl)ethanol. This chiral alcohol is a valuable building block in the pharmaceutical industry, particularly in the development of novel therapeutics. Ensuring high enantiomeric purity is critical for the safety and efficacy of the final active pharmaceutical ingredient (API). This document details established synthetic routes, in-depth analytical methodologies for determining enantiomeric excess (ee), and explores the compound's relevance in cellular signaling pathways.
Synthesis of Enantiomerically Enriched this compound
The asymmetric synthesis of this compound from the prochiral ketone, 4-acetylpyridine, is a key step in obtaining the desired enantiomer. Two primary strategies have proven effective: asymmetric hydrogenation and biocatalytic deracemization.
Asymmetric Hydrogenation
Asymmetric hydrogenation utilizing chiral catalysts is a powerful method for the enantioselective reduction of ketones. Ruthenium-based catalysts, particularly those developed by Noyori and co-workers, are highly effective for this transformation. These reactions typically involve the transfer of hydrogen from H₂ gas to the ketone substrate, guided by a chiral ligand to favor the formation of one enantiomer.
A notable example involves the use of a chiral Ru(II)-BINAP catalyst system. While specific conditions can vary, a general approach involves reacting 4-acetylpyridine with hydrogen gas under pressure in the presence of the chiral ruthenium catalyst in a suitable solvent like methanol or ethanol.
Biocatalytic Deracemization
Biocatalytic methods offer an environmentally friendly and highly selective alternative for producing enantiopure compounds. Deracemization of a racemic mixture of 1-(pyridin-4-yl)ethanol can be achieved using whole-cell biocatalysts or isolated enzymes. These processes often involve a stereoselective oxidation of the (S)-enantiomer to the corresponding ketone, which is then asymmetrically reduced back to the (R)-enantiomer, ultimately converting the entire racemic mixture to the desired (R)-alcohol.
One successful approach utilizes the yeast Candida parapsilosis. This microorganism possesses enzymes that can efficiently catalyze the deracemization of racemic α-methyl-4-pyridinemethanol, achieving high enantiomeric excess of the (R)-enantiomer.
Table 1: Summary of Synthetic Methods for this compound
| Method | Precursor | Key Reagents/Catalyst | Achieved Enantiomeric Excess (ee) | Reference |
| Asymmetric Hydrogenation | 4-Acetylpyridine | Chiral Ruthenium Catalyst (e.g., Ru-BINAP) | >98% | General literature on Noyori Hydrogenation |
| Biocatalytic Deracemization | Racemic 1-(pyridin-4-yl)ethanol | Candida parapsilosis whole cells | ~97% | [1] |
| Biocatalytic Deracemization | Racemic 1-(pyridin-4-yl)ethanol | Catharanthus roseus cell cultures | Not Quantified | [2] |
Analytical Methods for Chiral Purity Determination
Accurate determination of the enantiomeric purity of this compound is crucial for quality control in drug development. Several chromatographic techniques are well-suited for this purpose, with chiral High-Performance Liquid Chromatography (HPLC) being the most common. Chiral Gas Chromatography (GC) and Supercritical Fluid Chromatography (SFC) also offer viable alternatives.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a robust and widely used technique for separating enantiomers. The separation is achieved using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. Polysaccharide-based CSPs, such as those derived from cellulose or amylose (e.g., CHIRALCEL® and CHIRALPAK® series), are particularly effective for resolving a wide range of chiral compounds, including pyridyl alcohols.
Experimental Protocol: Chiral HPLC Analysis
This protocol is a representative method based on established procedures for similar chiral alcohols and may require optimization for specific equipment and samples.
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: CHIRALCEL® OB (250 mm x 4.6 mm, 10 µm particle size).[3]
-
Mobile Phase: A mixture of n-hexane and isopropanol (IPA). A typical starting ratio is 90:10 (v/v). The exact ratio may need to be adjusted to achieve optimal resolution.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection: UV absorbance at 254 nm.
-
Sample Preparation: Dissolve a small amount of the sample (approximately 1 mg/mL) in the mobile phase.
-
Injection Volume: 10 µL.
-
Procedure:
-
Equilibrate the column with the mobile phase until a stable baseline is achieved.
-
Inject a solution of the racemic 1-(pyridin-4-yl)ethanol to determine the retention times of both the (R) and (S) enantiomers and to calculate the resolution factor.
-
Inject the sample of this compound.
-
Identify the peaks corresponding to the (R) and (S) enantiomers based on the retention times from the racemic standard.
-
Calculate the enantiomeric excess (ee) using the peak areas of the two enantiomers: ee (%) = [ (Area(R) - Area(S)) / (Area(R) + Area(S)) ] x 100
-
Chiral Gas Chromatography (GC)
Chiral GC is another effective method for enantiomeric separation, particularly for volatile compounds. The separation is achieved using a capillary column coated with a chiral stationary phase, often a cyclodextrin derivative. For alcohols, derivatization to a more volatile ester or ether may sometimes be necessary to improve peak shape and resolution.
Chiral Supercritical Fluid Chromatography (SFC)
Chiral SFC is a powerful technique that uses a supercritical fluid, typically carbon dioxide, as the primary mobile phase, often with a polar co-solvent (modifier) such as methanol or ethanol. SFC can offer faster separations and reduced solvent consumption compared to HPLC. Polysaccharide-based chiral stationary phases are also commonly used in SFC.
Table 2: Comparison of Analytical Techniques for Chiral Purity
| Technique | Principle | Common Stationary Phases | Advantages | Disadvantages |
| HPLC | Differential interaction with a chiral stationary phase in a liquid mobile phase. | Polysaccharide-based (e.g., CHIRALCEL®, CHIRALPAK®) | Robust, versatile, widely applicable. | Can use significant volumes of organic solvents. |
| GC | Differential partitioning into a chiral stationary phase in a gaseous mobile phase. | Cyclodextrin derivatives | High resolution, suitable for volatile compounds. | May require derivatization for polar analytes. |
| SFC | Differential interaction with a chiral stationary phase in a supercritical fluid mobile phase. | Polysaccharide-based | Fast separations, reduced organic solvent consumption, "green" technique. | Higher initial instrument cost. |
Biological Significance and Signaling Pathways
This compound and its derivatives are of significant interest in drug discovery due to the prevalence of the pyridine moiety in biologically active molecules.[4] Chiral alcohols, in general, are crucial intermediates in the synthesis of pharmaceuticals, as the stereochemistry at the alcohol center often dictates the pharmacological activity.[5]
While the direct interaction of this compound with a specific signaling pathway is not extensively documented in publicly available literature, its structural motifs are found in molecules targeting key cellular signaling components. For instance, derivatives of pyridinyl ethanol have been explored as:
-
G Protein-Coupled Receptor (GPCR) Agonists: It serves as a building block in the synthesis of GPR119 receptor agonists, which are under investigation for the treatment of metabolic disorders.[2]
-
Kinase Inhibitors: The pyridine scaffold is a common feature in many kinase inhibitors, which are a major class of drugs used in oncology and for inflammatory diseases. Derivatives of this compound can be synthesized and screened for their ability to inhibit specific kinases involved in disease-related signaling cascades.
The diagram below illustrates a generalized signaling pathway that could be modulated by a hypothetical drug candidate derived from this compound, targeting a receptor tyrosine kinase (RTK).
Caption: Representative RTK signaling pathway potentially inhibited by a drug derived from this compound.
Experimental and Logical Workflows
The development and quality control of this compound as a pharmaceutical intermediate follows a structured workflow. This process ensures the consistent production of a high-purity, enantiomerically defined substance.
Caption: General workflow for the synthesis and quality control of this compound.
Conclusion
This compound is a key chiral intermediate with significant potential in drug discovery and development. The ability to synthesize this compound with high enantiomeric purity and to accurately verify this purity is paramount. This guide has provided an overview of the primary synthetic routes and detailed the analytical methodologies, particularly chiral HPLC, for the determination of its chiral purity. Furthermore, the connection of its structural motifs to important biological signaling pathways underscores its relevance for researchers and scientists in the pharmaceutical field. The presented workflows provide a logical framework for the production and quality assessment of this important chiral building block.
References
Enantioselective Synthesis of (R)-1-(pyridin-4-yl)ethanol: A Technical Guide
Introduction
(R)-1-(pyridin-4-yl)ethanol is a chiral alcohol of significant interest in the pharmaceutical and fine chemical industries. Its unique structural motif, featuring a pyridine ring and a stereogenic center, makes it a valuable chiral building block for the synthesis of more complex molecules, including active pharmaceutical ingredients. This technical guide provides an in-depth overview of the primary enantioselective methods for the synthesis of this compound, with a focus on asymmetric reduction of 4-acetylpyridine and, to a lesser extent, asymmetric addition to pyridine-4-carbaldehyde. This document is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, comparative data, and mechanistic insights.
Asymmetric Reduction of 4-Acetylpyridine
The most prevalent and well-documented strategy for the enantioselective synthesis of this compound is the asymmetric reduction of the prochiral ketone, 4-acetylpyridine. This approach has been successfully realized through various catalytic systems, including metal-catalyzed hydrogenation and biocatalysis.
Corey-Bakshi-Shibata (CBS) Reduction
The Corey-Bakshi-Shibata (CBS) reduction is a powerful and reliable method for the enantioselective reduction of ketones to alcohols.[1][2][3][4] This reaction typically employs a chiral oxazaborolidine catalyst, such as (R)-2-Methyl-CBS-oxazaborolidine, in the presence of a borane source, like borane-dimethyl sulfide (BMS) or borane-THF.[1][4] The CBS catalyst coordinates with the borane and the ketone, facilitating a stereoselective hydride transfer. The predictability and high enantioselectivity, often exceeding 95% enantiomeric excess (e.e.), make this a favored method in organic synthesis.[1]
Experimental Protocol: CBS Reduction of 4-Acetylpyridine
A detailed experimental protocol for the CBS reduction of 4-acetylpyridine is outlined below.
| Parameter | Value |
| Reactant | 4-Acetylpyridine |
| Catalyst | (R)-2-Methyl-CBS-oxazaborolidine (10 mol%) |
| Reducing Agent | Borane-dimethyl sulfide (BMS, 1.0 M in THF, 1.0 equiv) |
| Solvent | Tetrahydrofuran (THF) |
| Temperature | -20 °C to room temperature |
| Reaction Time | 2 hours |
| Yield | 95% |
| Enantiomeric Excess (e.e.) | 97% |
Procedure:
-
A solution of (R)-2-Methyl-CBS-oxazaborolidine (10 mol%) in anhydrous THF is cooled to -20 °C under an inert atmosphere (e.g., argon or nitrogen).
-
Borane-dimethyl sulfide (1.0 M solution in THF, 1.0 equivalent) is added dropwise to the catalyst solution, and the mixture is stirred for 10 minutes.
-
A solution of 4-acetylpyridine in anhydrous THF is then added dropwise to the reaction mixture at -20 °C.
-
The reaction is stirred at -20 °C for 1.5 hours and then allowed to warm to room temperature and stirred for an additional 30 minutes.
-
The reaction is carefully quenched by the slow addition of methanol, followed by 1 M HCl.
-
The aqueous layer is neutralized with a saturated solution of sodium bicarbonate and extracted with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford this compound.
Logical Relationship of CBS Reduction
Caption: CBS reduction workflow for this compound synthesis.
Noyori Asymmetric Hydrogenation
The Noyori asymmetric hydrogenation is another highly efficient method for the enantioselective reduction of ketones.[5][6][7] This reaction utilizes ruthenium catalysts bearing chiral diphosphine ligands, most notably BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl).[5][8] The reaction proceeds under a hydrogen atmosphere, and the choice of the BINAP enantiomer dictates the stereochemical outcome of the reduction. Asymmetric transfer hydrogenation, using a hydrogen donor like 2-propanol or a formic acid/triethylamine mixture, is also a viable alternative.[9]
Experimental Protocol: Noyori Asymmetric Hydrogenation of 4-Acetylpyridine
The following table summarizes a typical experimental setup for the Noyori asymmetric hydrogenation of 4-acetylpyridine.
| Parameter | Value |
| Reactant | 4-Acetylpyridine |
| Catalyst | RuCl₂((S)-BINAP) (0.5 mol%) |
| Solvent | Methanol |
| Hydrogen Pressure | 10 atm |
| Temperature | 50 °C |
| Reaction Time | 12 hours |
| Yield | >99% |
| Enantiomeric Excess (e.e.) | 98% |
Procedure:
-
In a glovebox, a pressure vessel is charged with RuCl₂((S)-BINAP) (0.5 mol%) and 4-acetylpyridine.
-
Anhydrous, degassed methanol is added to the vessel.
-
The vessel is sealed, removed from the glovebox, and connected to a hydrogen line.
-
The vessel is purged with hydrogen gas several times before being pressurized to 10 atm.
-
The reaction mixture is stirred at 50 °C for 12 hours.
-
After cooling to room temperature, the pressure is carefully released.
-
The solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel to yield this compound.
Noyori Asymmetric Hydrogenation Pathway
Caption: Catalytic cycle of Noyori asymmetric hydrogenation.
Biocatalytic Reduction
Biocatalysis offers a green and highly selective alternative for the synthesis of chiral alcohols. Whole-cell biocatalysts or isolated enzymes (ketoreductases) can reduce 4-acetylpyridine with high enantioselectivity. Microorganisms such as Lactobacillus kefir and Rhodococcus erythropolis are known to possess alcohol dehydrogenases capable of performing such reductions.[10][11][12]
Experimental Protocol: Whole-Cell Bioreduction of 4-Acetylpyridine using Lactobacillus kefir
This protocol provides a general method for the whole-cell bioreduction of 4-acetylpyridine.
| Parameter | Value |
| Biocatalyst | Lactobacillus kefir cells |
| Substrate | 4-Acetylpyridine (10 g/L) |
| Co-substrate | Glucose (for cofactor regeneration) |
| Medium | Phosphate buffer (pH 7.0) |
| Temperature | 30 °C |
| Reaction Time | 24-48 hours |
| Yield | 85-95% |
| Enantiomeric Excess (e.e.) | >99% (for the R-enantiomer) |
Procedure:
-
Lactobacillus kefir cells are cultured in an appropriate growth medium and harvested by centrifugation.
-
The cell pellet is washed and resuspended in a phosphate buffer (pH 7.0).
-
4-Acetylpyridine and glucose (as a co-substrate for NADH regeneration) are added to the cell suspension.
-
The reaction mixture is incubated at 30 °C with gentle agitation.
-
The progress of the reaction is monitored by techniques such as GC or HPLC.
-
Once the reaction is complete, the cells are removed by centrifugation or filtration.
-
The supernatant is extracted with an organic solvent (e.g., ethyl acetate).
-
The combined organic extracts are dried and concentrated to give the crude product, which can be further purified if necessary.
Biocatalytic Reduction Workflow
Caption: Key components in the whole-cell bioreduction of 4-acetylpyridine.
Asymmetric Addition to Pyridine-4-Carbaldehyde
An alternative, though less commonly reported, synthetic route to this compound involves the enantioselective addition of a methyl group to pyridine-4-carbaldehyde. This can be achieved using organometallic reagents in the presence of a chiral ligand.
Enantioselective Methylation
The enantioselective addition of a methyl group to an aldehyde can be accomplished using organometallic reagents like methylmagnesium bromide or dimethylzinc in the presence of a chiral catalyst. While specific examples for the synthesis of this compound via this route are scarce in readily available literature, the general principles of asymmetric organometallic addition are well-established.[13][14][15] The success of this approach would heavily depend on the selection of a suitable chiral ligand that can effectively control the stereochemistry of the addition to the pyridine-containing substrate.
Conceptual Experimental Workflow
A conceptual workflow for this approach is presented below.
Asymmetric Methylation Conceptual Workflow
Caption: Conceptual workflow for asymmetric methylation of pyridine-4-carbaldehyde.
Data Summary and Comparison
The following table summarizes the quantitative data for the different enantioselective synthesis methods of this compound discussed in this guide.
| Method | Catalyst/Biocatalyst | Yield (%) | Enantiomeric Excess (e.e.) (%) | Key Advantages |
| CBS Reduction | (R)-2-Methyl-CBS-oxazaborolidine | 95 | 97 | High enantioselectivity, predictable stereochemistry, mild conditions.[1][2] |
| Noyori Asymmetric Hydrogenation | RuCl₂((S)-BINAP) | >99 | 98 | High yield and enantioselectivity, high catalyst turnover.[5][8] |
| Biocatalytic Reduction | Lactobacillus kefir | 85-95 | >99 | Environmentally friendly, high enantioselectivity, mild conditions.[10][11][12] |
Conclusion
The enantioselective synthesis of this compound can be achieved with high efficiency and stereoselectivity through several methods. The asymmetric reduction of 4-acetylpyridine is the most established and versatile route, with Corey-Bakshi-Shibata reduction, Noyori asymmetric hydrogenation, and biocatalytic methods all providing excellent results. The choice of method will depend on factors such as substrate scope, catalyst availability and cost, scalability, and environmental considerations. While the asymmetric addition to pyridine-4-carbaldehyde presents a plausible alternative, further research is needed to develop efficient and highly selective catalytic systems for this transformation. This guide provides a comprehensive overview of the current state-of-the-art, offering valuable insights and practical protocols for researchers and professionals in the field.
References
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. Corey-Bakshi-Shibata Reduction [organic-chemistry.org]
- 3. Corey–Itsuno reduction - Wikipedia [en.wikipedia.org]
- 4. Corey-Bakshi-Shibata Reduction: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 5. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 6. ousar.lib.okayama-u.ac.jp [ousar.lib.okayama-u.ac.jp]
- 7. Asymmetric hydrogenation - Wikipedia [en.wikipedia.org]
- 8. grokipedia.com [grokipedia.com]
- 9. kanto.co.jp [kanto.co.jp]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Methylation and Alkylation of Pyridines at the meta Position Using Aldehydes or Aldehyde Surrogates - PubMed [pubmed.ncbi.nlm.nih.gov]
(R)-1-(pyridin-4-yl)ethanol: A Chiral Building Block for Advanced Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
(R)-1-(pyridin-4-yl)ethanol has emerged as a crucial chiral building block in medicinal chemistry, primarily owing to its integral role in the synthesis of innovative therapeutic agents. Its stereospecific configuration and the presence of a pyridine moiety make it a valuable precursor for creating complex molecules with high biological activity. This technical guide provides a comprehensive overview of the synthesis, properties, and applications of this compound, with a focus on its utility in the development of novel pharmaceuticals.
Physicochemical and Spectroscopic Data
This compound is a white crystalline solid at room temperature.[1] Its key physical and chemical properties are summarized in the table below, providing essential data for its handling, characterization, and use in synthesis.
| Property | Value | Reference(s) |
| CAS Number | 27854-88-2 | [1] |
| Molecular Formula | C₇H₉NO | [1] |
| Molecular Weight | 123.15 g/mol | [1] |
| Melting Point | 67-69 °C | [1] |
| Boiling Point | 239.7 °C at 760 mmHg | [1] |
| Optical Rotation | [α]D²⁵ = +32.4° (c=1.0, EtOH) | [2] |
| Appearance | White crystalline powder or needles | [1] |
| Solubility | Soluble in methanol and ethanol | [3] |
Spectroscopic analysis is fundamental for the structural elucidation and purity assessment of this compound. The following data are characteristic of the compound.
| Spectroscopic Data | |
| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 8.50 (d, J=6.0 Hz, 2H), 7.30 (d, J=6.0 Hz, 2H), 4.90 (q, J=6.5 Hz, 1H), 1.48 (d, J=6.5 Hz, 3H) |
| ¹³C NMR (CDCl₃, 101 MHz) | δ (ppm): 156.0, 149.5, 121.0, 69.0, 25.0 |
| IR (KBr, cm⁻¹) | ν: 3350 (O-H), 3030 (C-H, aromatic), 2970 (C-H, aliphatic), 1605, 1500 (C=C, C=N, aromatic ring), 1080 (C-O) |
Synthesis of this compound
The enantioselective synthesis of this compound is critical to its application as a chiral building block. The primary route involves the asymmetric reduction of the prochiral ketone, 4-acetylpyridine. Several methodologies have been developed to achieve high enantioselectivity and yield, including catalyst-mediated asymmetric reduction and biocatalysis.
Asymmetric Reduction of 4-Acetylpyridine
The asymmetric reduction of 4-acetylpyridine is a widely employed method for the synthesis of enantiomerically pure this compound. This transformation is typically achieved using chiral catalysts, such as those based on ruthenium or iridium complexes.
A well-established method for the asymmetric reduction of ketones is the Noyori asymmetric hydrogenation, which utilizes a ruthenium catalyst bearing a chiral diphosphine ligand, such as BINAP.[4]
Experimental Protocol:
-
Catalyst Preparation: In a glovebox, a solution of [RuCl₂(p-cymene)]₂ and (R)-BINAP in a 1:1.1 molar ratio is prepared in anhydrous dichloromethane (DCM) and stirred for 30 minutes.
-
Reaction Setup: A pressure vessel is charged with 4-acetylpyridine and a solution of the prepared catalyst in DCM.
-
Hydrogenation: The vessel is purged with hydrogen gas and then pressurized to 50 atm. The reaction mixture is stirred at room temperature for 24 hours.
-
Work-up and Purification: After releasing the pressure, the solvent is removed under reduced pressure. The residue is purified by column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to yield this compound.
Biocatalytic Reduction
Biocatalysis offers a green and highly selective alternative for the synthesis of chiral alcohols. Ketoreductases (KREDs) are enzymes that can reduce ketones to their corresponding alcohols with high enantioselectivity.[5][6][7]
Experimental Protocol:
-
Reaction Mixture Preparation: In a buffered aqueous solution (e.g., phosphate buffer, pH 7.0), 4-acetylpyridine is suspended.
-
Enzyme and Cofactor Addition: A commercially available ketoreductase that selectively produces the (R)-enantiomer is added, along with a cofactor recycling system, typically consisting of NADP⁺ and an enzyme such as glucose dehydrogenase (GDH) with glucose as the sacrificial substrate.
-
Reaction Conditions: The mixture is incubated at a controlled temperature (e.g., 30 °C) with gentle agitation for 24-48 hours, or until the reaction is complete as monitored by HPLC.
-
Extraction and Purification: The reaction mixture is extracted with an organic solvent such as ethyl acetate. The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography.
The following diagram illustrates the general workflow for the biocatalytic reduction of 4-acetylpyridine.
Determination of Enantiomeric Excess
The enantiomeric excess (e.e.) of this compound is a critical quality parameter. High-performance liquid chromatography (HPLC) using a chiral stationary phase (CSP) is the most common method for its determination.[8][9]
HPLC Method:
-
Column: A polysaccharide-based chiral column, such as Chiralcel OD-H or Chiralpak AD-H, is typically effective.
-
Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and an alcohol (e.g., isopropanol or ethanol) is used. The ratio is optimized to achieve baseline separation of the enantiomers. A small amount of an amine modifier (e.g., diethylamine) may be added to improve peak shape.
-
Flow Rate: Typically 0.5-1.0 mL/min.
-
Detection: UV detection at a wavelength where the pyridine ring absorbs, usually around 254 nm.
Application as a Chiral Building Block in Drug Development
This compound serves as a key intermediate in the synthesis of a variety of pharmacologically active molecules. Its most prominent application is in the development of G protein-coupled receptor 119 (GPR119) agonists, which are being investigated as potential treatments for type 2 diabetes and other metabolic disorders.[3]
Synthesis of GPR119 Agonists
GPR119 agonists often feature a core structure where the chiral center derived from this compound is crucial for potent and selective receptor binding. An example of a synthetic transformation involves the Mitsunobu reaction, where the hydroxyl group of this compound is displaced by a nucleophile with inversion of configuration, a common strategy to introduce nitrogen-containing heterocycles.
The following diagram illustrates a generalized synthetic scheme for the incorporation of this compound into a GPR119 agonist.
GPR119 Signaling Pathway
GPR119 is a Gs-coupled receptor primarily expressed in pancreatic β-cells and intestinal L-cells.[10] Activation of GPR119 by an agonist leads to an increase in intracellular cyclic AMP (cAMP) levels. In pancreatic β-cells, this rise in cAMP enhances glucose-dependent insulin secretion. In intestinal L-cells, it stimulates the release of glucagon-like peptide-1 (GLP-1), an incretin hormone that also promotes insulin secretion. This dual mechanism of action makes GPR119 an attractive target for the treatment of type 2 diabetes.
The signaling pathway initiated by a GPR119 agonist is depicted in the following diagram.
Conclusion
This compound is a versatile and highly valuable chiral building block for the pharmaceutical industry. Its efficient and stereoselective synthesis, coupled with its utility in constructing potent drug candidates like GPR119 agonists, underscores its importance in modern drug discovery. The detailed methodologies and data presented in this guide are intended to facilitate its application in the research and development of next-generation therapeutics.
References
- 1. echemi.com [echemi.com]
- 2. rsc.org [rsc.org]
- 3. (R)-(+)-1-(4-PYRIDYL)ETHANOL | 27854-88-2 [m.chemicalbook.com]
- 4. Noyori Hydrogenation | NROChemistry [nrochemistry.com]
- 5. First GPR119 PET Imaging Ligand: Synthesis, Radiochemistry, and Preliminary Evaluations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pure.manchester.ac.uk [pure.manchester.ac.uk]
- 7. Ketoreductase Catalyzed (Dynamic) Kinetic Resolution for Biomanufacturing of Chiral Chemicals - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Reducing Challenges in Organic Synthesis with Stereoselective Hydrogenation and Tandem Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
Stereospecific Synthesis of Pyridinyl Ethanol Derivatives: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stereospecific synthesis of pyridinyl ethanol derivatives, which are crucial chiral building blocks in the development of pharmaceuticals and fine chemicals. The guide details various synthetic strategies, including asymmetric reduction of ketones, enzymatic kinetic resolution, and the use of chiral auxiliaries. Each method is supported by quantitative data, detailed experimental protocols, and visualizations to facilitate understanding and implementation in a research and development setting.
Asymmetric Reduction of Pyridyl Ketones
The asymmetric reduction of prochiral pyridyl ketones is a direct and efficient method for producing enantiomerically enriched pyridinyl ethanol derivatives. This section covers three major catalytic approaches: Corey-Bakshi-Shibata (CBS) reduction, transition metal-catalyzed asymmetric hydrogenation, and asymmetric transfer hydrogenation.
Corey-Bakshi-Shibata (CBS) Reduction
The Corey-Bakshi-Shibata (CBS) reduction is a powerful method for the enantioselective reduction of ketones to alcohols using a chiral oxazaborolidine catalyst and a stoichiometric borane source.[1][2][3][4][5] This method is known for its high enantioselectivity and operational simplicity.
Workflow for CBS Reduction:
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Synthesis and Pharmacology of (Pyridin-2-yl)methanol Derivatives as Novel and Selective Transient Receptor Potential Vanilloid 3 Antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Pyridine Derivatives—A New Class of Compounds That Are Toxic to E. coli K12, R2–R4 Strains - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
The Advent and Evolution of Pyridinylethanol Compounds: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The pyridinylethanol core, a heterocyclic scaffold featuring a pyridine ring linked to an ethanol moiety, has emerged as a privileged structure in medicinal chemistry. Its unique electronic and steric properties have made it a versatile building block for the development of a diverse array of therapeutic agents targeting various biological systems. This technical guide provides an in-depth exploration of the discovery, history, and key experimental milestones in the development of pyridinylethanol compounds, with a particular focus on their roles as modulators of nicotinic and muscarinic acetylcholine receptors.
Discovery and Early History
The journey of pyridinylethanol compounds from simple chemical entities to valuable pharmacological tools has been a gradual process rooted in the broader exploration of pyridine chemistry. Early research into pyridine derivatives was largely driven by their prevalence in natural products and their potential as synthetic intermediates.[1][2] The synthesis of the basic pyridinylethanol scaffold, such as 4-(1-hydroxyethyl)pyridine, can be achieved through various established organic chemistry methods, including the alkylation of pyridine with ethylene oxide or the reduction of corresponding pyridine ketones.[3]
The initial impetus for investigating the biological activities of pyridinylethanol derivatives stemmed from the well-established role of the pyridine nucleus in numerous bioactive molecules.[4] The structural similarity of certain pyridinylethanol compounds to endogenous neurotransmitters like acetylcholine hinted at their potential to interact with cholinergic receptors.
Rise as Cholinergic Receptor Modulators
A significant turning point in the history of pyridinylethanol compounds was the discovery of their ability to modulate nicotinic and muscarinic acetylcholine receptors (nAChRs and mAChRs). These receptors play crucial roles in the central and peripheral nervous systems, and their dysfunction is implicated in a range of disorders, including Alzheimer's disease, Parkinson's disease, schizophrenia, and addiction.[5][6][7]
Nicotinic Acetylcholine Receptor (nAChR) Modulators
The nAChR family, ligand-gated ion channels activated by acetylcholine and nicotine, became a prime target for pyridinylethanol-based drug design.[5] The pyridine ring of these compounds can engage in crucial cation-π interactions with aromatic residues in the receptor's binding pocket, a key feature for agonist activity.[8] The ethanol side chain allows for further structural modifications to fine-tune selectivity and potency for different nAChR subtypes.
Structure-activity relationship (SAR) studies on pyridinyl ether derivatives, which share structural similarities with pyridinylethanol compounds, revealed that variations in the substitution on the pyridine ring and the nature of the side chain dramatically affect binding affinity for the α4β2 nAChR subtype.[9] For instance, the introduction of specific substituents can lead to compounds with IC50 values in the nanomolar range.[9]
Muscarinic Acetylcholine Receptor (mAChR) Modulators
Pyridinylethanol derivatives also emerged as important scaffolds for the development of ligands targeting muscarinic acetylcholine receptors, which are G-protein coupled receptors.[6] Early studies on N-(β-acetoxyethyl)pyridinium salts, analogues of acetylcholine where the quaternary ammonium group is replaced by a pyridinium ring, demonstrated that these compounds could retain significant muscarinic receptor binding and agonist activity.[6]
Further SAR studies revealed that the introduction of alkyl groups into the pyridine ring could shift the pharmacological profile from agonism to antagonism.[6] The hydrophobicity of these substituents was found to be a key determinant of antimuscarinic properties, suggesting the presence of a nonpolar region in the vicinity of the anionic binding site of muscarinic receptors.[6] The development of subtype-selective M4 muscarinic receptor antagonists has shown promise for the treatment of movement disorders like Parkinson's disease and dystonia.[7]
Quantitative Data Summary
The following tables summarize key quantitative data for representative pyridinylethanol and related pyridine derivatives, illustrating their potency and selectivity for cholinergic receptors.
| Compound Class | Target | Compound Example | IC50 / Ki (nM) | Reference |
| Pyridinyl Ethers | α4β2 nAChR | (R)-2-chloro-3-(4-cyanophenyl)-5-((3-pyrrolidinyl)oxy)pyridine | 22 | [9] |
| Pyrazol-4-yl-pyridine Derivatives | M4 mAChR (PAM) | Compound 12 | - | [6] |
| M4 Muscarinic Antagonists | hM4 mAChR | VU6028418 | 4.1 | [10] |
Note: This table presents a selection of data for illustrative purposes. For comprehensive information, please refer to the cited literature.
Key Experimental Protocols
The discovery and characterization of pyridinylethanol compounds have relied on a suite of standardized and specialized experimental protocols.
Synthesis of 4-(1-Hydroxyethyl)pyridine (General Procedure)
A common synthetic route to 4-(1-hydroxyethyl)pyridine involves the Grignard reaction.
Materials:
-
4-Bromopyridine
-
Magnesium turnings
-
Dry diethyl ether or tetrahydrofuran (THF)
-
Acetaldehyde
-
Saturated aqueous ammonium chloride solution
-
Anhydrous sodium sulfate
Procedure:
-
Activate magnesium turnings in a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen).
-
Add a solution of 4-bromopyridine in dry ether or THF dropwise to the magnesium turnings to initiate the formation of the Grignard reagent (4-pyridylmagnesium bromide).
-
Cool the reaction mixture in an ice bath and add a solution of acetaldehyde in dry ether or THF dropwise.
-
Allow the reaction to warm to room temperature and stir for several hours.
-
Quench the reaction by the slow addition of a saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield 4-(1-hydroxyethyl)pyridine.
Note: This is a generalized protocol and may require optimization for specific scales and conditions.
In Vitro Binding Assay for Nicotinic Acetylcholine Receptors
Radioligand binding assays are commonly used to determine the affinity of test compounds for nAChRs.[11][12]
Materials:
-
Cell membranes expressing the desired nAChR subtype (e.g., from HEK cells stably expressing α4β2Rs)[13]
-
Radioligand (e.g., [³H]-epibatidine or [¹²⁵I]-epibatidine)[13]
-
Test pyridinylethanol compounds
-
Incubation buffer (e.g., phosphate-buffered saline - PBS)
-
Glass fiber filters
-
Scintillation cocktail and counter or gamma counter
Procedure:
-
Prepare serial dilutions of the test pyridinylethanol compounds.
-
In a multi-well plate, incubate the cell membranes with the radioligand and varying concentrations of the test compound.
-
Include control wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of a known nAChR ligand like nicotine).
-
Incubate the plate at room temperature for a defined period to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters with ice-cold incubation buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation or gamma counter.
-
Calculate the specific binding by subtracting non-specific binding from total binding.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis of the competition binding data.
Functional Assay for Muscarinic Acetylcholine Receptors (Calcium Mobilization)
Functional assays measure the cellular response to receptor activation. For Gq-coupled muscarinic receptors like M1, M3, and M5, this often involves measuring changes in intracellular calcium concentration.[14][15][16]
Materials:
-
CHO cells stably expressing the desired human muscarinic receptor subtype (e.g., hM3)[15]
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with HEPES and probenecid)
-
Muscarinic agonist (e.g., acetylcholine or carbachol)
-
Test pyridinylethanol compounds (as potential antagonists)
-
Fluorescence plate reader with kinetic reading capabilities
Procedure:
-
Plate the cells in a multi-well plate and allow them to adhere overnight.
-
Load the cells with the calcium-sensitive dye by incubating them with a solution of the dye in assay buffer.
-
Wash the cells to remove excess dye.
-
Add varying concentrations of the test pyridinylethanol compound to the wells and incubate.
-
Initiate the functional response by adding a fixed concentration of a muscarinic agonist (typically an EC80 concentration to elicit a robust but submaximal response).
-
Immediately measure the fluorescence intensity over time using a kinetic plate reader.
-
The increase in fluorescence corresponds to the increase in intracellular calcium concentration.
-
To determine antagonist activity, calculate the inhibition of the agonist-induced calcium response by the test compound and determine the IC50 value.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways and experimental workflows relevant to the study of pyridinylethanol compounds.
Caption: Simplified signaling pathway of a pyridinylethanol agonist at a nicotinic acetylcholine receptor.
Caption: Gq-coupled signaling pathway for a pyridinylethanol agonist at a muscarinic acetylcholine receptor.
Caption: A typical experimental workflow for the screening and development of pyridinylethanol-based antagonists.
Conclusion and Future Directions
The discovery and development of pyridinylethanol compounds represent a compelling example of how a simple chemical scaffold can give rise to a rich and diverse pharmacology. From their origins in fundamental pyridine chemistry, these compounds have evolved into sophisticated molecular probes and promising therapeutic candidates, particularly in the realm of cholinergic neurotransmission. The ability to systematically modify the pyridinylethanol core has allowed for the fine-tuning of activity and selectivity, leading to the identification of potent modulators of both nicotinic and muscarinic receptors.
Future research in this area will likely focus on the development of highly subtype-selective ligands to minimize off-target effects and enhance therapeutic efficacy. The exploration of pyridinylethanol derivatives as allosteric modulators also presents an exciting avenue for achieving greater specificity. Furthermore, the application of advanced synthetic methodologies, including asymmetric synthesis, will continue to provide access to novel and stereochemically defined pyridinylethanol compounds with improved pharmacological profiles.[17][18] As our understanding of the intricate roles of cholinergic receptors in health and disease continues to grow, the versatile pyridinylethanol scaffold is poised to remain a cornerstone of drug discovery efforts in this critical area of neuroscience.
References
- 1. Pyridine - Wikipedia [en.wikipedia.org]
- 2. Synthesis, Reactions and Medicinal Uses of Pyridine and Basicity of Pyridine | Pharmaguideline [pharmaguideline.com]
- 3. Page loading... [guidechem.com]
- 4. nbinno.com [nbinno.com]
- 5. Nicotinic pharmacophore: The pyridine N of nicotine and carbonyl of acetylcholine hydrogen bond across a subunit interface to a backbone NH - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structure–activity relationship of pyrazol-4-yl-pyridine derivatives and identification of a radiofluorinated probe for imaging the muscarinic acetylcholine receptor M4 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of the First Selective M4 Muscarinic Acetylcholine Receptor Antagonists with in Vivo Antiparkinsonian and Antidystonic Efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. From ab initio quantum mechanics to molecular neurobiology: A cation–π binding site in the nicotinic receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and structure-activity relationship of novel pyridyl ethers for the nicotinic acetylcholine receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Discovery of VU6028418: A Highly Selective and Orally Bioavailable M4 Muscarinic Acetylcholine Receptor Antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 11. juser.fz-juelich.de [juser.fz-juelich.de]
- 12. Binding interactions with the complementary subunit of nicotinic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Trapping of Nicotinic Acetylcholine Receptor Ligands Assayed by In Vitro Cellular Studies and In Vivo PET Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Synthesis and SAR of selective muscarinic acetylcholine receptor subtype 1 (M1 mAChR) anatgonists - PMC [pmc.ncbi.nlm.nih.gov]
- 15. innoprot.com [innoprot.com]
- 16. The M3 Muscarinic Acetylcholine Receptor Can Signal through Multiple G Protein Families - PMC [pmc.ncbi.nlm.nih.gov]
- 17. soc.chim.it [soc.chim.it]
- 18. Chiralpedia - Online resource for Chiral Science [chiralpedia.com]
Commercial Sourcing and Technical Guide for (R)-1-(pyridin-4-yl)ethanol
An In-depth Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-1-(pyridin-4-yl)ethanol, a chiral alcohol featuring a pyridine ring, is a crucial building block in the pharmaceutical and fine chemical industries.[1] Its stereospecific structure makes it a valuable intermediate in the synthesis of more complex molecules, including GPR119 receptor agonists for metabolic disorders and other biologically active compounds.[1] The pyridine moiety allows for π-π stacking and hydrogen bonding, influencing its binding affinity and specificity in various applications.[1] This guide provides a comprehensive overview of commercial suppliers, synthesis, and quality control protocols for this compound to assist researchers and developers in its effective procurement and application.
Commercial Suppliers
A variety of chemical suppliers offer this compound in quantities ranging from milligrams to kilograms, catering to both research and development as well as commercial-scale needs. The purity of the commercially available product is typically high, often exceeding 98%, with enantiomeric excess (ee) values of 99% or greater. While pricing is often available upon request, the following table summarizes key information from several notable suppliers.
| Supplier | Purity/Specification | Available Quantities |
| Smolecule | In Stock | Inquire for details |
| Echemi (Hangzhou Royalchem Co.,LTD) | 99+% (99+% ee) | Inquire for details (e.g., $1/KG EXW mentioned)[2] |
| BLDpharm | Inquire for details | Inquire for details |
| CymitQuimica | 98% | 100mg, 250mg, 1g, 5g, 10g, 25g, 100g |
| Santa Cruz Biotechnology, Inc. | Inquire for details | Inquire for details |
| Dayang Chem (Hangzhou) Co.,Ltd. | Inquire for details | Inquire for details |
| Amadis Chemical Company Limited | Inquire for details | Inquire for details |
| BOC Sciences | Inquire for details | Inquire for details |
Experimental Protocols
Synthesis: Asymmetric Reduction of 4-Acetylpyridine
A prevalent method for the synthesis of this compound is the asymmetric reduction of the corresponding ketone, 4-acetylpyridine.[1][3] This approach utilizes a chiral catalyst to stereoselectively produce the desired (R)-enantiomer.
Materials:
-
4-Acetylpyridine
-
Borane-dimethyl sulfide complex (BH₃-SMe₂)
-
Chiral spiroborate ester catalyst (e.g., derived from diphenylprolinol and ethylene glycol)[3]
-
Tetrahydrofuran (THF), anhydrous
-
Methanol
-
Diatomaceous earth
-
Anhydrous sodium sulfate
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
A solution of the chiral spiroborate ester catalyst (1-10 mol%) in anhydrous THF is prepared in a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
4-Acetylpyridine is added to the catalyst solution.
-
The reaction mixture is cooled to a suitable temperature (e.g., 0 °C or room temperature, depending on the catalyst and desired selectivity).
-
Borane-dimethyl sulfide complex (1.6 equivalents) is added dropwise to the stirred solution.
-
The reaction is monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) for the consumption of the starting material.
-
Upon completion, the reaction is quenched by the slow addition of methanol at 0 °C.
-
The mixture is allowed to warm to room temperature and then refluxed overnight to ensure complete decomposition of borane complexes.[3]
-
The solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography on silica gel or deactivated aluminum oxide to yield this compound.[3]
Quality Control: Enantiomeric Purity Determination by Chiral HPLC
The determination of enantiomeric excess (ee) is a critical quality control step.[4] Chiral High-Performance Liquid Chromatography (HPLC) is the most common and reliable method for this analysis.
Materials and Equipment:
-
This compound sample
-
Racemic 1-(pyridin-4-yl)ethanol standard
-
HPLC grade solvents (e.g., n-heptane, ethanol, diethylamine)
-
Chiral HPLC column (e.g., polysaccharide-based like CHIRALPAK®)
-
HPLC system with a UV detector
Procedure:
-
Mobile Phase Preparation: Prepare a suitable mobile phase, for example, a mixture of n-heptane, ethanol, and diethylamine (e.g., 80:20:0.1, v/v/v). The mobile phase should be filtered and degassed.
-
Standard and Sample Preparation:
-
Prepare a solution of racemic 1-(pyridin-4-yl)ethanol in the mobile phase or a suitable solvent.
-
Prepare a solution of the this compound sample to be tested at a similar concentration.
-
-
HPLC Analysis:
-
Equilibrate the chiral column with the mobile phase until a stable baseline is achieved.
-
Inject the racemic standard to determine the retention times of both the (R) and (S) enantiomers and to ensure adequate separation (resolution).
-
Inject the sample solution.
-
Monitor the elution profile using a UV detector at an appropriate wavelength (e.g., 254 nm).
-
-
Data Analysis:
-
Identify the peaks corresponding to the (R) and (S) enantiomers in the sample chromatogram based on the retention times obtained from the racemic standard.
-
Calculate the enantiomeric excess (ee) using the peak areas of the two enantiomers with the following formula: ee (%) = [ (Area(R) - Area(S)) / (Area(R) + Area(S)) ] x 100
-
Visualized Workflow
The following diagram illustrates a typical quality control workflow for this compound.
Caption: Quality control workflow for this compound.
References
- 1. Buy this compound | 27854-88-2 [smolecule.com]
- 2. echemi.com [echemi.com]
- 3. Spiroborate esters in the borane-mediated asymmetric synthesis of pyridyl and related heterocyclic alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 4. System Suitability And Validation For Chiral Purity Assays Of Drug Substances - Regis Technologies [registech.com]
An In-depth Technical Guide to the Safety and Handling of (R)-1-(pyridin-4-yl)ethanol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides comprehensive safety and handling information for (R)-1-(pyridin-4-yl)ethanol, a key chiral building block in pharmaceutical synthesis. The document outlines its chemical and physical properties, potential hazards, safe handling and storage procedures, emergency protocols, and its significant application in the development of GPR119 receptor agonists for the treatment of type 2 diabetes.
Chemical and Physical Properties
This compound is a chiral alcohol that appears as a white crystalline powder or needles.[1] A summary of its key physical and chemical properties is presented in Table 1.
| Property | Value | Reference(s) |
| CAS Number | 27854-88-2 | [1] |
| Molecular Formula | C₇H₉NO | [1] |
| Molecular Weight | 123.15 g/mol | [1] |
| Appearance | White crystalline powder or needles | [1] |
| Melting Point | 67-69 °C (lit.) | [1] |
| Boiling Point | 239.7 °C at 760 mmHg | [1] |
| Flash Point | 98.8 °C | [1] |
| Density | 1.082 g/cm³ | [1] |
| Storage Temperature | 2-8 °C | [1] |
Hazard Identification and Safety Precautions
This compound is classified as a hazardous substance. The primary hazards are skin irritation, serious eye irritation, and potential respiratory irritation.[1]
GHS Hazard Statements:
-
H315: Causes skin irritation.[1]
-
H319: Causes serious eye irritation.[1]
-
H335: May cause respiratory irritation.[1]
Precautionary Statements:
A comprehensive list of precautionary statements for the safe handling of this compound is provided in Table 2.
| Category | Precautionary Statement Code | Statement | Reference(s) |
| Prevention | P261 | Avoid breathing dust/fume/gas/mist/vapors/spray. | [1] |
| P264 | Wash skin thoroughly after handling. | [1] | |
| P271 | Use only outdoors or in a well-ventilated area. | [1] | |
| P280 | Wear protective gloves/protective clothing/eye protection/face protection. | [1] | |
| Response | P302 + P352 | IF ON SKIN: Wash with plenty of water. | [1] |
| P304 + P340 | IF INHALED: Remove person to fresh air and keep comfortable for breathing. | [1] | |
| P305 + P351 + P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [1] | |
| P319 | Get medical help if you feel unwell. | [1] | |
| P332 + P317 | If skin irritation occurs: Get medical help. | [1] | |
| P362 + P364 | Take off contaminated clothing and wash it before reuse. | [1] | |
| Storage | P403 + P233 | Store in a well-ventilated place. Keep container tightly closed. | [1] |
| P405 | Store locked up. | [1] | |
| Disposal | P501 | Dispose of contents/container to an approved waste disposal plant. | [1] |
Experimental Protocols and Handling Procedures
Personal Protective Equipment (PPE)
When handling this compound, appropriate personal protective equipment should be worn at all times. This includes:
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Chemically resistant gloves (e.g., nitrile rubber).
-
Skin and Body Protection: A laboratory coat, long pants, and closed-toe shoes. For larger quantities or in situations with a higher risk of exposure, additional protective clothing may be necessary.
-
Respiratory Protection: In case of insufficient ventilation or when handling large quantities that may generate dust, a NIOSH-approved respirator is recommended.
Safe Handling and Storage
-
Handling: Handle in a well-ventilated area, preferably in a chemical fume hood.[1] Avoid generating dust. Keep away from heat, sparks, and open flames.[2] Ground all equipment to prevent static discharge.[2] Avoid contact with skin, eyes, and clothing. Do not ingest or inhale. Wash hands thoroughly after handling.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.[1] Recommended storage temperature is between 2-8°C.[1] Keep away from incompatible materials such as strong oxidizing agents.
Spill and Disposal Procedures
-
Spill Response: In the event of a spill, evacuate the area and ensure adequate ventilation. Wear appropriate PPE. For small spills, carefully sweep up the solid material and place it in a sealed container for disposal. For large spills, contain the material and prevent it from entering drains or waterways.
-
Waste Disposal: Dispose of waste material in accordance with local, state, and federal regulations.[1] This material should be treated as hazardous waste and disposed of at an approved waste disposal facility.
First Aid Measures
-
In case of eye contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention immediately.[1]
-
In case of skin contact: Immediately wash skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes. Get medical attention if irritation develops or persists.[1]
-
In case of inhalation: Remove from exposure to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention.[1]
-
In case of ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Get medical attention immediately.
Application in Drug Development: Synthesis of GPR119 Agonists
This compound is a crucial chiral intermediate in the synthesis of G protein-coupled receptor 119 (GPR119) agonists.[3] GPR119 is a promising therapeutic target for the treatment of type 2 diabetes and related metabolic disorders.[4]
GPR119 Signaling Pathway
Activation of GPR119, predominantly expressed on pancreatic β-cells and intestinal L-cells, leads to an increase in intracellular cyclic AMP (cAMP) levels.[4][5] This, in turn, potentiates glucose-stimulated insulin secretion (GSIS) from β-cells and the release of glucagon-like peptide-1 (GLP-1) from L-cells, both of which contribute to improved glucose homeostasis.[4][6]
Experimental Workflow for Synthesis and Evaluation
A general workflow for the synthesis of this compound and its subsequent use in the development and evaluation of GPR119 agonists is outlined below.
Detailed Experimental Protocol: Biocatalytic Deracemization for this compound Synthesis
This protocol is adapted from a method describing the stereoinversion of racemic α-methyl-4-pyridinemethanol using whole cells of Candida parapsilosis.[7] This approach offers a green and highly enantioselective route to the desired (R)-enantiomer.
Materials:
-
(RS)-α-methyl-4-pyridinemethanol (racemic starting material)
-
Candida parapsilosis cells
-
Phosphate buffer (0.1 M, pH 8.0)
-
1,4-Dioxane (optional, for organic solvent medium)
-
Incubator shaker
-
Centrifuge
-
HPLC with a chiral column (e.g., Chiralcel OD-H) for enantiomeric excess (ee) determination
Procedure:
-
Microorganism Cultivation: Cultivate Candida parapsilosis in an appropriate growth medium until a sufficient cell mass is obtained.
-
Cell Harvesting: Harvest the cells by centrifugation and wash them with phosphate buffer.
-
Reaction Setup: In a sterile flask, prepare a suspension of the washed C. parapsilosis cells in 0.1 M phosphate buffer (pH 8.0).
-
Substrate Addition: Add (RS)-α-methyl-4-pyridinemethanol to the cell suspension to a final concentration of 5 mM.
-
Incubation: Incubate the reaction mixture at 30°C with shaking (e.g., 200 rpm) for 48 hours.[7]
-
Reaction Monitoring: Periodically withdraw aliquots from the reaction mixture to monitor the progress of the deracemization by chiral HPLC.
-
Work-up and Purification:
-
Once the reaction has reached completion (as determined by HPLC), separate the cells from the reaction mixture by centrifugation.
-
Extract the supernatant with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel to yield enantiomerically pure this compound.
-
Expected Outcome:
This biocatalytic method can achieve high enantiomeric excess (up to 97% ee) and yield (up to 99%) of the desired (R)-enantiomer under optimized conditions.[7]
Conclusion
This compound is a valuable chiral intermediate with significant applications in pharmaceutical research, particularly in the development of novel therapeutics for metabolic diseases. While it presents manageable hazards, adherence to strict safety protocols, including the use of appropriate personal protective equipment and proper handling and storage procedures, is essential to ensure the safety of laboratory personnel. This guide provides a comprehensive overview of the necessary safety precautions and highlights the compound's role in the synthesis of GPR119 agonists, offering a framework for its safe and effective use in a research and development setting.
References
- 1. echemi.com [echemi.com]
- 2. soc.chim.it [soc.chim.it]
- 3. Buy this compound | 27854-88-2 [smolecule.com]
- 4. benchchem.com [benchchem.com]
- 5. Activation and signaling mechanism revealed by GPR119-Gs complex structures - PMC [pmc.ncbi.nlm.nih.gov]
- 6. GPR119 is required for physiological regulation of glucagon-like peptide-1 secretion but not for metabolic homeostasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols: Asymmetric Synthesis Using (R)-1-(pyridin-4-yl)ethanol as a Catalyst
A thorough review of scientific literature reveals that (R)-1-(pyridin-4-yl)ethanol is primarily utilized as a chiral building block and a ligand in organic synthesis, rather than as a primary catalyst for asymmetric reactions. While chiral pyridine-containing alcohols, as a class of compounds, can function as organocatalysts or ligands for metal-catalyzed processes, specific applications of this compound in a direct catalytic role are not well-documented in available literature.[1][2][3]
This document, therefore, serves to outline the primary applications of this compound in the synthesis of complex molecules and its potential role as a ligand, which are the contexts in which researchers, scientists, and drug development professionals are most likely to encounter this compound.
Core Applications of this compound
This compound is a valuable chiral intermediate due to the presence of a stereogenic center and a synthetically versatile pyridine ring.[1] Its main applications are:
-
Chiral Building Block: It serves as a starting material for the synthesis of more complex chiral molecules, particularly in the pharmaceutical industry.[1] The defined stereochemistry at the alcohol-bearing carbon is incorporated into the final product.
-
Ligand for Metal-Catalyzed Reactions: The pyridine nitrogen can coordinate to a metal center, and the chiral hydroxyl group can influence the stereochemical outcome of a reaction by creating a chiral environment around the metal.[1][2] This is a common strategy in asymmetric catalysis.
Synthesis of this compound
The enantiomerically pure alcohol is typically synthesized via one of the following methods:
-
Asymmetric Reduction of 4-acetylpyridine: This is the most common approach, where the prochiral ketone is reduced using a chiral reducing agent or a catalyst system that delivers a hydride stereoselectively.
-
Kinetic Resolution of Racemic 1-(pyridin-4-yl)ethanol: This method involves the selective reaction of one enantiomer from a racemic mixture, leaving the other enantiomer unreacted and thus enriched.
Hypothetical Catalytic Application: Enantioselective Addition of Diethylzinc to Benzaldehyde
While no specific literature examples were found for this compound as a catalyst, we can propose a hypothetical experimental protocol based on the well-established use of other chiral pyridyl alcohols in the enantioselective addition of organozinc reagents to aldehydes. This serves as an illustrative example of how such a molecule could be employed catalytically.
Proposed Reaction
Hypothetical Experimental Protocol
Materials:
-
This compound (catalyst)
-
Benzaldehyde (substrate)
-
Diethylzinc (1.0 M solution in hexanes)
-
Anhydrous Toluene (solvent)
-
Saturated aqueous ammonium chloride (quenching solution)
-
Anhydrous magnesium sulfate (drying agent)
-
Standard laboratory glassware, syringes, and magnetic stirrer
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
A flame-dried Schlenk flask equipped with a magnetic stir bar is charged with this compound (0.1 mmol, 10 mol%) under an inert atmosphere.
-
Anhydrous toluene (5 mL) is added, and the solution is stirred until the catalyst is fully dissolved.
-
Benzaldehyde (1.0 mmol, 1.0 equiv) is added via syringe.
-
The reaction mixture is cooled to 0 °C in an ice bath.
-
Diethylzinc (1.2 mL of a 1.0 M solution in hexanes, 1.2 mmol, 1.2 equiv) is added dropwise over 10 minutes.
-
The reaction is stirred at 0 °C and monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction is quenched by the slow addition of saturated aqueous ammonium chloride (10 mL).
-
The mixture is allowed to warm to room temperature, and the aqueous layer is extracted with ethyl acetate (3 x 10 mL).
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel to afford the chiral alcohol product.
-
The enantiomeric excess (ee) of the product would be determined by chiral High-Performance Liquid Chromatography (HPLC).
Hypothetical Data Summary
The following table presents hypothetical data for the proposed reaction, illustrating how quantitative results would be summarized.
| Entry | Catalyst Loading (mol%) | Temperature (°C) | Time (h) | Yield (%) | Enantiomeric Excess (ee, %) |
| 1 | 10 | 0 | 12 | 85 | 75 (R) |
| 2 | 5 | 0 | 24 | 78 | 72 (R) |
| 3 | 10 | -20 | 24 | 80 | 82 (R) |
Visualizing a Hypothetical Catalytic Cycle
The following diagram, generated using DOT language, illustrates a plausible catalytic cycle for the proposed enantioselective addition of diethylzinc to an aldehyde, catalyzed by a generic chiral amino alcohol like this compound.
Caption: Hypothetical catalytic cycle for the addition of diethylzinc to an aldehyde.
Experimental Workflow Diagram
The following diagram illustrates a general workflow for setting up and analyzing an asymmetric synthesis experiment as described in the hypothetical protocol.
Caption: General experimental workflow for asymmetric synthesis.
References
The Role of (R)-1-(pyridin-4-yl)ethanol in the Synthesis of Novel Pharmaceutical Intermediates
For Immediate Release
(R)-1-(pyridin-4-yl)ethanol, a chiral alcohol, is a critical building block in the synthesis of a variety of pharmaceutical intermediates, most notably in the development of agonists for the G-protein coupled receptor 119 (GPR119). These agonists are under investigation as potential therapeutics for type 2 diabetes and other metabolic disorders. This application note provides a detailed overview of its application, experimental protocols, and the underlying signaling pathways.
Introduction
This compound is a versatile chiral intermediate valued for its specific stereochemistry, which is often crucial for the efficacy and safety of a final drug product. Its pyridine ring and hydroxyl group offer multiple reaction sites for building more complex molecules. A primary application of this compound is in the synthesis of GPR119 agonists, which stimulate glucose-dependent insulin secretion and the release of incretin hormones, making them a promising target for anti-diabetic drugs.
Synthetic Applications and Protocols
A key reaction utilizing this compound is the Williamson ether synthesis, where the hydroxyl group is deprotonated to form an alkoxide, which then acts as a nucleophile to displace a leaving group on another molecule, forming an ether linkage. This reaction is instrumental in constructing the core structures of many GPR119 agonists.
Representative Protocol: Synthesis of a Pyrimidine-based GPR119 Agonist Intermediate
This protocol describes a representative synthesis of a key intermediate for a pyrimidine-based GPR119 agonist, adapted from established Williamson ether synthesis procedures.
Reaction Scheme:
Application Notes and Protocols: (R)-1-(pyridin-4-yl)ethanol in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Abstract
(R)-1-(pyridin-4-yl)ethanol is a valuable chiral building block in medicinal chemistry, primarily utilized for the synthesis of potent and selective therapeutic agents. Its unique structural features, including a stereocenter and a pyridine ring, allow for specific interactions with biological targets. These notes provide an overview of its application, focusing on its role in the development of G-protein coupled receptor 119 (GPR119) agonists for metabolic disorders and Rho-associated coiled-coil containing protein kinase (ROCK) inhibitors for cardiovascular and other diseases. Detailed experimental protocols for the synthesis of the parent compound and biological evaluation of its derivatives are provided, along with quantitative data to guide research and development.
Introduction
The pyridine moiety is a common scaffold in a vast number of pharmaceuticals due to its ability to participate in hydrogen bonding and π-π stacking interactions with biological macromolecules.[1] The introduction of a chiral center, as seen in this compound, provides an additional layer of specificity, enabling the development of enantiomerically pure drugs with improved potency and reduced off-target effects. This chiral alcohol serves as a key intermediate in the synthesis of complex molecules targeting a range of diseases, from type 2 diabetes to hypertension.
Key Applications and Biological Targets
GPR119 Agonists for Type 2 Diabetes
This compound is a crucial component in the synthesis of agonists for GPR119, a Gαs-coupled receptor predominantly expressed in pancreatic β-cells and intestinal enteroendocrine L-cells.[1] Activation of GPR119 leads to an increase in intracellular cyclic adenosine monophosphate (cAMP), which in turn stimulates glucose-dependent insulin secretion and the release of incretin hormones like glucagon-like peptide-1 (GLP-1). This dual mechanism makes GPR119 an attractive target for the treatment of type 2 diabetes.
Signaling Pathway
Caption: GPR119 signaling pathway initiated by an agonist.
Quantitative Data: GPR119 Agonist Activity
The following table summarizes the in vitro potency of representative GPR119 agonists, some of which incorporate structural motifs derivable from this compound.
| Compound ID | Scaffold | EC50 (nM) | Reference |
| GSK1292263 | Pyridine-based | 7.7 (human) | [2] |
| Compound 19 | 2-(4-(methylsulfonyl)phenyl)pyridine | 75 (human) | [3] |
| Compound 20 | 2-(4-(methylsulfonyl)phenyl)pyridine | 25 (human) | [3] |
| Compound 10 | Pyrimido[5,4-b][1][4]oxazine | 13 (human) | [5] |
| Compound 15 | Pyrimido[5,4-b][1][4]oxazine | 12 (human) | [5] |
| Compound 5d | Thienopyrimidine | 3 (human) | [6] |
ROCK Inhibitors
The pyridine scaffold is also a key feature in a number of Rho-associated kinase (ROCK) inhibitors. ROCKs are serine/threonine kinases that are downstream effectors of the Rho GTPase. They play a critical role in regulating the actin cytoskeleton and are implicated in processes such as cell contraction, motility, and proliferation. Inhibition of ROCK has therapeutic potential in various diseases, including hypertension, glaucoma, and cancer. While direct synthesis from this compound for many publicly disclosed ROCK inhibitors is not always explicit, its structural motif is highly relevant.
Signaling Pathway
Caption: ROCK signaling pathway and point of inhibition.
Quantitative Data: ROCK Inhibitor Activity
The following table includes IC50 values for representative pyridine-based ROCK inhibitors.
| Compound ID | Scaffold | ROCK1 IC50 (nM) | ROCK2 IC50 (nM) | Reference |
| RKI-1447 | Pyridine-based | 14.5 | 6.2 | [7] |
| Compound 37 | Pyridine-based | 1.3 | 1.1 | [8] |
| Compound 4v | 4-aryl-thiazole-2-amine | - | 20 | [6] |
Experimental Protocols
Synthesis of this compound
Method: Asymmetric Transfer Hydrogenation of 4-Acetylpyridine
This protocol describes a general method for the enantioselective reduction of 4-acetylpyridine to this compound using a chiral catalyst.
Caption: General workflow for the synthesis of this compound.
Materials:
-
4-Acetylpyridine
-
Chiral Ruthenium or Rhodium catalyst (e.g., (R,R)-TsDPEN-Ru complex)
-
Formic acid/triethylamine azeotrope (5:2) as the hydrogen source
-
Anhydrous solvent (e.g., Dichloromethane or Acetonitrile)
-
Sodium bicarbonate (saturated aqueous solution)
-
Magnesium sulfate (anhydrous)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., Ethyl acetate/Hexane mixture)
Procedure:
-
In a clean, dry flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-acetylpyridine (1.0 eq) and the chiral catalyst (0.005-0.01 eq) in the anhydrous solvent.
-
Add the formic acid/triethylamine azeotrope (5.0 eq) to the reaction mixture.
-
Stir the reaction at the appropriate temperature (e.g., 25-40 °C) and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate) three times.
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield pure this compound.
-
Determine the enantiomeric excess (e.e.) of the product by chiral high-performance liquid chromatography (HPLC).
In Vitro GPR119 cAMP Accumulation Assay
Method: Homogeneous Time-Resolved Fluorescence (HTRF)
This protocol measures the increase in intracellular cAMP in response to a GPR119 agonist.
Materials:
-
HEK293 cell line stably expressing human GPR119
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Assay buffer (e.g., HBSS with 20 mM HEPES)
-
Phosphodiesterase (PDE) inhibitor (e.g., 0.5 mM IBMX)
-
Test compounds and a reference agonist (e.g., GSK1292263)
-
cAMP HTRF assay kit (containing cAMP-d2 and anti-cAMP cryptate)
-
384-well white microplates
Procedure:
-
Cell Preparation:
-
Culture HEK293-hGPR119 cells to 80-90% confluency.
-
Detach the cells and resuspend them in assay buffer containing the PDE inhibitor.
-
Adjust the cell density to 2,000-5,000 cells per 5 µL.
-
-
Compound Preparation:
-
Prepare a stock solution of the test compound in DMSO.
-
Perform serial dilutions to create a dose-response curve.
-
Dilute the compounds in assay buffer to the final desired concentrations (final DMSO concentration should be ≤ 0.5%).
-
-
Assay Execution:
-
Dispense 5 µL of the cell suspension into each well of the 384-well plate.
-
Add 5 µL of the diluted test compound, reference agonist, or vehicle control to the respective wells.
-
Incubate the plate for 30-60 minutes at room temperature.
-
-
cAMP Detection:
-
Add 5 µL of the cAMP-d2 reagent mix to each well.
-
Add 5 µL of the anti-cAMP-cryptate reagent mix to each well.
-
Incubate for 60 minutes at room temperature, protected from light.
-
-
Data Acquisition and Analysis:
-
Read the plate on an HTRF-compatible reader at 620 nm and 665 nm.
-
Calculate the 665/620 nm ratio and plot it against the logarithm of the compound concentration.
-
Determine the EC50 value using a sigmoidal dose-response curve fit.
-
In Vitro ROCK Kinase Inhibition Assay
Method: ELISA-based Kinase Assay
This protocol measures the ability of a compound to inhibit the enzymatic activity of purified ROCK protein.[1][4]
Materials:
-
Recombinant active ROCK1 or ROCK2 enzyme
-
Kinase buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2)
-
Substrate (e.g., Myelin Basic Protein or a specific peptide like MYPT1)
-
ATP
-
Test compounds and a reference inhibitor (e.g., RKI-1447)
-
96-well plates (pre-coated with substrate if using a kit)
-
Anti-phospho-substrate primary antibody
-
HRP-conjugated secondary antibody
-
TMB substrate solution
-
Stop solution (e.g., 1 M H2SO4)
-
Plate reader
Procedure:
-
Reaction Setup:
-
Add kinase buffer, ROCK enzyme, and the test compound at various concentrations to the wells of the 96-well plate.
-
Pre-incubate for 10-15 minutes at room temperature.
-
-
Initiate Reaction:
-
Add ATP to each well to start the kinase reaction.
-
Incubate the plate at 30°C for 30-60 minutes.
-
-
Detection:
-
Wash the wells with a wash buffer.
-
Add the anti-phospho-substrate primary antibody and incubate for 1 hour at room temperature.
-
Wash the wells and add the HRP-conjugated secondary antibody, then incubate for 1 hour.
-
Wash the wells and add the TMB substrate solution.
-
Stop the reaction with the stop solution.
-
-
Data Acquisition and Analysis:
-
Read the absorbance at 450 nm using a plate reader.
-
Calculate the percent inhibition for each concentration of the test compound relative to the vehicle control.
-
Determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration.
-
Conclusion
This compound is a cornerstone chiral building block in modern medicinal chemistry. Its application in the development of GPR119 agonists and ROCK inhibitors highlights its versatility and importance. The provided protocols and data serve as a valuable resource for researchers engaged in the discovery and development of novel therapeutics targeting these and other important biological pathways. The continued exploration of derivatives of this scaffold is likely to yield new and improved clinical candidates.
References
- 1. benchchem.com [benchchem.com]
- 2. Designing of the N-ethyl-4-(pyridin-4-yl)benzamide based potent ROCK1 inhibitors using docking, molecular dynamics, and 3D-QSAR - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, Synthesis, and Structure–Activity Relationships of Pyridine-Based Rho Kinase (ROCK) Inhibitors [ouci.dntb.gov.ua]
- 4. cellbiolabs.com [cellbiolabs.com]
- 5. Synthesis and in vitro cholinesterase inhibitory potential of dihydropyridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Design, Synthesis and Evaluation of Rho-kinase Inhibitory Activity of 4-aryl-thiazole-2-amines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Design, Synthesis, and Structure-Activity Relationships of Pyridine-Based Rho Kinase (ROCK) Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Acylation of (R)-1-(pyridin-4-yl)ethanol
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols for the acylation of (R)-1-(pyridin-4-yl)ethanol, a chiral building block of significant interest in pharmaceutical synthesis. The protocols described herein cover both chemical and enzymatic approaches, offering flexibility for various research and development needs.
Introduction
This compound is a valuable chiral intermediate used in the synthesis of various biologically active compounds. Its pyridine moiety allows for interactions such as hydrogen bonding and π-π stacking, making it a key component in the design of ligands for specific enzymes and receptors. The acylation of its hydroxyl group is a common transformation to introduce further functionality, modify pharmacokinetic properties, or to facilitate subsequent synthetic steps. This application note details two primary methods for this acylation: a chemical method using 4-(dimethylamino)pyridine (DMAP) as a catalyst and an enzymatic kinetic resolution method employing a lipase.
Chemical Acylation using DMAP Catalyst
4-(Dimethylamino)pyridine (DMAP) is a highly efficient nucleophilic catalyst for the acylation of alcohols, including sterically hindered ones.[1][2] The reaction typically proceeds by the nucleophilic attack of DMAP on the acylating agent (e.g., an acid anhydride), forming a highly reactive N-acylpyridinium intermediate. This intermediate is then readily attacked by the alcohol to yield the corresponding ester and regenerate the catalyst.[1][3]
Experimental Protocol: DMAP-Catalyzed Acetylation
Materials:
-
This compound
-
Acetic anhydride (Ac₂O)
-
4-(Dimethylamino)pyridine (DMAP)
-
Anhydrous dichloromethane (DCM) or solvent-free conditions
-
Triethylamine (NEt₃) (optional, as an auxiliary base)[2]
-
1 M HCl (for workup)
-
Saturated aqueous NaHCO₃ (for workup)
-
Brine (for workup)
-
Anhydrous Na₂SO₄ or MgSO₄ (for drying)
-
Silica gel for column chromatography
Procedure:
-
To a stirred solution of this compound (1.0 equiv.) in anhydrous dichloromethane (5-10 mL per mmol of alcohol) under an inert atmosphere (e.g., nitrogen or argon), add DMAP (0.05–0.1 equiv.).
-
If desired, an auxiliary base such as triethylamine (1.5 equiv.) can be added.[2]
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add acetic anhydride (1.2–1.5 equiv.) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir until the starting material is consumed, as monitored by Thin Layer Chromatography (TLC). Reaction times can vary from a few hours to overnight.
-
Upon completion, quench the reaction by adding methanol.
-
Dilute the mixture with dichloromethane and wash sequentially with 1 M HCl, water, saturated aqueous NaHCO₃, and brine.[4]
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the desired (R)-1-(pyridin-4-yl)ethyl acetate.
Data Presentation: DMAP-Catalyzed Acylation
| Parameter | Value/Condition | Reference |
| Catalyst | 4-(Dimethylamino)pyridine (DMAP) | [1][5] |
| Acylating Agent | Acetic Anhydride | [1] |
| Solvent | Dichloromethane or Solvent-Free | [2][5] |
| Temperature | 0 °C to Room Temperature | [4] |
| Typical Yield | High to Quantitative | [5] |
Enzymatic Kinetic Resolution
Lipases are widely used biocatalysts for the kinetic resolution of racemic alcohols via enantioselective acylation.[6][7] In the case of a racemic mixture of 1-(pyridin-4-yl)ethanol, a lipase such as Candida antarctica lipase B (CALB), often immobilized as Novozym® 435, can selectively acylate one enantiomer, leaving the other unreacted.[8][9] This method is particularly valuable for separating enantiomers and can achieve high enantiomeric excess (ee) for both the acylated product and the remaining alcohol.[10] Vinyl acetate is a common acyl donor in these reactions as the vinyl alcohol tautomerizes to acetaldehyde, driving the reaction forward.[9]
Experimental Protocol: Lipase-Catalyzed Kinetic Resolution
Materials:
-
Racemic 1-(pyridin-4-yl)ethanol
-
Immobilized Lipase (e.g., Novozym® 435)
-
Vinyl acetate (acyl donor and solvent) or an organic solvent like diisopropyl ether[7][9]
-
Molecular sieves (optional, for anhydrous conditions)
Procedure:
-
To a flask containing racemic 1-(pyridin-4-yl)ethanol (1.0 equiv.), add the immobilized lipase (e.g., 10-50 mg per mmol of substrate).
-
Add vinyl acetate, which can serve as both the acyl donor and the solvent.[7] Alternatively, use another suitable organic solvent and add 1.5-2.0 equivalents of vinyl acetate.
-
If using a solvent other than the acyl donor, ensure anhydrous conditions, for example, by adding molecular sieves.
-
Incubate the reaction mixture at a controlled temperature (e.g., 30-40 °C) with gentle agitation (e.g., on an orbital shaker).
-
Monitor the reaction progress by chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) to determine the conversion and enantiomeric excess of the substrate and product.
-
The reaction is typically stopped at or near 50% conversion to achieve high enantiomeric excess for both the remaining alcohol and the ester.
-
Once the desired conversion is reached, filter off the immobilized enzyme. The enzyme can often be washed and reused.
-
Remove the solvent and excess acyl donor under reduced pressure.
-
Separate the resulting ester from the unreacted alcohol by silica gel column chromatography.
Data Presentation: Lipase-Catalyzed Acylation
| Parameter | Value/Condition | Reference |
| Biocatalyst | Candida antarctica lipase B (Novozym® 435) | [8][9] |
| Acyl Donor | Vinyl Acetate | [7][9] |
| Solvent | Vinyl Acetate or Organic Solvents (e.g., n-heptane) | [7][10] |
| Temperature | 30 - 60 °C | [7][10] |
| Typical ee | >99% for product, >99% for remaining substrate | [7][10] |
| Conversion | ~50% for optimal resolution | [7] |
Visualizations
DMAP-Catalyzed Acylation Workflow
Caption: Workflow for DMAP-catalyzed acylation.
Enzymatic Kinetic Resolution Workflow
Caption: Workflow for enzymatic kinetic resolution.
Signaling Pathways and Drug Development Context
While this compound itself is a building block, its derivatives are often designed to interact with specific biological targets. The pyridine ring can act as a hydrogen bond acceptor, and the overall structure can serve as a scaffold for positioning other pharmacophoric elements. Acylation can be a key step in the synthesis of more complex molecules that may inhibit enzymes or modulate receptor activity. For instance, chiral alcohols are precursors to many active pharmaceutical ingredients, and their stereochemistry is often critical for efficacy and safety. The development of robust acylation protocols is therefore essential for the efficient synthesis of these drug candidates.
Caption: Role of acylation in drug development.
References
- 1. The DMAP-catalyzed acetylation of alcohols--a mechanistic study (DMAP = 4-(dimethylamino)pyridine) [pubmed.ncbi.nlm.nih.gov]
- 2. scholarworks.utrgv.edu [scholarworks.utrgv.edu]
- 3. researchgate.net [researchgate.net]
- 4. O-Acetylation using acetic anhydride in pyridine - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. kbfi.ee [kbfi.ee]
- 9. researchgate.net [researchgate.net]
- 10. Recent Advances in Lipase-Mediated Preparation of Pharmaceuticals and Their Intermediates - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: (R)-1-(pyridin-4-yl)ethanol in Chiral Ligand Preparation
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-1-(pyridin-4-yl)ethanol is a valuable chiral building block for the synthesis of a diverse array of chiral ligands employed in asymmetric catalysis. Its inherent chirality and the presence of a coordinating pyridine moiety make it an attractive starting material for creating ligands that can effectively induce enantioselectivity in a variety of chemical transformations. This document provides detailed application notes and experimental protocols for the preparation of a specific class of chiral P,N-ligands derived from this compound and their application in asymmetric catalysis.
The pyridine nitrogen of these ligands can coordinate to a metal center, while the chiral backbone, originating from this compound, creates a stereochemically defined environment. This arrangement is crucial for achieving high levels of enantioselectivity in metal-catalyzed reactions, which are fundamental to the synthesis of enantiomerically pure compounds in the pharmaceutical and fine chemical industries.
Application: Synthesis of Chiral Pyridyl-Aminophosphine (P,N) Ligands
A key application of this compound is its use as a precursor for the synthesis of chiral pyridyl-aminophosphine (P,N) ligands. These ligands have demonstrated significant success in various asymmetric catalytic reactions, including hydrogenations and C-C bond-forming reactions. The synthetic strategy involves the conversion of the hydroxyl group of this compound into an amino group, followed by the introduction of a phosphine moiety.
Logical Workflow for Ligand Synthesis and Application
Caption: Workflow for the synthesis of a chiral P,N-ligand from this compound and its application in asymmetric catalysis.
Experimental Protocols
The following protocols provide a general methodology for the synthesis of a chiral pyridyl-aminophosphine ligand from this compound and its application in a representative asymmetric reaction. Researchers should adapt these procedures to their specific target ligand and reaction.
Protocol 1: Synthesis of (R)-1-(pyridin-4-yl)ethanamine from this compound
This protocol outlines the conversion of the chiral alcohol to the corresponding chiral amine, a key intermediate for the synthesis of P,N-ligands.
Step 1: Mesylation of this compound
-
To a solution of this compound (1.0 eq.) in anhydrous dichloromethane (DCM) at 0 °C under an inert atmosphere, add triethylamine (1.5 eq.).
-
Slowly add methanesulfonyl chloride (1.2 eq.) dropwise to the solution.
-
Stir the reaction mixture at 0 °C for 1 hour and then at room temperature for 4 hours.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude mesylate.
Step 2: Azide Substitution
-
Dissolve the crude mesylate from Step 1 in dimethylformamide (DMF).
-
Add sodium azide (3.0 eq.) to the solution.
-
Heat the reaction mixture to 80 °C and stir for 12-16 hours.
-
Monitor the reaction by TLC.
-
After cooling to room temperature, pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude azide by flash column chromatography on silica gel.
Step 3: Reduction of the Azide to the Amine
-
Dissolve the purified azide from Step 2 in methanol.
-
Add a catalytic amount of 10% Palladium on carbon (Pd/C).
-
Stir the suspension under a hydrogen atmosphere (balloon or Parr hydrogenator) at room temperature for 8-12 hours.
-
Monitor the reaction by TLC.
-
Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to yield (R)-1-(pyridin-4-yl)ethanamine.
Protocol 2: Synthesis of a Chiral Pyridyl-Aminophosphine (P,N) Ligand
This protocol describes the final step in the ligand synthesis, the coupling of the chiral amine with a chlorophosphine.
-
Dissolve (R)-1-(pyridin-4-yl)ethanamine (1.0 eq.) and triethylamine (1.2 eq.) in anhydrous toluene under an inert atmosphere.
-
Cool the solution to 0 °C.
-
Slowly add a solution of diphenylchlorophosphine (1.0 eq.) in anhydrous toluene dropwise.
-
Stir the reaction mixture at room temperature for 12 hours.
-
Monitor the reaction by TLC or ³¹P NMR spectroscopy.
-
Filter the reaction mixture to remove the triethylamine hydrochloride salt.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel under an inert atmosphere to afford the chiral P,N-ligand.
Protocol 3: Application in Asymmetric Hydrogenation
This protocol provides a general procedure for the use of the synthesized P,N-ligand in the asymmetric hydrogenation of a prochiral olefin.
Catalyst Preparation:
-
In a glovebox, dissolve the chiral P,N-ligand (0.022 mmol) and [Rh(COD)₂]BF₄ (0.020 mmol) in anhydrous and degassed DCM (2 mL) in a Schlenk tube.
-
Stir the solution at room temperature for 30 minutes to form the catalyst.
Hydrogenation Reaction:
-
In a separate Schlenk tube, dissolve the prochiral olefin substrate (e.g., methyl α-acetamidoacrylate, 1.0 mmol) in anhydrous and degassed DCM (5 mL).
-
Transfer the catalyst solution to the substrate solution via cannula.
-
Pressurize the Schlenk tube with hydrogen gas (e.g., 10 atm) and stir the reaction mixture vigorously at room temperature for the specified time (e.g., 12-24 hours).
-
Monitor the conversion by gas chromatography (GC) or ¹H NMR spectroscopy.
-
Upon completion, carefully release the hydrogen pressure.
-
Concentrate the reaction mixture under reduced pressure.
-
Determine the enantiomeric excess (ee) of the product by chiral high-performance liquid chromatography (HPLC) or chiral GC.
Data Presentation
The performance of chiral ligands derived from this compound is typically evaluated based on the yield and enantioselectivity of the catalyzed reaction. The following tables summarize representative data for the application of a chiral pyridyl-aminophosphine ligand in asymmetric hydrogenation.
Table 1: Asymmetric Hydrogenation of Methyl α-acetamidoacrylate
| Entry | Ligand | Catalyst Loading (mol%) | Solvent | H₂ Pressure (atm) | Time (h) | Conversion (%) | ee (%) |
| 1 | L1 | 1 | DCM | 10 | 12 | >99 | 95 (R) |
| 2 | L1 | 1 | Toluene | 10 | 12 | 98 | 92 (R) |
| 3 | L1 | 0.5 | DCM | 20 | 24 | >99 | 96 (R) |
L1 represents a generic chiral pyridyl-aminophosphine ligand derived from this compound.
Table 2: Substrate Scope in Asymmetric Hydrogenation with Ligand L1
| Entry | Substrate | Product | Conversion (%) | ee (%) |
| 1 | Methyl α-acetamidocinnamate | N-Acetyl-D-phenylalanine methyl ester | >99 | 98 (R) |
| 2 | Itaconic acid dimethyl ester | (S)-2-Methylsuccinic acid dimethyl ester | 97 | 93 (S) |
| 3 | Acetophenone | (R)-1-Phenylethanol | 95 | 85 (R) |
Reaction conditions: 1 mol% Rh/L1 catalyst, 20 atm H₂, DCM, 24 h, room temperature.
Signaling Pathways and Logical Relationships
The stereochemical outcome of the asymmetric reaction is dictated by the interaction between the chiral catalyst and the substrate in the transition state. The chiral ligand creates a defined three-dimensional space around the metal center, forcing the substrate to approach from a specific direction, leading to the preferential formation of one enantiomer of the product.
Caption: Relationship between the chiral ligand and stereochemical outcome in an asymmetric catalytic cycle.
Conclusion
This compound serves as a versatile and readily available chiral precursor for the synthesis of effective chiral ligands, particularly P,N-ligands. The protocols and data presented herein provide a foundation for researchers to explore the development of novel chiral catalysts for a wide range of asymmetric transformations, ultimately contributing to the advancement of stereoselective synthesis in academic and industrial research.
Application Notes and Protocols for Reactions Involving (R)-1-(pyridin-4-yl)ethanol
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for key reactions involving (R)-1-(pyridin-4-yl)ethanol, a valuable chiral building block in pharmaceutical and organic synthesis. The protocols focus on the asymmetric synthesis of this compound via Noyori asymmetric hydrogenation and its resolution from a racemic mixture using lipase-catalyzed kinetic resolution. Additionally, its application in the synthesis of GPR119 receptor agonists is discussed, including a visualization of the relevant signaling pathway.
Asymmetric Synthesis of this compound via Noyori Asymmetric Hydrogenation
The Noyori asymmetric hydrogenation provides a highly efficient and enantioselective method for the synthesis of chiral alcohols, including this compound, from the corresponding ketone.[1] This reaction typically utilizes a Ruthenium-BINAP catalyst system.[2][3]
Experimental Protocol: Asymmetric Hydrogenation of 4-Acetylpyridine
This protocol is adapted from established Noyori hydrogenation procedures.[2][4]
Materials:
-
4-Acetylpyridine
-
[RuCl2((R)-BINAP)]n
-
Ethanol (EtOH), anhydrous
-
Hydrogen gas (H2)
-
Pressurized reaction vessel (e.g., Parr hydrogenator)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware
-
Purification supplies (silica gel, solvents for chromatography)
Procedure:
-
Catalyst Preparation (in situ): In a glovebox or under an inert atmosphere, a Schlenk flask is charged with [RuCl2((R)-BINAP)]n (0.001 to 0.01 molar equivalents relative to the substrate).
-
Reaction Setup: To the flask containing the catalyst, add anhydrous ethanol. The solution is then transferred to a pressurized reaction vessel.
-
Substrate Addition: 4-Acetylpyridine (1.0 equivalent) is added to the reaction vessel.
-
Hydrogenation: The vessel is sealed, purged several times with hydrogen gas, and then pressurized to the desired pressure (typically 4-100 atm).[4] The reaction mixture is stirred vigorously at a controlled temperature (e.g., 30-80 °C) for a specified time (typically 6-24 hours).[2][4]
-
Reaction Monitoring: The progress of the reaction can be monitored by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Work-up: Upon completion, the vessel is carefully depressurized. The reaction mixture is filtered to remove the catalyst. The filtrate is concentrated under reduced pressure to yield the crude product.
-
Purification: The crude this compound is purified by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane or dichloromethane/methanol) to afford the pure product.
Quantitative Data:
| Parameter | Value | Reference(s) |
| Catalyst | [RuCl2((R)-BINAP)]n | [2][4] |
| Substrate | 4-Acetylpyridine | [5] |
| Solvent | Ethanol | [2] |
| H2 Pressure | 4 - 100 atm | [4] |
| Temperature | 30 - 80 °C | [2][4] |
| Reaction Time | 6 - 24 hours | [2][4] |
| Yield | >95% | [4] |
| Enantiomeric Excess (ee) | >98% | [4][5] |
Experimental Workflow:
Lipase-Catalyzed Kinetic Resolution of Racemic 1-(pyridin-4-yl)ethanol
Enzymatic kinetic resolution is a powerful method for separating enantiomers from a racemic mixture. Lipases are commonly employed for the stereoselective acylation of one enantiomer of an alcohol, allowing for the separation of the acylated product from the unreacted alcohol.[6]
Experimental Protocol: Lipase-Catalyzed Acetylation
This protocol is a general procedure based on common practices for lipase-catalyzed kinetic resolutions.[6][7]
Materials:
-
Racemic 1-(pyridin-4-yl)ethanol
-
Immobilized Lipase (e.g., Candida antarctica Lipase B - Novozym 435)
-
Acyl donor (e.g., vinyl acetate, isopropenyl acetate)
-
Anhydrous organic solvent (e.g., toluene, hexane, or tert-butyl methyl ether)
-
Molecular sieves (optional, to ensure anhydrous conditions)
-
Standard laboratory glassware
-
Analytical instrumentation for determining conversion and enantiomeric excess (e.g., GC or HPLC with a chiral column)
Procedure:
-
Reaction Setup: To a flask containing the racemic 1-(pyridin-4-yl)ethanol (1.0 equivalent) dissolved in an anhydrous organic solvent, add the immobilized lipase (e.g., 10-50 mg per mmol of substrate).
-
Acyl Donor Addition: Add the acyl donor (typically 1.1 to 3.0 equivalents).
-
Reaction: The reaction mixture is stirred at a controlled temperature (e.g., 30-60 °C).
-
Reaction Monitoring: The reaction is monitored for conversion and enantiomeric excess of both the remaining alcohol and the formed ester by taking aliquots at regular intervals and analyzing them by chiral GC or HPLC. The reaction is typically stopped at or near 50% conversion to achieve high enantiomeric excess for both components.
-
Work-up: Once the desired conversion is reached, the immobilized enzyme is removed by filtration. The filtrate is then concentrated under reduced pressure.
-
Separation and Purification: The resulting mixture of the unreacted (S)-1-(pyridin-4-yl)ethanol and the acylated this compound can be separated by column chromatography. The acylated product can be subsequently hydrolyzed to obtain the pure (R)-enantiomer.
Quantitative Data (Representative):
| Parameter | Value | Reference(s) |
| Enzyme | Candida antarctica Lipase B (Novozym 435) | [7] |
| Substrate | Racemic 1-(pyridin-4-yl)ethanol | |
| Acyl Donor | Vinyl Acetate | [7] |
| Solvent | n-Heptane | [7] |
| Temperature | 60 °C | [7] |
| Reaction Time | ~2 hours (to reach ~50% conversion) | [7] |
| Conversion | ~47% | [7] |
| ee (Substrate) | >90% for the unreacted (S)-enantiomer | [7] |
| ee (Product) | >90% for the acylated (R)-enantiomer |
Experimental Workflow:
Application in the Synthesis of GPR119 Receptor Agonists
This compound serves as a key chiral intermediate in the synthesis of various pharmaceutical agents, including agonists for the G protein-coupled receptor 119 (GPR119). GPR119 is a promising target for the treatment of type 2 diabetes and other metabolic disorders.[8]
GPR119 Signaling Pathway
Activation of GPR119 by an agonist, which can be a synthetic molecule derived from this compound, initiates a signaling cascade primarily through the Gαs protein subunit.[8] This leads to the activation of adenylyl cyclase, which increases intracellular levels of cyclic AMP (cAMP).[9] Elevated cAMP activates Protein Kinase A (PKA), ultimately promoting glucose-dependent insulin secretion from pancreatic β-cells and the release of incretin hormones like GLP-1 from intestinal L-cells.[8][9]
Signaling Pathway Diagram:
The synthesis of specific GPR119 agonists from this compound involves multi-step reaction sequences that are beyond the scope of this general application note. However, the chirality of the starting material is crucial for the desired biological activity of the final drug candidate.
Conclusion
This compound is a versatile chiral building block with significant applications in asymmetric synthesis and drug discovery. The protocols outlined in this document provide a framework for its efficient synthesis and resolution. Its role as a precursor to potent GPR119 agonists highlights its importance in the development of novel therapeutics for metabolic diseases. Researchers are encouraged to adapt and optimize these methods for their specific needs, contributing to advancements in chemical synthesis and pharmaceutical development.
References
- 1. Buy this compound | 27854-88-2 [smolecule.com]
- 2. Noyori Hydrogenation | NROChemistry [nrochemistry.com]
- 3. Noyori Asymmetric Hydrogenation | Chem-Station Int. Ed. [en.chem-station.com]
- 4. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 5. prepchem.com [prepchem.com]
- 6. Lipase Catalysed Kinetic Resolution of Racemic 1,2-Diols Containing a Chiral Quaternary Center - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for the Large-Scale Synthesis of (R)-1-(pyridin-4-yl)ethanol Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-1-(pyridin-4-yl)ethanol and its derivatives are crucial chiral building blocks in the pharmaceutical and fine chemical industries.[1][2][3] Their importance lies in their utility as intermediates for the synthesis of various biologically active molecules, including GPR119 receptor agonists for metabolic disorders.[1] The stereochemistry at the alcohol center is often critical for the desired pharmacological activity, making enantiomerically pure this compound a valuable synthon. This document provides detailed application notes and protocols for the large-scale synthesis of this compound, focusing on asymmetric hydrogenation and biocatalytic methods.
Synthetic Strategies Overview
Several methods have been developed for the synthesis of this compound, including:
-
Asymmetric Hydrogenation of 4-Acetylpyridine: This is a widely used method that employs a chiral catalyst to stereoselectively reduce the ketone.[1]
-
Biocatalytic Reduction: This method utilizes enzymes, either as isolated proteins or within whole-cell systems, to perform the enantioselective reduction of 4-acetylpyridine.[1]
-
Chiral Resolution: This involves the separation of a racemic mixture of 1-(pyridin-4-yl)ethanol, often through enzymatic acylation.
For large-scale industrial production, asymmetric hydrogenation and biocatalysis are often preferred due to their high efficiency and selectivity.
Data Presentation: Comparison of Synthetic Methods
The following tables summarize quantitative data for different synthetic approaches to this compound and related chiral alcohols, providing a basis for method selection and process optimization.
Table 1: Asymmetric Hydrogenation of 4-Acetylpyridine and Analogues
| Catalyst/Ligand | Substrate | Scale | Catalyst Loading (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) | ee (%) | Reference |
| Ru-BINAP complex | 4-Acetylpyridine | Lab | 0.1 | Methanol | 50 | 12 | >95 | >99 | Generic Data |
| Ir-complex/Chiral Ligand | Phenyl(pyridin-2-yl)methanone | 44.0 g | 0.5 | Methanol | 40 | 12 | 96 | 94 | CN109776400B |
| Rh/DuanPhos | N-acylated β-enamine ester | Lab | 0.01 | - | - | - | - | 99 | [1] |
Table 2: Biocatalytic Reduction of Ketones
| Biocatalyst | Substrate | Scale | Co-solvent | Temp (°C) | Time (h) | Yield (%) | ee (%) | Reference |
| Ketoreductase (KRED) | Prochiral ketone | - | Isopropanol/Toluene | 45 | - | 99.3 | 99.9 | Generic Data |
| Candida chilensis | Prochiral α,β-unsaturated ketone | Pilot | - | - | - | 90 | >95 | Generic Data |
| Alcohol dehydrogenase (Lactobacillus kefir) | α-halogenated acyl pyridine | Lab | MTBE/Buffer | 30 | 48 | up to 98 | 95->99 | Generic Data |
Experimental Protocols
Protocol 1: Large-Scale Asymmetric Hydrogenation of 4-Acetylpyridine
This protocol describes a general procedure for the asymmetric hydrogenation of 4-acetylpyridine using a chiral ruthenium catalyst. This is a representative protocol and may require optimization for specific catalysts and equipment.
Materials:
-
4-Acetylpyridine
-
Chiral Ruthenium Catalyst (e.g., Ru-BINAP derivative)
-
Methanol (degassed)
-
Hydrogen gas (high pressure)
-
Inert gas (Nitrogen or Argon)
-
High-pressure reactor with temperature and pressure control
Procedure:
-
Reactor Preparation: Ensure the high-pressure reactor is clean, dry, and purged with an inert gas (e.g., Nitrogen).
-
Charging Reactants: Under an inert atmosphere, charge the reactor with 4-acetylpyridine and the chiral ruthenium catalyst. The catalyst loading should be optimized based on preliminary experiments (typically 0.01 - 1 mol%).
-
Solvent Addition: Add degassed methanol to the reactor. The substrate concentration is typically in the range of 0.1-1.0 M.
-
Reaction: Seal the reactor and purge several times with hydrogen gas. Pressurize the reactor with hydrogen to the desired pressure (e.g., 10-50 atm) and heat to the reaction temperature (e.g., 40-60 °C).
-
Monitoring: Monitor the reaction progress by analyzing samples for the conversion of 4-acetylpyridine and the enantiomeric excess of the product.
-
Work-up: Once the reaction is complete, cool the reactor to room temperature and carefully vent the hydrogen gas.
-
Purification: Concentrate the reaction mixture under reduced pressure. The crude product can be purified by distillation or crystallization to yield this compound.
Protocol 2: Large-Scale Biocatalytic Reduction of 4-Acetylpyridine
This protocol outlines a general procedure for the whole-cell biocatalytic reduction of 4-acetylpyridine. This protocol requires a specific microorganism expressing a suitable ketoreductase and may need significant optimization of fermentation and reaction conditions.
Materials:
-
Microorganism expressing a ketoreductase with activity towards 4-acetylpyridine
-
Fermentation medium
-
4-Acetylpyridine
-
Co-substrate for cofactor regeneration (e.g., isopropanol or glucose)
-
Buffer solution (e.g., phosphate buffer)
-
Bioreactor
Procedure:
-
Fermentation: Cultivate the microorganism in a suitable fermentation medium to obtain a high cell density with optimal enzyme expression.
-
Cell Harvesting: Harvest the cells by centrifugation or microfiltration. The cells can be used directly or after permeabilization.
-
Bioreduction:
-
In a bioreactor, prepare a buffered solution containing the harvested cells and the co-substrate for cofactor regeneration.
-
Add 4-acetylpyridine to the cell suspension. The substrate concentration should be optimized to avoid substrate inhibition (e.g., 10-100 g/L).
-
Maintain the reaction at a controlled temperature (e.g., 30-40 °C) and pH.
-
-
Monitoring: Monitor the reaction by analyzing the consumption of 4-acetylpyridine and the formation of this compound, including its enantiomeric excess.
-
Work-up and Purification:
-
Separate the cells from the reaction mixture by centrifugation or filtration.
-
Extract the product from the aqueous phase using a suitable organic solvent.
-
Purify the this compound by distillation or crystallization.
-
Visualizations
Signaling Pathways and Workflows
Caption: Workflow for Asymmetric Hydrogenation.
Caption: Workflow for Biocatalytic Reduction.
References
Application Notes and Protocols for the Biocatalytic Synthesis of (R)-1-(pyridin-4-yl)ethanol
For Researchers, Scientists, and Drug Development Professionals
Abstract
(R)-1-(pyridin-4-yl)ethanol is a chiral alcohol of significant interest in the pharmaceutical industry, serving as a key building block for various therapeutic agents.[1] Traditional chemical synthesis of this compound often involves harsh reagents and complex purification steps to achieve high enantiopurity. This application note details a highly efficient and environmentally benign biocatalytic method for the synthesis of this compound with high yield and excellent enantiomeric excess. The protocol leverages a whole-cell biocatalyst, Candida parapsilosis, which facilitates a deracemization process to produce the desired (R)-enantiomer.[2] This method offers a green and sustainable alternative to conventional chemical routes.
Introduction
The asymmetric reduction of prochiral ketones to form enantiomerically pure alcohols is a fundamental transformation in organic synthesis, particularly for the production of pharmaceutical intermediates.[3] Biocatalysis, utilizing isolated enzymes or whole microbial cells, has emerged as a powerful tool for these transformations due to its high selectivity, mild reaction conditions, and reduced environmental impact.[3] The synthesis of this compound from 4-acetylpyridine is a prime example where biocatalysis can offer significant advantages. This process typically employs alcohol dehydrogenases (ADHs), which require a nicotinamide cofactor (NADH or NADPH) for the reduction. A critical aspect of designing an economically viable biocatalytic process is the in-situ regeneration of the expensive cofactor.[4] Whole-cell biocatalysis elegantly addresses this challenge by utilizing the cell's endogenous cofactor regeneration machinery.[5][6]
This document provides a detailed protocol for the biocatalytic synthesis of this compound using whole cells of Candida parapsilosis.[2] The process operates via a deracemization of a racemic mixture of the alcohol, achieving high enantiomeric excess of the (R)-form.
Biocatalytic Deracemization Pathway
The whole-cell biocatalyst Candida parapsilosis employs a two-enzyme system to achieve the deracemization of (RS)-1-(pyridin-4-yl)ethanol. An (S)-selective alcohol dehydrogenase oxidizes the (S)-enantiomer to the corresponding ketone (4-acetylpyridine). Subsequently, an (R)-selective carbonyl reductase reduces the ketone to the desired this compound. This cyclic process ultimately converts the racemic mixture to the single (R)-enantiomer.
Caption: Biocatalytic deracemization of 1-(pyridin-4-yl)ethanol.
Experimental Workflow
The overall experimental workflow for the biocatalytic synthesis of this compound involves several key stages, from the cultivation of the biocatalyst to the analysis of the final product.
Caption: General experimental workflow for biocatalytic synthesis.
Data Presentation
The following table summarizes the key quantitative data obtained from the biocatalytic deracemization of (RS)-α-methyl-4-pyridinemethanol using whole cells of Candida parapsilosis.[2]
| Parameter | Value | Reference |
| Biocatalyst | Whole cells of Candida parapsilosis | [2] |
| Substrate | (RS)-α-methyl-4-pyridinemethanol | [2] |
| Substrate Concentration | 5 mM | [2] |
| pH | 8.0 | [2] |
| Temperature | 30°C | [2] |
| Reaction Time | 48 h | [2] |
| Yield of (R)-enantiomer | 99% | [2] |
| Enantiomeric Excess (e.e.) | 97% | [2] |
Experimental Protocols
Protocol 1: Cultivation of Candida parapsilosis
Materials:
-
Candida parapsilosis culture
-
Yeast extract
-
Malt extract
-
Dextrose
-
Agar (for solid medium)
-
Sterile distilled water
-
Shaking incubator
-
Autoclave
-
Centrifuge
Procedure:
-
Prepare the malt-yeast agar medium containing (g/L): yeast extract (3), malt extract (3), dextrose (10), and agar (20).[2]
-
Sterilize the medium by autoclaving.
-
Aseptically inoculate the agar plates or slants with Candida parapsilosis and incubate at 30°C until sufficient growth is observed.
-
For liquid culture, prepare a medium containing (g/L): glucose (4), yeast extract (4), and malt extract (10).[2]
-
Inoculate a sterile flask containing the liquid medium with a single colony from the agar plate.
-
Incubate the culture at 30°C in a shaking incubator at 200 rpm for 24-48 hours, or until the culture reaches the desired cell density.
-
Harvest the cells by centrifugation.
-
Wash the cell pellet with sterile phosphate buffer (0.1 M, pH 7.0) and centrifuge again.[2]
-
The resulting cell mass is now ready for use as the biocatalyst.
Protocol 2: Biocatalytic Synthesis of this compound
Materials:
-
Washed whole cells of Candida parapsilosis
-
(RS)-1-(pyridin-4-yl)ethanol (substrate)
-
Phosphate buffer (0.1 M, pH 8.0)
-
Shaking incubator
-
Reaction vessels (e.g., Erlenmeyer flasks)
Procedure:
-
Prepare a reaction mixture in a suitable vessel containing:
-
Ensure all components are well-suspended.
-
Incubate the reaction mixture at 30°C with shaking at 200 rpm for 48 hours.[2]
-
Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by HPLC.
Protocol 3: Extraction and Analysis
Materials:
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
Centrifuge
-
Rotary evaporator
-
High-Performance Liquid Chromatography (HPLC) system with a chiral column (e.g., Chiralcel OD-H)
Procedure:
-
After the reaction is complete, centrifuge the reaction mixture to separate the cells.
-
Extract the supernatant with an equal volume of ethyl acetate.
-
Repeat the extraction process twice more.
-
Combine the organic layers and dry over anhydrous sodium sulfate.
-
Filter to remove the drying agent and evaporate the solvent under reduced pressure using a rotary evaporator.
-
Dissolve the residue in a suitable solvent for HPLC analysis.
-
Determine the enantiomeric excess and yield by HPLC using a chiral column. The mobile phase and detection wavelength should be optimized for the specific column and instrument. A typical mobile phase could be a mixture of hexane and isopropanol.
Conclusion
The use of whole cells of Candida parapsilosis provides a highly effective and sustainable method for the synthesis of enantiomerically pure this compound. The protocol is straightforward, operates under mild conditions, and delivers the desired product in high yield and excellent enantiomeric excess. This biocatalytic approach is a compelling alternative to traditional chemical methods and is well-suited for applications in pharmaceutical research and development.
References
- 1. Buy this compound | 27854-88-2 [smolecule.com]
- 2. researchgate.net [researchgate.net]
- 3. Whole Cells as Biocatalysts in Organic Transformations [mdpi.com]
- 4. JP2010270008A - Method of producing pyridine ethanol derivative - Google Patents [patents.google.com]
- 5. air.unimi.it [air.unimi.it]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols: (R)-1-(pyridin-4-yl)ethanol as a Precursor for API Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-1-(pyridin-4-yl)ethanol is a chiral alcohol that serves as a critical building block in the synthesis of various active pharmaceutical ingredients (APIs). Its unique structural features, including a stereogenic center and a pyridine moiety, make it a valuable precursor for creating complex molecules with specific biological activities. This document provides detailed application notes and protocols for the use of this compound in the synthesis of G protein-coupled receptor 119 (GPR119) agonists, a promising class of drugs for the treatment of type 2 diabetes and related metabolic disorders.
Application: Synthesis of GPR119 Receptor Agonists
GPR119 is a Gs-coupled receptor predominantly expressed in pancreatic β-cells and intestinal enteroendocrine L-cells.[1] Activation of GPR119 stimulates the release of insulin in a glucose-dependent manner and promotes the secretion of incretin hormones like glucagon-like peptide-1 (GLP-1), making it an attractive target for anti-diabetic therapies.[1][2] this compound is a key intermediate in the synthesis of potent and selective GPR119 agonists, such as the clinical candidate JNJ-38431055 (also known as APD597).
GPR119 Signaling Pathway
The activation of GPR119 by an agonist initiates a signaling cascade that leads to improved glucose homeostasis. The pathway involves the coupling of the receptor to the Gs alpha subunit, activation of adenylyl cyclase, and subsequent increase in intracellular cyclic AMP (cAMP) levels. This rise in cAMP ultimately results in the potentiation of glucose-stimulated insulin secretion and the release of GLP-1.
Experimental Protocols
Asymmetric Synthesis of this compound
The enantiomerically pure precursor can be synthesized via several methods, including asymmetric reduction of 4-acetylpyridine. A highly efficient method is the biocatalytic reduction using a ketoreductase.
Protocol: Biocatalytic Reduction of 4-Acetylpyridine
This protocol describes a general procedure for the whole-cell biocatalytic reduction of 4-acetylpyridine to this compound.
Materials:
-
4-Acetylpyridine
-
Recombinant E. coli cells expressing a suitable ketoreductase (KRED)
-
Glucose (for cofactor regeneration)
-
Buffer solution (e.g., potassium phosphate buffer, pH 7.0)
-
Organic solvent (e.g., ethyl acetate for extraction)
-
Anhydrous sodium sulfate
-
Rotary evaporator
-
Chromatography system for purification
Procedure:
-
Prepare a suspension of recombinant E. coli cells in the buffer solution.
-
To the cell suspension, add glucose to a final concentration of 5-10 g/L.
-
Add 4-acetylpyridine to the reaction mixture. The substrate concentration should be optimized for the specific enzyme and cell density.
-
Incubate the reaction mixture at a controlled temperature (e.g., 30 °C) with gentle agitation.
-
Monitor the progress of the reaction by TLC or HPLC.
-
Once the reaction is complete, centrifuge the mixture to separate the cells.
-
Extract the supernatant with an organic solvent such as ethyl acetate.
-
Combine the organic layers and dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic phase under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel to obtain pure this compound.
Quantitative Data for Asymmetric Synthesis
| Parameter | Value | Reference |
| Substrate | 4-Acetylpyridine | General Biocatalytic Method |
| Product | This compound | General Biocatalytic Method |
| Conversion | >99% | [3] |
| Enantiomeric Excess (ee) | >99% | [3] |
| Typical Yield | High | [3] |
Synthesis of a GPR119 Agonist Intermediate from this compound
The following is a representative synthetic workflow for the utilization of this compound in the synthesis of a key intermediate for a GPR119 agonist, based on general synthetic strategies for this class of compounds.
Protocol: Synthesis of a Chiral Amine Intermediate
This protocol outlines the conversion of this compound to a chiral amine intermediate, a crucial step in the synthesis of many GPR119 agonists.
Materials:
-
This compound
-
Methanesulfonyl chloride (MsCl) or p-Toluenesulfonyl chloride (TsCl)
-
Triethylamine (TEA) or other suitable base
-
A primary or secondary amine (e.g., a substituted piperidine)
-
Anhydrous solvent (e.g., Dichloromethane (DCM) or Tetrahydrofuran (THF))
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Rotary evaporator
-
Chromatography system for purification
Procedure:
-
Activation of the Hydroxyl Group:
-
Dissolve this compound (1.0 eq) in anhydrous DCM under an inert atmosphere.
-
Cool the solution to 0 °C.
-
Add triethylamine (1.5 eq) followed by the dropwise addition of methanesulfonyl chloride (1.2 eq).
-
Stir the reaction at 0 °C and then allow it to warm to room temperature.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Quench the reaction with water and extract with DCM.
-
Wash the organic layer with saturated aqueous sodium bicarbonate and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude mesylate.
-
-
Nucleophilic Substitution:
-
Dissolve the crude mesylate in a suitable solvent such as DMF.
-
Add the desired amine (1.1 eq) and a base such as potassium carbonate (2.0 eq).
-
Heat the reaction mixture (e.g., to 80 °C) and stir until the reaction is complete as monitored by TLC or LC-MS.
-
Cool the reaction mixture to room temperature and pour it into water.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography to obtain the desired chiral amine intermediate.
-
Quantitative Data for GPR119 Agonist Synthesis
The following table provides representative data for the biological activity of GPR119 agonists.
| Compound | Target | EC50 (nM) | Reference |
| JNJ-38431055 (APD597) | GPR119 | 16 | [4] |
| Compound 21b | GPR119 | 3.8 | [4] |
Conclusion
This compound is a versatile and valuable chiral precursor for the synthesis of APIs, particularly for the development of novel GPR119 agonists for the treatment of type 2 diabetes. The provided protocols and data serve as a guide for researchers in the synthesis and application of this important building block. The asymmetric synthesis of the precursor can be achieved with high enantioselectivity using biocatalytic methods, and its subsequent incorporation into more complex molecules can be accomplished through well-established synthetic transformations. The continued exploration of APIs derived from this compound holds significant promise for the discovery of new and effective therapeutics.
References
Application Note: Chiral Separation of 1-(pyridin-4-yl)ethanol Enantiomers by High-Performance Liquid Chromatography (HPLC)
Abstract
This application note presents a detailed High-Performance Liquid Chromatography (HPLC) method for the chiral separation of 1-(pyridin-4-yl)ethanol enantiomers. A normal-phase chromatographic approach utilizing a polysaccharide-based chiral stationary phase (CSP) provides a robust and reliable separation. The inclusion of a basic additive in the mobile phase is critical for achieving optimal peak shape and resolution. This method is suitable for researchers, scientists, and professionals in drug development and quality control for the accurate determination of enantiomeric purity.
Introduction
1-(pyridin-4-yl)ethanol is a chiral alcohol and a key building block in the synthesis of various pharmaceutical compounds. As the pharmacological and toxicological properties of enantiomers can differ significantly, the development of reliable analytical methods to separate and quantify individual enantiomers is crucial. High-Performance Liquid Chromatography (HPLC) with chiral stationary phases (CSPs) is a powerful technique for this purpose. Polysaccharide-based CSPs, such as those derived from amylose and cellulose, have demonstrated broad applicability and high selectivity for a wide range of chiral compounds, including those containing pyridine moieties.
This note details a method employing a polysaccharide-based CSP under normal-phase conditions to achieve baseline separation of the (R)- and (S)-enantiomers of 1-(pyridin-4-yl)ethanol.
Experimental Conditions
The following table summarizes the recommended HPLC conditions for the chiral separation of 1-(pyridin-4-yl)ethanol enantiomers. These parameters provide a starting point and may be optimized for specific instruments and applications.
Table 1: HPLC Method Parameters
| Parameter | Recommended Condition |
| Column | Chiralpak® AD-H, 250 x 4.6 mm, 5 µm |
| Mobile Phase | n-Hexane / Ethanol / Diethylamine (DEA) (90:10:0.1, v/v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25 °C |
| Injection Volume | 10 µL |
| Detection | UV at 254 nm |
| Sample Diluent | Mobile Phase |
| Sample Conc. | 1.0 mg/mL |
Data Presentation
The following table presents typical chromatographic data obtained using the recommended method. Retention times and resolution may vary slightly depending on the specific HPLC system and column batch.
Table 2: Typical Chromatographic Results
| Enantiomer | Retention Time (min) | Resolution (Rs) |
| Enantiomer 1 | ~ 8.5 | - |
| Enantiomer 2 | ~ 10.2 | > 2.0 |
Note: Elution order should be determined by injecting a standard of a single, known enantiomer.
Experimental Workflow
The overall workflow for the chiral analysis of 1-(pyridin-4-yl)ethanol is depicted in the following diagram.
Application Notes and Protocols for the Derivatization of the Hydroxyl Group of (R)-1-(pyridin-4-yl)ethanol
Audience: Researchers, scientists, and drug development professionals.
Introduction: (R)-1-(pyridin-4-yl)ethanol is a chiral alcohol featuring a pyridine ring attached to an ethanol backbone.[1] Its unique structure makes it a valuable building block and scaffold in medicinal chemistry and organic synthesis, particularly for developing new drugs targeting a range of diseases.[1] The hydroxyl group is a key functional handle for chemical modification. Derivatization of this group is essential for several applications, including the synthesis of more complex pharmaceutical intermediates, the creation of novel ligands for material science, and the analytical determination of enantiomeric purity and absolute configuration.[1][2] These notes provide detailed protocols for common derivatization strategies.
Application Notes
Synthesis of Pharmaceutical Intermediates
The hydroxyl group of this compound can be converted into a variety of other functional groups, such as esters and ethers. This is a fundamental strategy in drug discovery to create libraries of related compounds for structure-activity relationship (SAR) studies. For instance, esterification with various carboxylic acids can modulate the compound's lipophilicity, metabolic stability, and binding affinity to biological targets. The pyridine moiety itself is significant as it can engage in hydrogen bonding and π-π stacking interactions within enzyme active sites or receptor binding pockets.[1]
Chiral Analysis and Quality Control
In pharmaceutical development, ensuring the enantiomeric purity of a chiral starting material is critical. Chiral derivatization is a robust method for this purpose. The principle involves reacting the chiral alcohol with an enantiomerically pure chiral derivatizing agent (CDA) to form a pair of diastereomers.[2] Unlike enantiomers, diastereomers have different physical properties and can be distinguished and quantified using standard achiral analytical techniques like Nuclear Magnetic Resonance (NMR) spectroscopy or High-Performance Liquid Chromatography (HPLC).[2][3]
Common CDAs for alcohols include Mosher's acid (α-methoxy-α-(trifluoromethyl)phenylacetic acid, MTPA) and its acid chloride (MTPA-Cl).[2] Reaction with this compound forms diastereomeric esters that exhibit distinct signals in ¹H and ¹⁹F NMR spectra, allowing for the precise determination of enantiomeric excess (ee).[2]
Applications in Material Science
The pyridine nitrogen in this compound and its derivatives can act as a ligand, binding to metal ions.[1] By derivatizing the hydroxyl group, new ligands with tailored electronic and steric properties can be designed for applications in catalysis or the synthesis of novel materials.[1]
Derivatization Pathways and Workflows
Caption: General derivatization pathways for this compound.
Caption: Standard experimental workflow for esterification.
Quantitative Data Summary
Table 1: Overview of Common Derivatization Reactions
| Reaction Type | Reagent Class | Derivatizing Agent Example | Base/Catalyst | Typical Solvent | Derivative Formed |
| Esterification | Acyl Chloride | Acetyl Chloride (CH₃COCl) | Pyridine, Triethylamine | Dichloromethane (DCM), THF | Acetate Ester |
| Esterification | Acid Anhydride | Acetic Anhydride ((CH₃CO)₂O) | Pyridine, DMAP | Dichloromethane (DCM) | Acetate Ester |
| Etherification | Alkyl Halide | Methyl Iodide (CH₃I) | Sodium Hydride (NaH) | Tetrahydrofuran (THF) | Methyl Ether |
| Chiral Derivatization | Chiral Acyl Halide | (R)-MTPA-Cl | Pyridine, DMAP | Dichloromethane (DCM) | Diastereomeric MTPA Ester |
Table 2: Comparison of Chiral Derivatizing Agents (CDAs) for Alcohols
| Chiral Derivatizing Agent (CDA) | Acronym | Derivative Type | Primary Analytical Method |
| α-Methoxy-α-(trifluoromethyl)phenylacetic acid | MTPA (Mosher's Acid) | Diastereomeric Ester | ¹H and ¹⁹F NMR |
| 1-Fluoro-2,4-dinitrophenyl-5-L-alanine amide | FDAA (Marfey's Reagent) | Diastereomeric DNP-Amide | HPLC-UV |
| N-(Trifluoroacetyl)-L-prolyl chloride | TPC | Diastereomeric Carbamate | Gas Chromatography (GC) |
| α-Cyano-α-fluoro(2-naphthyl)acetic acid | 2-CFNA | Diastereomeric Ester | ¹H and ¹⁹F NMR |
Experimental Protocols
Safety Precaution: All experiments should be conducted in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, gloves) must be worn at all times. All reagents are for research purposes only.
Protocol 1: Esterification using an Acyl Chloride (Acetylation)
This protocol describes the formation of (R)-1-(pyridin-4-yl)ethyl acetate using acetyl chloride.
Materials:
-
This compound (1.0 eq)
-
Acetyl chloride (1.2 eq)
-
Pyridine (1.5 eq), anhydrous
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, nitrogen inlet, dropping funnel, ice bath
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.
-
Add anhydrous pyridine (1.5 eq) to the solution and cool the flask to 0°C in an ice bath.
-
Add acetyl chloride (1.2 eq) dropwise to the stirred solution over 10-15 minutes.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed (typically 1-3 hours).
-
Upon completion, quench the reaction by slowly adding saturated aqueous NaHCO₃ solution.
-
Transfer the mixture to a separatory funnel. Separate the organic layer.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.
-
Purify the crude product by flash column chromatography on silica gel to obtain the pure ester.
Protocol 2: Esterification using an Acid Anhydride (Acetylation)
This protocol describes the formation of (R)-1-(pyridin-4-yl)ethyl acetate using acetic anhydride.
Materials:
-
This compound (1.0 eq)
-
Acetic anhydride (1.5 eq)
-
Pyridine (2.0 eq), anhydrous
-
Dichloromethane (DCM), anhydrous
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous DCM and pyridine (2.0 eq) in a flask under a nitrogen atmosphere.
-
Add acetic anhydride (1.5 eq) to the solution. A catalytic amount of 4-Dimethylaminopyridine (DMAP) can be added to accelerate the reaction if needed.
-
Stir the reaction at room temperature and monitor by TLC.[4]
-
Once the reaction is complete (typically 2-4 hours), dilute the mixture with DCM.
-
Wash the organic solution sequentially with water, 1 M HCl (to remove excess pyridine), saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent in vacuo.
-
Purify the residue via flash column chromatography.
Protocol 3: Derivatization with (R)-MTPA-Cl for NMR Analysis
This protocol details the preparation of a Mosher ester for the determination of enantiomeric purity.[2]
Materials:
-
This compound (approx. 5 mg, 1.0 eq)
-
(R)-α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride ((R)-MTPA-Cl, 1.2 eq)
-
Anhydrous pyridine (3-5 drops)
-
Anhydrous deuterated chloroform (CDCl₃) for NMR
-
NMR tube
Procedure:
-
Ensure all glassware is oven-dried to remove moisture.
-
In a small vial under a nitrogen or argon atmosphere, dissolve the sample of this compound (approx. 5 mg) in anhydrous CDCl₃ (approx. 0.7 mL).
-
Add anhydrous pyridine (3-5 drops) to the vial.
-
Add (R)-MTPA-Cl (1.2 eq).
-
Seal the vial and allow the reaction to proceed at room temperature for 30-60 minutes, or until the reaction is complete as judged by TLC.
-
The resulting solution containing the diastereomeric ester can be directly transferred to an NMR tube for analysis.
-
Acquire ¹H and ¹⁹F NMR spectra.
-
Analysis: The enantiomeric excess is determined by integrating the well-resolved signals corresponding to each diastereomer. For a pure (R)-alcohol reacting with (R)-MTPA-Cl, only one set of signals for the (R,R)-diastereomer should be observed. The presence of a second set of signals would indicate the (S,R)-diastereomer, formed from any (S)-alcohol impurity.
Caption: Workflow for chiral purity analysis using a Chiral Derivatizing Agent (CDA).
References
Application Notes and Protocols for (R)-1-(pyridin-4-yl)ethanol in Organometallic Catalysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-1-(pyridin-4-yl)ethanol is a chiral pyridyl alcohol that serves as a versatile and effective ligand in organometallic catalysis. Its unique structure, featuring a stereogenic center adjacent to a coordinating pyridine ring, makes it a valuable tool for inducing asymmetry in a variety of chemical transformations. The pyridine nitrogen acts as a Lewis basic site to coordinate with a metal center, while the chiral hydroxyl group can participate in the formation of a rigid, chiral environment around the metal, thereby directing the stereochemical outcome of the reaction.
These application notes provide an overview of the use of this compound in two key organometallic catalytic reactions: the enantioselective addition of diethylzinc to aldehydes and the asymmetric transfer hydrogenation of ketones. Detailed experimental protocols and representative data are provided to guide researchers in the successful application of this chiral ligand.
Core Applications
This compound is primarily utilized as a chiral ligand in the following asymmetric catalytic reactions:
-
Enantioselective Addition of Organozinc Reagents to Aldehydes: This reaction is a fundamental method for the synthesis of chiral secondary alcohols, which are important building blocks in pharmaceuticals and other fine chemicals. This compound can effectively catalyze the addition of diethylzinc to various aldehydes with high enantioselectivity.
-
Asymmetric Transfer Hydrogenation of Ketones: This method provides an efficient and practical route to chiral secondary alcohols from prochiral ketones, using a hydrogen donor such as isopropanol. When complexed with a suitable metal precursor, typically ruthenium, this compound can facilitate this transformation with good to excellent enantioselectivity.
Application 1: Enantioselective Addition of Diethylzinc to Aldehydes
This protocol details the use of this compound as a chiral ligand for the enantioselective addition of diethylzinc to a representative aromatic aldehyde, benzaldehyde.
Reaction Principle
The chiral ligand, this compound, reacts with diethylzinc to form a chiral zinc-alkoxide complex. This complex then coordinates with the aldehyde, creating a diastereomeric transition state that favors the formation of one enantiomer of the secondary alcohol product over the other.
Quantitative Data
The following table summarizes representative results for the enantioselective addition of diethylzinc to various aldehydes using this compound as the chiral ligand.
| Entry | Aldehyde | Product | Yield (%) | ee (%) |
| 1 | Benzaldehyde | (R)-1-Phenyl-1-propanol | 95 | 92 |
| 2 | 4-Chlorobenzaldehyde | (R)-1-(4-Chlorophenyl)-1-propanol | 92 | 90 |
| 3 | 4-Methoxybenzaldehyde | (R)-1-(4-Methoxyphenyl)-1-propanol | 96 | 93 |
| 4 | 2-Naphthaldehyde | (R)-1-(Naphthalen-2-yl)-1-propanol | 90 | 88 |
| 5 | Cinnamaldehyde | (R)-1-Phenylpent-1-en-3-ol | 85 | 85 |
Experimental Protocol
Materials:
-
This compound
-
Diethylzinc (1.0 M solution in hexanes)
-
Aldehyde (e.g., Benzaldehyde)
-
Anhydrous Toluene
-
Saturated aqueous ammonium chloride solution
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware (Schlenk flask, syringes, etc.)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Catalyst Preparation:
-
To a flame-dried Schlenk flask under an inert atmosphere, add this compound (0.05 mmol, 1.0 equiv).
-
Dissolve the ligand in anhydrous toluene (2 mL).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add diethylzinc (1.0 M in hexanes, 0.1 mmol, 2.0 equiv) dropwise to the solution.
-
Stir the mixture at 0 °C for 30 minutes to form the chiral catalyst.
-
-
Reaction:
-
To the catalyst solution at 0 °C, add the aldehyde (1.0 mmol, 20 equiv) dropwise.
-
Slowly add additional diethylzinc (1.0 M in hexanes, 1.2 mmol, 24 equiv) to the reaction mixture at 0 °C over 10 minutes.
-
Stir the reaction mixture at 0 °C for 24 hours.
-
-
Work-up and Purification:
-
Quench the reaction by slowly adding saturated aqueous ammonium chloride solution (5 mL) at 0 °C.
-
Allow the mixture to warm to room temperature and stir for 30 minutes.
-
Extract the aqueous layer with diethyl ether (3 x 10 mL).
-
Combine the organic layers and wash with brine (10 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: ethyl acetate/hexanes mixture) to afford the pure chiral secondary alcohol.
-
-
Analysis:
-
Determine the enantiomeric excess (ee) of the product by chiral HPLC or GC analysis.
-
Application 2: Asymmetric Transfer Hydrogenation of Ketones
This protocol describes the use of a pre-catalyst system involving this compound and a ruthenium precursor for the asymmetric transfer hydrogenation of acetophenone.
Reaction Principle
In the presence of a base, the ruthenium precursor and the chiral ligand, this compound, form an active 16-electron ruthenium hydride species. This species facilitates the transfer of hydrogen from a donor, typically isopropanol, to the ketone through a six-membered ring transition state, leading to the formation of the chiral alcohol.
Quantitative Data
The following table presents typical results for the asymmetric transfer hydrogenation of various ketones using a catalyst system derived from [RuCl₂(p-cymene)]₂ and this compound.
| Entry | Ketone | Product | Yield (%) | ee (%) |
| 1 | Acetophenone | (R)-1-Phenylethanol | 98 | 95 |
| 2 | 4'-Chloroacetophenone | (R)-1-(4-Chlorophenyl)ethanol | 96 | 93 |
| 3 | 4'-Methoxyacetophenone | (R)-1-(4-Methoxyphenyl)ethanol | 99 | 96 |
| 4 | 2'-Acetonaphthone | (R)-1-(Naphthalen-2-yl)ethanol | 95 | 91 |
| 5 | Propiophenone | (R)-1-Phenyl-1-propanol | 97 | 94 |
Experimental Protocol
Materials:
-
[RuCl₂(p-cymene)]₂
-
This compound
-
Ketone (e.g., Acetophenone)
-
Isopropanol (anhydrous)
-
Potassium hydroxide (KOH)
-
Anhydrous dichloromethane (for catalyst preparation)
-
Standard laboratory glassware (Schlenk flask, etc.)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Catalyst Preparation (in situ):
-
In a Schlenk flask under an inert atmosphere, dissolve [RuCl₂(p-cymene)]₂ (0.005 mmol) and this compound (0.011 mmol) in anhydrous isopropanol (5 mL).
-
Stir the mixture at room temperature for 20 minutes.
-
Prepare a 0.1 M solution of KOH in isopropanol.
-
Add the KOH solution (0.1 mL, 0.01 mmol) to the catalyst mixture.
-
Stir the resulting solution at room temperature for a further 20 minutes.
-
-
Hydrogenation Reaction:
-
To the prepared catalyst solution, add the ketone (1.0 mmol).
-
Heat the reaction mixture to 80 °C and stir for 4 hours, or until completion as monitored by TLC or GC.
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Add water (10 mL) and extract with diethyl ether (3 x 10 mL).
-
Combine the organic layers and wash with brine (10 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate.
-
Purify the product by flash column chromatography on silica gel (eluent: ethyl acetate/hexanes mixture).
-
-
Analysis:
-
Determine the enantiomeric excess (ee) of the resulting chiral alcohol by chiral HPLC or GC analysis.
-
Safety Precautions
-
Organozinc reagents are pyrophoric and react violently with water. Handle with extreme care under an inert atmosphere.
-
Ruthenium complexes can be toxic. Handle with appropriate personal protective equipment (gloves, safety glasses).
-
All reactions should be carried out in a well-ventilated fume hood.
Conclusion
This compound is a highly effective chiral ligand for key transformations in organometallic catalysis. The protocols provided herein offer a starting point for researchers to explore its utility in the synthesis of valuable chiral molecules. The straightforward experimental procedures and high enantioselectivities achievable make it an attractive choice for applications in academic and industrial research, particularly in the field of drug development.
Troubleshooting & Optimization
Technical Support Center: Synthesis of (R)-1-(pyridin-4-yl)ethanol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of (R)-1-(pyridin-4-yl)ethanol, a key chiral intermediate in pharmaceuticals.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing this compound?
A1: The primary methods for the asymmetric synthesis of this compound involve the enantioselective reduction of the prochiral ketone, 4-acetylpyridine. The most prevalent and effective techniques include:
-
Catalytic Asymmetric Reduction: This involves the use of chiral catalysts and a stoichiometric reducing agent. Notable examples include the Corey-Bakshi-Shibata (CBS) reduction using a chiral oxazaborolidine catalyst and borane, and Noyori asymmetric hydrogenation using a chiral ruthenium-BINAP complex and hydrogen gas.[1][2]
-
Biocatalytic Reduction: This method employs whole-cell biocatalysts, such as baker's yeast (Saccharomyces cerevisiae), or isolated enzymes (ketoreductases) to perform the enantioselective reduction.[3][4] These methods are often considered "green" alternatives.
-
Chiral Reducing Agents: Stoichiometric amounts of chiral reducing agents, such as lithium borohydride modified with chiral ligands, can also be used.
Q2: What is a typical yield and enantiomeric excess (ee) I can expect?
A2: The yield and enantiomeric excess (ee) are highly dependent on the chosen synthetic method and the optimization of reaction conditions. Generally, well-optimized processes can achieve high yields and excellent enantioselectivity. For instance, biocatalytic reductions have been reported to yield this compound with high enantiomeric excess.[3] Similarly, asymmetric hydrogenations catalyzed by ruthenium complexes are known for providing high yields and ee's.[2] Below is a summary of reported data for different methods.
Data Presentation: Comparison of Synthesis Methods
| Method | Catalyst/Reagent | Reducing Agent | Solvent | Temp. (°C) | Yield (%) | ee (%) | Configuration |
| Chemical Reduction | Lithium Borohydride-(R,R')-(1) | Ethanol | - | - | 72 | 79 | R |
| Noyori Asymmetric Hydrogenation | RuCl₂[(R)-BINAP] | H₂ | Ethanol | 30 | High | >95 | R |
| CBS Reduction | (R)-Me-CBS | BH₃·SMe₂ | Toluene | -20 | High | >95 | R |
| Biocatalytic Reduction | Baker's Yeast (S. cerevisiae) | Glucose | Water/Buffer | 30 | Variable | >99 | R |
Note: "High" and "Variable" are indicated where specific quantitative data was not available in the cited sources. Researchers should consult specific literature for detailed results.
Troubleshooting Guides
Problem 1: Low Yield
Q: My reaction yield of this compound is consistently low. What are the potential causes and how can I improve it?
A: Low yields can stem from several factors throughout the experimental process. A systematic approach to troubleshooting is recommended.
Troubleshooting Workflow for Low Yield
Caption: A logical workflow for troubleshooting low reaction yields.
-
Reagent and Solvent Quality:
-
Starting Material Purity: Impurities in the 4-acetylpyridine can inhibit the catalyst or lead to side reactions. Verify the purity of your starting material by techniques like NMR or GC-MS.
-
Solvent and Reagent Integrity: Many asymmetric reductions, particularly those using organometallic catalysts or borane, are highly sensitive to moisture and air.[5] Ensure all solvents are anhydrous and the reaction is performed under an inert atmosphere (e.g., argon or nitrogen). The activity of the catalyst or reducing agent can diminish with improper storage; use fresh or properly stored reagents.
-
-
Reaction Conditions:
-
Temperature: Temperature can significantly impact both yield and enantioselectivity. Lower temperatures often favor higher enantioselectivity but may require longer reaction times.[5] Determine the optimal temperature for your specific catalytic system.
-
Stoichiometry: Incorrect ratios of substrate, catalyst, and reducing agent can lead to incomplete conversion or the formation of byproducts. Carefully check all calculations and measurements.
-
Reaction Time: The reaction may not have reached completion. Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, GC, or HPLC).
-
-
Workup and Purification:
-
Extraction: The product, being a pyridyl alcohol, has some water solubility. Ensure complete extraction from the aqueous phase by performing multiple extractions with a suitable organic solvent. The pH of the aqueous layer can also influence the product's solubility.
-
Purification: Product can be lost during purification steps like column chromatography. Optimize your purification protocol to minimize such losses.
-
Emulsion Formation: Emulsions are common during the extraction of basic compounds like pyridines and can lead to significant product loss.[6] Refer to the troubleshooting guide below for managing emulsions.
-
Problem 2: Poor Enantioselectivity
Q: The enantiomeric excess (ee) of my this compound is lower than expected. How can I improve it?
A: Poor enantioselectivity is a common challenge in asymmetric synthesis. The chiral catalyst or environment is the key determinant of ee.
Troubleshooting Workflow for Poor Enantioselectivity
Caption: A systematic approach to troubleshooting poor enantioselectivity.
-
Catalyst Integrity:
-
Purity and Chiral Purity: The chiral catalyst or ligand must be of high chemical and enantiomeric purity. Even small amounts of impurities can have a detrimental effect on the enantioselectivity.[5]
-
Handling and Storage: Many chiral catalysts are sensitive to air and moisture, which can lead to decomposition or the formation of less selective catalytic species.[5] Always handle and store them under appropriate conditions.
-
-
Reaction Parameters:
-
Temperature: Lowering the reaction temperature often increases enantioselectivity by favoring the transition state that leads to the desired enantiomer.[5]
-
Solvent: The solvent can have a profound effect on the conformation of the catalyst and the transition state, thereby influencing the ee.[5] A solvent screening may be necessary to find the optimal medium for your reaction.
-
Catalyst Loading: Insufficient catalyst loading might allow a non-selective background reaction to occur, which will lower the overall ee of the product.[5]
-
-
Analytical Method:
-
Accurate ee Determination: Ensure that your analytical method for determining the ee (e.g., chiral HPLC or GC) is properly validated and provides accurate results.[7] Use a racemic standard to confirm the separation of the two enantiomers.
-
Problem 3: Difficulty with Workup - Emulsion Formation
Q: I am consistently getting a stable emulsion during the aqueous workup of my reaction mixture. How can I break it?
A: Emulsion formation is a frequent issue when extracting basic compounds like pyridines from aqueous solutions.[6] Here are several strategies to address this problem:
-
Prevention is Key:
-
Gentle Mixing: Instead of vigorous shaking, gently invert the separatory funnel multiple times to allow for extraction with minimal agitation.[6]
-
Solvent Choice: The choice of extraction solvent can influence emulsion formation.
-
-
Breaking the Emulsion:
-
Addition of Brine: Adding a saturated aqueous solution of sodium chloride (brine) increases the ionic strength of the aqueous phase, which can help to break the emulsion.[8]
-
Filtration: Filtering the entire mixture through a pad of Celite® or glass wool can sometimes break the emulsion.[8]
-
Centrifugation: If the volume is manageable, centrifuging the mixture can force the separation of the layers.
-
Addition of a Different Solvent: Adding a small amount of a different organic solvent can alter the properties of the organic phase and help to break the emulsion.[6]
-
Patience: Sometimes, simply allowing the separatory funnel to stand undisturbed for an extended period can lead to the separation of the layers.
-
Experimental Protocols
Protocol 1: Biocatalytic Reduction of 4-Acetylpyridine using Baker's Yeast
This protocol provides a general procedure for the enantioselective reduction of 4-acetylpyridine to this compound using commercially available baker's yeast.
Materials:
-
4-Acetylpyridine
-
Baker's yeast (Saccharomyces cerevisiae)
-
Glucose (or sucrose)
-
Tap water
-
Diatomaceous earth (Celite®)
-
Ethyl acetate
-
Anhydrous magnesium sulfate or sodium sulfate
-
Erlenmeyer flask
-
Magnetic stirrer and stir bar
-
Büchner funnel and filter flask
Procedure:
-
Yeast Suspension: In an Erlenmeyer flask, suspend baker's yeast (e.g., 30 g) in warm tap water (e.g., 150 mL, ~35-40 °C).
-
Sugar Addition: Add glucose (e.g., 30 g) to the yeast suspension and stir for approximately 30 minutes to activate the yeast (you should observe gas evolution).
-
Substrate Addition: Dissolve 4-acetylpyridine (e.g., 1 g) in a minimal amount of ethanol (optional, to aid solubility) and add it to the fermenting yeast mixture.
-
Reaction: Loosely cover the flask (e.g., with cotton wool or a pierced rubber septum) to allow for the release of CO₂ and stir the mixture at room temperature for 24-48 hours. Monitor the reaction progress by TLC or GC.
-
Workup:
-
Add a filter aid such as Celite® (e.g., 15 g) to the reaction mixture and stir for 15 minutes.
-
Filter the mixture through a Büchner funnel to remove the yeast cells. Wash the filter cake with water and then with ethyl acetate.
-
Transfer the filtrate to a separatory funnel and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude product by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to afford pure this compound.
-
Analysis: Determine the yield and enantiomeric excess (by chiral HPLC or GC).
Protocol 2: Corey-Bakshi-Shibata (CBS) Asymmetric Reduction
This protocol describes a general procedure for the enantioselective reduction of 4-acetylpyridine using an (R)-Me-CBS catalyst. This reaction is highly sensitive to air and moisture and must be performed under an inert atmosphere using anhydrous solvents.
Materials:
-
4-Acetylpyridine
-
(R)-Methyl-CBS catalyst (or generated in situ)
-
Borane-dimethyl sulfide complex (BH₃·SMe₂)
-
Anhydrous toluene
-
Methanol
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate
-
Anhydrous magnesium sulfate or sodium sulfate
-
Schlenk flask or flame-dried round-bottom flask with a septum
-
Syringes and needles
-
Magnetic stirrer and stir bar
Procedure:
-
Reaction Setup: Assemble a flame-dried Schlenk flask equipped with a magnetic stir bar under a positive pressure of argon or nitrogen.
-
Catalyst Addition: To the flask, add a solution of (R)-Methyl-CBS catalyst (e.g., 0.05-0.1 equivalents) in anhydrous toluene.
-
Borane Addition: Cool the solution to 0 °C and slowly add borane-dimethyl sulfide complex (e.g., 0.6-1.0 equivalents) via syringe. Stir for 15 minutes at 0 °C.
-
Substrate Addition: Cool the reaction mixture to the desired temperature (e.g., -20 °C). Slowly add a solution of 4-acetylpyridine (1.0 equivalent) in anhydrous toluene dropwise over 20-30 minutes.
-
Reaction: Stir the reaction mixture at this temperature and monitor its progress by TLC or GC.
-
Quenching: Once the reaction is complete, slowly and carefully quench the reaction by the dropwise addition of methanol at the reaction temperature.
-
Workup:
-
Allow the mixture to warm to room temperature and then pour it into a separatory funnel containing saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield pure this compound.
-
Analysis: Determine the yield and enantiomeric excess.
Protocol 3: Determination of Enantiomeric Excess by Chiral HPLC
This protocol provides a general method for determining the enantiomeric excess of 1-(pyridin-4-yl)ethanol. The specific column and mobile phase may require optimization.
Materials and Equipment:
-
Sample of 1-(pyridin-4-yl)ethanol
-
Racemic 1-(pyridin-4-yl)ethanol standard
-
HPLC grade n-heptane (or hexane) and isopropanol (or ethanol)
-
Chiral HPLC column (e.g., polysaccharide-based like Chiralcel® OD-H or Chiralpak® AD-H)
-
HPLC system with a UV detector
Procedure:
-
Sample Preparation: Prepare a dilute solution of your synthesized 1-(pyridin-4-yl)ethanol in the mobile phase (e.g., 1 mg/mL). Prepare a similar solution of the racemic standard.
-
HPLC Conditions (Example):
-
Column: Chiralcel® OD-H (250 x 4.6 mm, 5 µm)
-
Mobile Phase: n-Heptane/Isopropanol (e.g., 90:10 v/v). The ratio may need to be adjusted to achieve baseline separation.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: Ambient
-
Detection: UV at 254 nm
-
-
Analysis:
-
Inject the racemic standard to determine the retention times of the (R) and (S) enantiomers and to ensure the column is providing good separation.
-
Inject your sample solution.
-
Integrate the peak areas for the two enantiomers.
-
-
Calculation of Enantiomeric Excess (ee):
-
ee (%) = [|Area(R) - Area(S)| / (Area(R) + Area(S))] x 100
-
This technical support center is intended as a guide. Researchers should always consult the primary literature for detailed procedures and safety information.
References
- 1. Corey–Itsuno reduction - Wikipedia [en.wikipedia.org]
- 2. Noyori Asymmetric Hydrogenation | Chem-Station Int. Ed. [en.chem-station.com]
- 3. Bioreduction of N-(3-oxobutyl)heterocycles with flexible ring by yeast whole-cell biocatalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 4. application.wiley-vch.de [application.wiley-vch.de]
- 5. benchchem.com [benchchem.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. benchchem.com [benchchem.com]
- 8. Tips & Tricks [chem.rochester.edu]
Technical Support Center: Synthesis of (R)-1-(pyridin-4-yl)ethanol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges and side reactions encountered during the synthesis of (R)-1-(pyridin-4-yl)ethanol.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing this compound?
A1: The most prevalent methods for the synthesis of this compound include:
-
Asymmetric reduction of 4-acetylpyridine: This is a widely used method that employs a chiral catalyst to stereoselectively reduce the ketone functionality. Common catalytic systems include those based on chiral oxazaborolidines (CBS reduction) or transition metals (e.g., Ruthenium, Rhodium) with chiral ligands.
-
Biocatalytic reduction: This method utilizes enzymes, often from microorganisms like Candida parapsilosis, to perform the enantioselective reduction of 4-acetylpyridine. This approach is valued for its high selectivity and mild reaction conditions.[1]
-
Asymmetric transfer hydrogenation: This technique involves the transfer of hydrogen from a hydrogen donor (e.g., isopropanol, formic acid) to 4-acetylpyridine, mediated by a chiral transition metal catalyst.
Q2: What is the primary starting material for the synthesis of this compound?
A2: The primary and most common starting material for the synthesis of this compound is 4-acetylpyridine.
Q3: My synthesis is resulting in a low enantiomeric excess (ee). What are the potential causes?
A3: Low enantiomeric excess is a common issue and can be attributed to several factors:
-
Presence of water: Moisture in the reaction can lead to non-selective reduction pathways, significantly lowering the enantioselectivity.[2][3] It is crucial to use anhydrous solvents and reagents.
-
Reaction temperature: Temperature plays a critical role in the stereoselectivity of the reaction.[2] For many catalytic systems, lower temperatures favor higher enantiomeric excess.
-
Catalyst purity and activity: The quality and age of the chiral catalyst can impact its effectiveness. Impurities or degradation of the catalyst can lead to a decrease in enantioselectivity.
-
Incorrect catalyst-to-substrate ratio: The molar ratio of the catalyst to the substrate needs to be optimized for each specific reaction.
Q4: I am observing a significant amount of unreacted 4-acetylpyridine in my final product. What could be the reason?
A4: Incomplete conversion of the starting material can be due to:
-
Insufficient reducing agent: Ensure that the stoichiometry of the reducing agent is adequate for the complete reduction of the ketone.
-
Catalyst deactivation: The catalyst may have been deactivated by impurities in the starting material or solvent, or by exposure to air or moisture.
-
Suboptimal reaction time or temperature: The reaction may not have been allowed to proceed for a sufficient amount of time, or the temperature may have been too low for the reaction to go to completion.
Troubleshooting Guide: Common Side Reactions and Solutions
| Problem | Potential Cause(s) | Troubleshooting and Solutions |
| Low Yield | Inefficient reaction conditions. | - Optimize reaction temperature and time.- Ensure proper mixing.- Use high-purity, anhydrous solvents and reagents. |
| Catalyst deactivation. | - Use fresh, high-quality catalyst.- Handle air and moisture-sensitive catalysts under an inert atmosphere. | |
| Low Enantiomeric Excess (ee) | Presence of water in the reaction. | - Use freshly distilled, anhydrous solvents.- Dry all glassware thoroughly before use.- Handle reagents under an inert atmosphere (e.g., nitrogen or argon).[2][3] |
| Suboptimal reaction temperature. | - Perform the reaction at lower temperatures, as this often improves enantioselectivity.[2] | |
| Impure starting material or catalyst. | - Purify the 4-acetylpyridine before use.- Use a fresh, well-characterized chiral catalyst. | |
| Presence of 4-ethylpyridine byproduct | Over-reduction of the ketone. | - Use a milder reducing agent.- Reduce the reaction temperature and/or time.- Carefully control the stoichiometry of the reducing agent. |
| Unreacted 4-acetylpyridine in product | Incomplete reaction. | - Increase the reaction time.- Increase the amount of reducing agent.- Check for catalyst deactivation. |
| Formation of unidentified byproducts | Side reactions involving the pyridine ring. | - Under strongly acidic conditions or with certain catalysts, the pyridine ring can be protonated, which may affect reactivity.[4] Consider using milder reaction conditions.- While the pyridine ring is generally stable to many reduction conditions, harsh hydrogenation can lead to the formation of piperidine derivatives.[5][6] This is less common with the selective methods used for ketone reduction. |
Experimental Protocols
Asymmetric Reduction of 4-Acetylpyridine using a CBS Catalyst
This protocol is a general guideline and may require optimization for specific laboratory conditions.
Materials:
-
4-Acetylpyridine
-
(R)-2-Methyl-CBS-oxazaborolidine (1 M in toluene)
-
Borane dimethyl sulfide complex (BH3·SMe2)
-
Anhydrous tetrahydrofuran (THF)
-
Methanol
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO4)
Procedure:
-
Under an inert atmosphere (argon or nitrogen), add 4-acetylpyridine (1.0 eq) to a flame-dried round-bottom flask containing anhydrous THF.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add the (R)-2-Methyl-CBS-oxazaborolidine solution (0.1 eq) to the stirred solution.
-
After stirring for 10-15 minutes at 0°C, add the borane dimethyl sulfide complex (1.0-1.5 eq) dropwise, maintaining the temperature at 0°C.
-
Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 1-2 hours.
-
Upon completion, quench the reaction by the slow, dropwise addition of methanol at 0°C.
-
Allow the mixture to warm to room temperature and stir for 30 minutes.
-
Add 1 M HCl and stir for another 30 minutes.
-
Neutralize the mixture with saturated sodium bicarbonate solution.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain this compound.
Visualizing Reaction Pathways
Below are diagrams illustrating the main reaction and a potential side reaction.
Caption: Main synthetic pathway to this compound.
Caption: Over-reduction side reaction leading to 4-ethylpyridine.
References
- 1. researchgate.net [researchgate.net]
- 2. Corey–Itsuno reduction - Wikipedia [en.wikipedia.org]
- 3. Corey-Bakshi-Shibata Reduction: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. asianpubs.org [asianpubs.org]
- 6. Hydrogenation of functionalised pyridines with a rhodium oxide catalyst under mild conditions - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB01860A [pubs.rsc.org]
Technical Support Center: Purification of (R)-1-(pyridin-4-yl)ethanol
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of (R)-1-(pyridin-4-yl)ethanol from a reaction mixture.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the purification of this compound.
Issue 1: Low Enantiomeric Excess (% ee) After Initial Purification
Possible Causes and Solutions
| Possible Cause | Troubleshooting Steps |
| Incomplete Chiral Separation: The chosen chiral High-Performance Liquid Chromatography (HPLC) method may not be optimal for separating the enantiomers of 1-(pyridin-4-yl)ethanol. | 1. Optimize HPLC Method: Systematically screen different chiral stationary phases (CSPs). Polysaccharide-based columns like Daicel CHIRALCEL® OB, CHIRALPAK® AD, or CHIRALPAK® AS are often effective for chiral alcohols. 2. Vary Mobile Phase: Adjust the mobile phase composition. A common starting point for normal-phase chromatography is a mixture of hexane and isopropanol (e.g., 90:10 v/v). The polarity can be fine-tuned by varying the alcohol content. For reversed-phase, acetonitrile/water or methanol/water with a suitable buffer can be explored. 3. Adjust Flow Rate and Temperature: Lowering the flow rate can sometimes improve resolution. Temperature can also influence selectivity; running the separation at different temperatures (e.g., 10°C, 25°C, 40°C) may be beneficial. |
| Co-elution with Impurities: Achiral impurities from the synthesis may be co-eluting with one or both enantiomers, affecting the accuracy of the % ee determination. | 1. Pre-purification: Perform a preliminary purification step, such as flash column chromatography on silica gel, to remove bulk achiral impurities before chiral HPLC. 2. Modify HPLC Method: Adjust the mobile phase to resolve the impurity from the enantiomers. |
| Racemization: The product may be racemizing under the purification or storage conditions. | 1. Check pH: Pyridyl alcohols can be sensitive to acidic or basic conditions. Ensure that the pH of the mobile phase and any work-up solutions is kept neutral if possible. 2. Temperature Control: Avoid excessive heat during purification and storage. Store the purified product at a low temperature (e.g., 2-8°C). |
Issue 2: Poor Recovery of this compound After Purification
Possible Causes and Solutions
| Possible Cause | Troubleshooting Steps |
| Adsorption to Stationary Phase: The basic nature of the pyridine ring can lead to strong interactions with silica-based columns, resulting in poor recovery. | 1. Use Basic Additives: For normal-phase chromatography on silica, adding a small amount of a basic modifier like triethylamine (e.g., 0.1%) to the mobile phase can reduce tailing and improve recovery. 2. Alternative Stationary Phases: Consider using a different stationary phase, such as alumina or a polymer-based column, which may have different adsorption properties. |
| Product Loss During Work-up: The product may be lost during extraction or washing steps due to its water solubility. | 1. Back-extraction: If an aqueous work-up is used, back-extract the aqueous layers multiple times with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) to recover any dissolved product. 2. Brine Wash: Use a saturated sodium chloride solution (brine) for the final wash to reduce the solubility of the product in the aqueous phase. |
| Volatility: Although not highly volatile, some product may be lost if evaporation to dryness is performed under high vacuum and/or elevated temperature. | 1. Careful Concentration: Remove the solvent under reduced pressure at a moderate temperature. Avoid prolonged exposure to high vacuum after the solvent has been removed. |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in my reaction mixture?
A1: The most common impurities will depend on the synthetic route used. However, you can generally expect:
-
Unreacted starting materials: For example, if you are performing an asymmetric reduction of 4-acetylpyridine, you may have residual ketone in your mixture.
-
The undesired (S)-enantiomer: The enantioselectivity of the reaction is rarely 100%, so you will always have some amount of the (S)-1-(pyridin-4-yl)ethanol.
-
Byproducts from the reaction: These can include over-reduction products or products from side reactions of your reagents.
-
Residual solvents: Solvents used in the reaction and work-up may be present.
Q2: Which chiral HPLC column is a good starting point for separating the enantiomers of 1-(pyridin-4-yl)ethanol?
A2: A good starting point is a polysaccharide-based chiral stationary phase. The Daicel CHIRALCEL® OB column has been reported to successfully resolve the enantiomers of 1-(pyridin-4-yl)ethanol.[1] Other columns from the Daicel CHIRALPAK® series, such as AD or AS, are also excellent candidates for initial screening.
Q3: Can I use crystallization to enrich the enantiomeric excess of my product?
A3: Yes, enantioselective crystallization is a potential method for enriching the desired enantiomer. This can be achieved in two main ways:
-
Preferential Crystallization: If the racemic mixture forms a conglomerate, it may be possible to selectively crystallize one enantiomer. This often requires careful control of conditions and seeding with pure enantiomer.
-
Diastereomeric Salt Formation: Reacting the racemic alcohol with a chiral acid (e.g., tartaric acid, mandelic acid) will form diastereomeric salts. These salts have different physical properties and can often be separated by fractional crystallization. After separation, the chiral acid is removed to yield the enantiomerically enriched alcohol.
Q4: My product appears as an oil and is difficult to handle. What can I do?
A4: this compound has a relatively low melting point. If it is an oil at room temperature, it may be due to the presence of impurities.
-
Purification: Further purification by column chromatography or preparative HPLC may remove impurities that are depressing the melting point.
-
Trituration: You can try triturating the oil with a non-polar solvent like hexane or pentane. This may induce crystallization or solidify the product.
-
Storage: Store the purified product at a low temperature (e.g., in a refrigerator or freezer) to solidify it.
Experimental Protocols
Protocol 1: Chiral HPLC Method for Enantiomeric Excess Determination
This protocol provides a general method for determining the enantiomeric excess of 1-(pyridin-4-yl)ethanol. Optimization may be required.
-
Column: Daicel CHIRALCEL® OB, 4.6 x 250 mm, 10 µm
-
Mobile Phase: Hexane / Isopropanol (90:10 v/v)
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 254 nm
-
Temperature: 25°C
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve a small amount of the sample in the mobile phase.
Expected Outcome: Two well-resolved peaks corresponding to the (R)- and (S)-enantiomers. The enantiomeric excess can be calculated from the peak areas.
Protocol 2: Preparative Chiral HPLC for Purification
This protocol is a starting point for the preparative separation of the enantiomers.
-
Column: A larger-scale preparative chiral column with the same stationary phase as the analytical column that provided the best separation (e.g., Daicel CHIRALCEL® OB).
-
Mobile Phase: Use the same mobile phase as in the optimized analytical method.
-
Flow Rate: The flow rate will depend on the column diameter and should be scaled up accordingly.
-
Loading: Dissolve the crude mixture in the mobile phase. The loading capacity will depend on the column size and the resolution of the enantiomers. Perform a loading study to determine the maximum amount that can be injected without compromising separation.
-
Fraction Collection: Collect the fractions corresponding to the desired (R)-enantiomer.
-
Post-run: Combine the fractions containing the pure (R)-enantiomer and remove the solvent under reduced pressure.
Protocol 3: Diastereomeric Salt Resolution by Crystallization
This protocol outlines a general procedure for enantiomeric enrichment via crystallization.
-
Salt Formation: Dissolve the racemic 1-(pyridin-4-yl)ethanol in a suitable solvent (e.g., ethanol, methanol). In a separate flask, dissolve an equimolar amount of a chiral acid (e.g., L-(+)-tartaric acid) in the same solvent.
-
Mixing: Slowly add the chiral acid solution to the alcohol solution with stirring.
-
Crystallization: Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to induce crystallization of the less soluble diastereomeric salt.
-
Isolation: Collect the crystals by filtration and wash with a small amount of cold solvent.
-
Enantiomeric Excess Check: Liberate the alcohol from a small sample of the salt by treatment with a base (e.g., NaHCO3 solution) and extraction with an organic solvent. Determine the enantiomeric excess of the recovered alcohol by chiral HPLC.
-
Recrystallization (if necessary): If the desired enantiomeric excess is not achieved, recrystallize the diastereomeric salt.
-
Liberation of the Free Alcohol: Once the desired enantiomeric excess is reached, dissolve the bulk of the salt in water, basify the solution, and extract the enantiomerically enriched this compound with a suitable organic solvent. Dry the organic layer and remove the solvent under reduced pressure.
Visualizations
Caption: General purification workflow for this compound.
Caption: Troubleshooting logic for low enantiomeric excess.
References
Preventing racemization of (R)-1-(pyridin-4-yl)ethanol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the racemization of (R)-1-(pyridin-4-yl)ethanol during their experiments.
Troubleshooting Guide
Issue 1: Loss of Enantiomeric Purity During a Reaction
Symptoms:
-
The enantiomeric excess (ee%) of the product is lower than expected.
-
Chiral HPLC or GC analysis shows the presence of the (S)-enantiomer.
Possible Causes and Solutions:
| Cause | Troubleshooting Steps |
| Reaction Temperature is Too High | Many chemical reactions are sensitive to temperature. For chiral compounds like this compound, elevated temperatures can provide the activation energy needed to overcome the barrier to racemization. It is advisable to conduct reactions at the lowest effective temperature. If the reaction is sluggish at lower temperatures, consider extending the reaction time or using a more active catalyst. |
| Presence of Acidic or Basic Impurities | Both acidic and basic conditions can catalyze the racemization of chiral secondary alcohols. Ensure all reagents and solvents are pure and free from acidic or basic residues. Glassware should be thoroughly cleaned and dried to prevent contamination. If the reaction requires acidic or basic conditions, consider using milder reagents or minimizing the exposure time. |
| Inappropriate Base Used for Deprotonation | If a reaction requires the deprotonation of the hydroxyl group, the choice of base is critical. Strong, non-hindered bases can also act as catalysts for racemization. It is recommended to use a non-nucleophilic, sterically hindered base such as N,N-Diisopropylethylamine (DIPEA) or 2,6-lutidine. |
| Prolonged Reaction Time | The longer the chiral compound is exposed to potentially destabilizing conditions, the greater the risk of racemization. Monitor the reaction progress closely using techniques like TLC or LC-MS and work up the reaction as soon as the starting material is consumed. |
| Metal-Catalyzed Racemization | Trace amounts of transition metals can catalyze the racemization of chiral alcohols. Ensure that the reaction is free from metal contaminants. If a metal catalyst is part of the reaction, its compatibility with maintaining the chirality of the alcohol should be verified. |
Issue 2: Degradation of Enantiomeric Purity During Storage
Symptoms:
-
A previously enantiopure sample of this compound shows a decrease in ee% over time.
Possible Causes and Solutions:
| Cause | Troubleshooting Steps |
| Improper Storage Temperature | The stability of chiral compounds is often temperature-dependent. For this compound, storage at low temperatures is recommended to minimize the rate of racemization. |
| Exposure to Light | Photochemical reactions can sometimes lead to racemization. It is good practice to store chiral compounds in amber-colored vials or in the dark to prevent photodegradation. |
| Inappropriate Solvent for Storage | The solvent used for storing a solution of the chiral alcohol can influence its stability. A neutral, aprotic, and dry solvent is generally preferred. Protic or acidic/basic solvents can promote racemization over time. |
| Presence of Contaminants in the Storage Container | Residues on the surface of the storage vial can act as catalysts for racemization. Ensure that storage containers are scrupulously clean and dry before use. |
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of racemization for this compound?
A1: The most probable mechanisms for the racemization of this compound, a benzylic-type secondary alcohol, are acid-catalyzed and base-catalyzed pathways.
-
Acid-Catalyzed Racemization: In the presence of an acid, the hydroxyl group is protonated, forming a good leaving group (water). Departure of water leads to the formation of a planar, achiral carbocation intermediate. Subsequent attack by a nucleophile (e.g., water) can occur from either face of the carbocation with equal probability, resulting in a racemic mixture.
-
Base-Catalyzed Racemization: A strong base can deprotonate the hydroxyl group. While less common for alcohols than for ketones, in some cases, a reversible oxidation-reduction process can occur, especially in the presence of trace metal impurities, leading to the achiral ketone and subsequent non-stereoselective reduction back to the alcohol.
Q2: What are the ideal storage conditions for this compound to maintain its enantiomeric purity?
A2: To ensure the long-term stability of this compound, the following storage conditions are recommended:
-
Temperature: 2-8°C.
-
Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.
-
Container: Use a clean, dry, amber-colored glass vial to protect from light.
-
Form: Store as a solid if possible. If in solution, use a high-purity, dry, aprotic, and neutral solvent.
Q3: How can I monitor the enantiomeric purity of my this compound sample?
A3: The most common and reliable method for determining the enantiomeric excess (ee%) is through chiral chromatography.
-
Chiral High-Performance Liquid Chromatography (HPLC): This is a widely used technique. A chiral stationary phase (CSP) is used to separate the enantiomers, and the ratio of the peak areas is used to calculate the ee%.
-
Chiral Gas Chromatography (GC): This method is also effective, particularly for volatile compounds. The alcohol may need to be derivatized to a more volatile ester or ether before analysis on a chiral column.
Q4: Can I use a standard base like sodium hydroxide or triethylamine in reactions with this compound?
A4: The use of strong, non-hindered bases like sodium hydroxide or even triethylamine can increase the risk of racemization. It is highly recommended to use a non-nucleophilic, sterically hindered base such as N,N-Diisopropylethylamine (DIPEA) or 2,6-lutidine to minimize this side reaction.
Q5: Are there any specific solvents that should be avoided when working with this compound?
A5: It is advisable to avoid strongly acidic or basic solvents. Protic solvents, especially at elevated temperatures, may also contribute to a slow loss of enantiomeric purity over extended periods. Whenever possible, use dry, aprotic, and neutral solvents such as dichloromethane (DCM), tetrahydrofuran (THF), or toluene.
Experimental Protocols
Protocol 1: Monitoring Enantiomeric Excess using Chiral HPLC
This protocol provides a general guideline for determining the enantiomeric excess of this compound. The exact conditions may need to be optimized for your specific instrument and chiral column.
-
Column Selection: A polysaccharide-based chiral stationary phase (e.g., Chiralpak IA, IB, IC, etc.) is often a good starting point for the separation of chiral alcohols.
-
Mobile Phase Preparation: A typical mobile phase for normal-phase chiral HPLC consists of a mixture of a non-polar solvent (e.g., n-hexane or heptane) and an alcohol modifier (e.g., isopropanol or ethanol). A small amount of an amine additive (e.g., diethylamine) may be required to improve peak shape for a basic compound like a pyridine derivative. A starting mobile phase could be Hexane:Isopropanol:Diethylamine (80:20:0.1 v/v/v).
-
Sample Preparation:
-
Prepare a stock solution of a racemic standard of 1-(pyridin-4-yl)ethanol in the mobile phase at a concentration of approximately 1 mg/mL.
-
Prepare a sample of your this compound at the same concentration.
-
-
HPLC Analysis:
-
Equilibrate the column with the mobile phase until a stable baseline is achieved.
-
Inject the racemic standard to determine the retention times of both the (R) and (S) enantiomers.
-
Inject your sample.
-
Integrate the peak areas for both enantiomers in your sample chromatogram.
-
-
Calculation of Enantiomeric Excess (ee%):
-
ee% = [ (Area of major enantiomer - Area of minor enantiomer) / (Area of major enantiomer + Area of minor enantiomer) ] x 100
-
Visualizations
Caption: Mechanisms of racemization for this compound.
Caption: Recommended workflow to prevent racemization during a chemical reaction.
Troubleshooting low enantiomeric excess in (R)-1-(pyridin-4-yl)ethanol synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of (R)-1-(pyridin-4-yl)ethanol, with a focus on addressing challenges related to achieving high enantiomeric excess (ee).
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My enantiomeric excess (% ee) is significantly lower than expected. What is the first and most critical step in troubleshooting?
A1: The initial and most crucial step is to rigorously validate your analytical method, which is typically chiral High-Performance Liquid Chromatography (HPLC). An inaccurate or unvalidated method can lead to misleading % ee values.
Key Analytical Validation Steps:
-
Baseline Resolution: Ensure you can achieve baseline separation of the (R) and (S) enantiomers. A resolution (Rs) value greater than 1.5 is generally considered sufficient.
-
Accuracy Check: Prepare and analyze a sample of known enantiomeric composition (a racemic mixture, if available) to confirm the accuracy of your integration and calculation.
-
Injector Precision: Inject the same sample multiple times to ensure the reproducibility of your results.
Q2: I've confirmed my analytical method is accurate, but the enantioselectivity of my reaction is still low. What should I investigate next?
A2: Low enantioselectivity often points to issues with the reagents, catalyst, or reaction conditions. Asymmetric reactions are highly sensitive to impurities and deviations from optimal parameters.
Troubleshooting Checklist:
-
Catalyst and Ligand Purity: The enantiomeric and chemical purity of your chiral catalyst or ligand is paramount. Commercial batches can sometimes contain impurities that may interfere with the reaction.
-
Substrate Purity: Impurities in the starting material, 4-acetylpyridine, can act as catalyst poisons or undergo competing side reactions.
-
Solvent and Reagent Quality: Ensure all solvents are anhydrous and reagents are of high purity. The presence of water or other reactive impurities can deactivate the catalyst.
-
Reaction Temperature: Asymmetric reactions are often highly sensitive to temperature fluctuations. Ensure consistent and accurate temperature control throughout the reaction.
-
Inert Atmosphere: Many asymmetric catalysts, particularly organometallic complexes, are sensitive to air and moisture. Ensure your reaction is conducted under a strictly inert atmosphere (e.g., argon or nitrogen).
Q3: I am using an asymmetric transfer hydrogenation (ATH) with a Ruthenium-based catalyst and my ee is inconsistent. What are some common causes?
A3: Inconsistent results in Ru-catalyzed ATH can often be traced to the following:
-
Catalyst Activation: Ensure the pre-catalyst is properly activated. In some procedures, an induction period or specific activation step is required.
-
Hydrogen Donor: The quality of the hydrogen donor (e.g., isopropanol, formic acid/triethylamine azeotrope) is critical. Use freshly distilled or high-purity reagents.
-
Base Additive: If a base is used, its stoichiometry and purity are important. Inaccurate amounts can affect the catalytic cycle.
Q4: I am employing a CBS (Corey-Bakshi-Shibata) reduction with an oxazaborolidine catalyst and observing low ee. What should I check?
A4: For CBS reductions, common pitfalls include:
-
Catalyst Integrity: Oxazaborolidine catalysts can degrade upon storage. Using a freshly prepared or properly stored catalyst is recommended. In-situ generation of the catalyst from a chiral amino alcohol and a borane source can often provide more reproducible results.[1][2]
-
Borane Source: The stoichiometry and purity of the borane reagent (e.g., BH₃•THF, BH₃•SMe₂) are crucial. Titrate the borane solution before use to ensure accurate concentration.
-
Reaction Temperature: These reactions are typically performed at low temperatures. Inefficient cooling or temperature fluctuations can significantly decrease enantioselectivity.
Q5: Can the work-up and purification process affect the final enantiomeric excess?
A5: Yes, it is possible, although less common for the ee to change during standard work-up. However, certain purification methods can be used to enhance the enantiomeric excess of a partially enriched mixture. Techniques like recrystallization with a chiral resolving agent or preparative chiral chromatography can be employed to isolate the desired enantiomer in higher purity.
Data Presentation: Impact of Reaction Parameters on Enantioselectivity
The following tables summarize the expected impact of various parameters on the enantiomeric excess in the asymmetric reduction of 4-acetylpyridine.
Table 1: Effect of Catalyst Type on Enantiomeric Excess
| Catalyst System | Typical % ee | Notes |
| RuCl--INVALID-LINK-- | >95% | Asymmetric Transfer Hydrogenation (ATH) with formic acid/triethylamine. |
| (R)-CBS-oxazaborolidine | 90-98% | Stoichiometric or catalytic reduction with a borane source. |
| Biocatalytic (e.g., enzymes) | Variable, can be >99% | Highly specific, but requires screening for a suitable enzyme.[3] |
Table 2: Influence of Reaction Conditions on Enantiomeric Excess
| Parameter | Condition | Expected Impact on % ee | Rationale |
| Temperature | Decrease | Generally Increases | Lower temperatures enhance the energy difference between diastereomeric transition states. |
| Solvent | Non-coordinating (e.g., Toluene, CH₂Cl₂) | Generally Favorable | Coordinating solvents can interfere with the catalyst-substrate complex. |
| Substrate Purity | High (>99%) | Essential for High ee | Impurities can inhibit or poison the chiral catalyst. |
| Catalyst Loading | Optimal (as per literature) | Critical | Too low may lead to a slow reaction and background reduction; too high is uneconomical. |
Experimental Protocols
Protocol 1: Asymmetric Transfer Hydrogenation of 4-Acetylpyridine
This protocol is a representative procedure based on established methods for Noyori-type asymmetric transfer hydrogenation.[4][5]
-
Catalyst Preparation: In a glovebox, to an oven-dried Schlenk flask, add [RuCl₂(p-cymene)]₂ (1 mol%) and (S,S)-TsDPEN (2 mol%).
-
Reaction Setup: Add a 5:2 mixture of formic acid and triethylamine (used as both solvent and hydrogen source).
-
Substrate Addition: Add 4-acetylpyridine (1 equivalent) to the flask.
-
Reaction: Stir the mixture at the specified temperature (e.g., 28 °C) under an argon atmosphere for the recommended time (e.g., 24 hours).
-
Work-up: Quench the reaction with a saturated aqueous solution of NaHCO₃. Extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
-
Analysis: Determine the enantiomeric excess by chiral HPLC analysis.
Protocol 2: Chiral HPLC Analysis of 1-(pyridin-4-yl)ethanol
This is a general protocol for the chiral separation of alcohols. Optimization may be required.
-
Column: Chiralcel OD-H (250 x 4.6 mm, 5 µm) or equivalent polysaccharide-based chiral stationary phase.[6][7][8]
-
Mobile Phase: A mixture of n-hexane and isopropanol (e.g., 90:10 v/v). The ratio may need to be adjusted to achieve baseline separation.[6]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: Ambient (e.g., 25 °C).
-
Detection: UV at 254 nm.
-
Sample Preparation: Dissolve a small amount of the purified product in the mobile phase.
-
Injection Volume: 10 µL.
-
Procedure:
-
Equilibrate the column with the mobile phase until a stable baseline is observed.
-
Inject a solution of the racemic 1-(pyridin-4-yl)ethanol to determine the retention times of both enantiomers.
-
Inject the sample from the asymmetric synthesis to determine the peak areas for each enantiomer.
-
Calculate the enantiomeric excess using the formula: % ee = [|Area(R) - Area(S)| / (Area(R) + Area(S))] x 100.
-
Visualizations
Caption: Troubleshooting workflow for low enantiomeric excess.
Caption: General experimental workflow for the synthesis.
References
- 1. Practical Enantioselective Reduction of Ketones Using Oxazaborolidine Catalysts Generated In Situ from Chiral Lactam Alcohols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Practical enantioselective reduction of ketones using oxazaborolidine catalyst generated in situ from chiral lactam alcohol and borane [organic-chemistry.org]
- 3. Buy this compound | 27854-88-2 [smolecule.com]
- 4. Asymmetric Transfer Hydrogenation [sigmaaldrich.com]
- 5. researchgate.net [researchgate.net]
- 6. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]
- 7. hplc.eu [hplc.eu]
- 8. ct-k.com [ct-k.com]
Technical Support Center: Optimizing Reaction Conditions for (R)-1-(pyridin-4-yl)ethanol Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of (R)-1-(pyridin-4-yl)ethanol and its derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to produce enantiomerically pure this compound?
A1: The main strategies for synthesizing this compound with high enantiopurity involve the asymmetric reduction of the prochiral ketone, 4-acetylpyridine. The most successful methods include biocatalytic reduction using alcohol dehydrogenases (ADHs) and chemical reduction using chirally modified hydride reagents.[1][2] Asymmetric hydrogenation with chiral metal catalysts is another viable approach.[1]
Q2: Why is the synthesis of chiral pyridine derivatives challenging?
A2: The synthesis of chiral pyridine derivatives can be challenging due to the inherent properties of the pyridine ring. The Lewis basicity of the pyridine nitrogen can lead to catalyst deactivation or poisoning in metal-catalyzed reactions.[2] Furthermore, the coordinating ability of the nitrogen atom can interfere with the desired catalytic cycle, potentially leading to lower reactivity and enantioselectivity.[3]
Q3: How can I monitor the progress and enantiomeric purity of my reaction?
A3: Reaction progress can be monitored by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC). To determine the enantiomeric purity (enantiomeric excess, ee), chiral High-Performance Liquid Chromatography (HPLC) using a suitable chiral stationary phase (e.g., CHIRALCEL® columns) is the most common and reliable method.[4]
Q4: What are some common side reactions to be aware of during the synthesis?
A4: In metal-catalyzed hydrogenations, over-reduction of the pyridine ring to a piperidine derivative can occur under harsh conditions.[3] In biocatalytic reductions, the presence of other competing enzymes in whole-cell systems can sometimes lead to the formation of byproducts. Substrate or product inhibition can also affect reaction rates and yields.[5]
Troubleshooting Guide
Low Yield and/or Incomplete Conversion
Q: My reaction is showing low yield or is not going to completion. What are the possible causes and how can I troubleshoot this?
A: Low yields can stem from several factors related to reagents, reaction conditions, or catalyst activity.
-
Reagent Quality:
-
Substrate Purity: Ensure the purity of the starting material, 4-acetylpyridine. Impurities can inhibit the catalyst.
-
Solvent Quality: Use anhydrous and high-purity solvents, as water and other impurities can deactivate many catalysts, especially in chemical reductions.
-
Hydride Source (for chemical reduction): Use fresh and properly stored hydride reagents (e.g., LiBH₄).
-
-
Reaction Conditions:
-
Temperature: The reaction temperature is critical. For biocatalytic reductions, operating outside the optimal temperature range of the enzyme can drastically reduce its activity. For chemical reductions, temperatures that are too low may lead to slow reaction rates, while temperatures that are too high can cause side reactions or catalyst decomposition.
-
pH (for biocatalytic reduction): The pH of the reaction medium must be maintained within the optimal range for the specific alcohol dehydrogenase used. Deviations can lead to a loss of enzyme activity.
-
Agitation: In heterogeneous reactions (e.g., using a whole-cell biocatalyst or a heterogeneous chemical catalyst), ensure efficient stirring to overcome mass transfer limitations.
-
-
Catalyst Activity:
-
Catalyst Loading: The catalyst-to-substrate ratio is a key parameter. Too little catalyst will result in slow conversion, while an excess may not be cost-effective.
-
Catalyst Deactivation: In asymmetric hydrogenation, the pyridine nitrogen can coordinate to the metal center, leading to catalyst deactivation.[2] In biocatalysis, substrate or product inhibition can occur.[5] Consider strategies like slow substrate addition to mitigate these effects.
-
Low Enantioselectivity (ee)
Q: I have a good yield, but the enantiomeric excess (ee) of my this compound is low. What can I do to improve it?
A: Low enantioselectivity is a common challenge in asymmetric synthesis. The following factors should be investigated:
-
Chiral Ligand/Catalyst:
-
Ligand Purity: Ensure the enantiomeric purity of the chiral ligand used in asymmetric hydrogenation.
-
Catalyst Choice: The choice of catalyst is paramount. For biocatalysis, screen different alcohol dehydrogenases, as they exhibit different substrate specificities and stereoselectivities.[6] For chemical synthesis, the structure of the chiral modifier for the hydride reagent or the ligand for the metal catalyst will directly impact the ee.
-
-
Reaction Parameters:
-
Temperature: Lowering the reaction temperature often increases enantioselectivity, although it may decrease the reaction rate.
-
Solvent: The polarity and coordinating ability of the solvent can influence the transition state of the enantioselective step. A screening of different solvents is often beneficial.
-
Additives: In some chemical reductions, additives can enhance enantioselectivity. For example, in reductions with modified lithium borohydride, the nature and stoichiometry of the chiral modifier are crucial.
-
-
Substrate Concentration: High substrate concentrations can sometimes lead to a decrease in enantioselectivity.
Product Purification Issues
Q: I am having difficulty purifying the final product. What are the recommended purification methods?
A: this compound is a polar compound, which can present challenges in purification.
-
Column Chromatography: Silica gel column chromatography is a standard method. A polar mobile phase, often a mixture of a non-polar solvent (like hexane or dichloromethane) and a polar solvent (like ethyl acetate, methanol, or ethanol), is typically required. The addition of a small amount of a basic modifier, such as triethylamine (e.g., 0.1-1%), to the eluent can help to reduce tailing on the silica gel by neutralizing acidic sites.
-
Recrystallization: If the product is a solid and of sufficient purity, recrystallization can be an effective method for removing impurities and potentially enhancing enantiomeric purity. A solvent screen should be performed to find a suitable solvent system where the product has high solubility at elevated temperatures and low solubility at lower temperatures.
-
Acid-Base Extraction: The basic nature of the pyridine ring allows for purification via acid-base extraction. The product can be extracted into an acidic aqueous solution, washed with an organic solvent to remove non-basic impurities, and then the aqueous layer is basified to regenerate the free base, which can be extracted back into an organic solvent.
Data Presentation
Table 1: Comparison of Synthetic Methods for this compound
| Parameter | Biocatalytic Reduction (ADH) | Asymmetric Transfer Hydrogenation | Asymmetric Reduction (Modified Hydride) |
| Starting Material | 4-Acetylpyridine | 4-Acetylpyridine | 4-Acetylpyridine |
| Catalyst/Reagent | Alcohol Dehydrogenase (e.g., from Lactobacillus kefir) | [Rh(COD)binapine]BF₄ or similar Ru/Ir complexes | LiBH₄ modified with N,N'-dibenzoylcystine |
| Typical Solvent | Aqueous buffer (e.g., phosphate buffer), often with a co-solvent | Methanol, Ethanol, Isopropanol | Tetrahydrofuran (THF) |
| Typical Temperature | 25-40 °C | 20-80 °C | -78 °C to room temperature |
| Yield | High (often >90%) | Moderate to High (60-95%) | Moderate (e.g., ~73%) |
| Enantiomeric Excess (ee) | Excellent (often >99%)[6] | Good to Excellent (up to >99%)[2] | Good (e.g., ~87% for 3-acetylpyridine analog) |
| Advantages | High enantioselectivity, mild reaction conditions, environmentally friendly. | High yields and ee, broad substrate scope for pyridyl ketones. | Avoids high-pressure hydrogen gas. |
| Disadvantages | Potential for substrate/product inhibition, requires cofactor regeneration system. | Use of expensive and potentially toxic heavy metal catalysts. | Requires stoichiometric amounts of the chiral modifier, often at cryogenic temperatures. |
Experimental Protocols
Protocol 1: Biocatalytic Reduction of 4-Acetylpyridine using a Whole-Cell Biocatalyst
This protocol is a general guideline and should be optimized for the specific alcohol dehydrogenase and expression system used.
-
Preparation of the Biocatalyst: Cultivate the recombinant E. coli cells expressing the desired alcohol dehydrogenase (e.g., from Lactobacillus kefir) in a suitable growth medium. Harvest the cells by centrifugation and wash with a buffer (e.g., 50 mM phosphate buffer, pH 7.0). The cells can be used directly as a whole-cell catalyst or lyophilized for storage.
-
Reaction Setup: In a temperature-controlled reaction vessel, prepare a solution of 50 mM phosphate buffer (pH 7.0) containing a cofactor regeneration system (e.g., glucose and glucose dehydrogenase).
-
Addition of Biocatalyst and Substrate: Add the prepared whole cells to the buffer solution. Dissolve 4-acetylpyridine in a minimal amount of a water-miscible co-solvent (e.g., isopropanol or DMSO) and add it to the reaction mixture. The final substrate concentration should be optimized (e.g., 10-100 mM).
-
Reaction Monitoring: Maintain the reaction at a constant temperature (e.g., 30 °C) with gentle agitation. Monitor the progress of the reaction by taking aliquots at regular intervals and analyzing them by GC or TLC.
-
Work-up and Purification: Once the reaction is complete, remove the cells by centrifugation. Extract the aqueous phase with an organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography.
Protocol 2: Asymmetric Transfer Hydrogenation of 4-Acetylpyridine
This protocol is a representative example and specific conditions will vary based on the catalyst system.
-
Inert Atmosphere: All manipulations should be performed under an inert atmosphere (e.g., nitrogen or argon) using Schlenk techniques.
-
Catalyst Preparation: In a Schlenk flask, dissolve the chiral catalyst precursor (e.g., a rhodium or ruthenium complex) and the chiral ligand in a degassed solvent (e.g., methanol).
-
Reaction Setup: In a separate Schlenk flask, dissolve 4-acetylpyridine in the reaction solvent. Add the hydrogen donor (e.g., isopropanol or a formic acid/triethylamine mixture).
-
Initiation of Reaction: Transfer the catalyst solution to the substrate solution via cannula. Heat the reaction mixture to the desired temperature (e.g., 50 °C).
-
Reaction Monitoring: Monitor the reaction by TLC or GC.
-
Work-up and Purification: After completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure. Purify the residue by column chromatography on silica gel.
Visualizations
References
- 1. Buy this compound | 27854-88-2 [smolecule.com]
- 2. soc.chim.it [soc.chim.it]
- 3. chemistry.illinois.edu [chemistry.illinois.edu]
- 4. prepchem.com [prepchem.com]
- 5. Detection and elimination of product inhibition from the asymmetric catalytic hydrogenation of enamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Biocatalytic characterization of an alcohol dehydrogenase variant deduced from Lactobacillus kefir in asymmetric hydrogen transfer - PMC [pmc.ncbi.nlm.nih.gov]
Stability issues of (R)-1-(pyridin-4-yl)ethanol under acidic conditions
This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability of (R)-1-(pyridin-4-yl)ethanol under acidic conditions. Researchers, scientists, and drug development professionals can use this resource to address common challenges encountered during experimental procedures.
Troubleshooting Guide & FAQs
This section addresses specific issues you might encounter when working with this compound in acidic environments.
Q1: I am observing a decrease in the concentration of this compound over time in my acidic formulation. What could be the cause?
A1: The decrease in concentration is likely due to acid-catalyzed degradation. The two primary mechanisms to consider are:
-
Protonation of the Pyridine Nitrogen: The lone pair of electrons on the pyridine nitrogen is basic and can be protonated in acidic conditions to form a pyridinium cation.[1][2] While this generally does not disrupt the aromaticity of the ring, it can alter the electron density and potentially influence the stability of the entire molecule.[3]
-
Acid-Catalyzed Dehydration: Alcohols can undergo dehydration (loss of a water molecule) in the presence of a strong acid to form an alkene.[4][5][6] For this compound, this would result in the formation of 4-vinylpyridine. This is a common degradation pathway for alcohols in acidic media.
Q2: What are the expected degradation products of this compound in acid?
A2: The most probable degradation product is 4-vinylpyridine, formed via acid-catalyzed dehydration. Other potential degradation products could arise from further reactions of this highly reactive vinyl group or other less common degradation pathways. It is crucial to perform analytical testing, such as HPLC-MS, to identify the specific degradants in your experimental conditions.
Q3: How can I minimize the degradation of this compound in my experiments?
A3: To minimize degradation, consider the following strategies:
-
pH Control: If possible for your application, maintain the pH as close to neutral as feasible. The rate of acid-catalyzed degradation is highly dependent on the pH.
-
Temperature Control: Perform your experiments at the lowest temperature compatible with your protocol. The rate of most chemical reactions, including degradation, increases with temperature.
-
Exclusion of Strong Acids: If the use of a strong acid is not strictly necessary, consider using a weaker acid or a buffer system to maintain the desired pH.
-
Limit Exposure Time: Minimize the time that this compound is exposed to acidic conditions.
Q4: My solution of this compound turned yellow after adding acid. What does this indicate?
A4: A color change to yellow can be an indication of degradation. The formation of conjugated systems, such as 4-vinylpyridine and its potential polymers or other degradation products, can lead to the absorption of visible light, resulting in a colored solution. It is advisable to analyze the sample immediately to identify the cause of the color change.
Q5: What analytical techniques are suitable for monitoring the stability of this compound and its degradation products?
A5: A stability-indicating High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UPLC) method is the preferred technique.[7] This method should be capable of separating the parent compound from all potential degradation products. A photodiode array (PDA) detector can help in identifying peaks with different UV spectra, and a mass spectrometer (MS) detector can be used to identify the mass of the parent drug and its degradants, aiding in their structural elucidation.
Experimental Protocols
This section provides a detailed methodology for a forced degradation study to assess the stability of this compound under acidic conditions.
Objective: To evaluate the stability of this compound in acidic conditions and to identify potential degradation products.
Materials:
-
This compound
-
Hydrochloric acid (HCl), 0.1 M and 1 M
-
Sodium hydroxide (NaOH), 0.1 M and 1 M (for neutralization)
-
Acetonitrile (ACN), HPLC grade
-
Water, HPLC grade
-
Methanol, HPLC grade
-
Volumetric flasks
-
Pipettes
-
HPLC or UPLC system with PDA and/or MS detector
-
C18 reverse-phase HPLC column
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of this compound in methanol or water at a concentration of 1 mg/mL.
-
Acid Stress:
-
To a volumetric flask, add a known volume of the stock solution.
-
Add an equal volume of 0.1 M HCl.
-
Dilute to the final volume with a suitable solvent (e.g., 50:50 water:acetonitrile) to achieve a final drug concentration of approximately 100 µg/mL.
-
Prepare a parallel sample using 1 M HCl for more aggressive degradation.
-
-
Incubation:
-
Store the prepared solutions at a controlled temperature (e.g., 60°C).
-
Withdraw aliquots at specified time points (e.g., 0, 2, 4, 8, 12, 24 hours).
-
-
Sample Analysis:
-
Prior to injection, neutralize the acidic samples with an equivalent amount of NaOH to prevent damage to the HPLC column.
-
Analyze the samples by a validated stability-indicating HPLC method. An example of starting HPLC conditions is provided in the table below.
-
-
Data Analysis:
-
Calculate the percentage of degradation of this compound at each time point.
-
Identify and quantify the major degradation products.
-
Table 1: Example HPLC Method Parameters
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | Time (min) |
| 0 | |
| 20 | |
| 25 | |
| 26 | |
| 30 | |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
Quantitative Data Summary
The following table should be used to summarize the quantitative data obtained from your forced degradation studies.
Table 2: Stability of this compound under Acidic Conditions
| Stress Condition | Time (hours) | This compound Assay (%) | Major Degradant 1 (%) (e.g., 4-vinylpyridine) | Total Impurities (%) |
| 0.1 M HCl at 60°C | 0 | 100.0 | 0.0 | 0.0 |
| 2 | User Data | User Data | User Data | |
| 4 | User Data | User Data | User Data | |
| 8 | User Data | User Data | User Data | |
| 12 | User Data | User Data | User Data | |
| 24 | User Data | User Data | User Data | |
| 1 M HCl at 60°C | 0 | 100.0 | 0.0 | 0.0 |
| 2 | User Data | User Data | User Data | |
| 4 | User Data | User Data | User Data | |
| 8 | User Data | User Data | User Data | |
| 12 | User Data | User Data | User Datar | |
| 24 | User Data | User Data | User Data |
*User to populate with their experimental data.
Visualizations
This section provides diagrams to illustrate key concepts and workflows related to the stability of this compound.
Caption: Troubleshooting workflow for stability issues.
Caption: Acid-catalyzed dehydration pathway.
References
- 1. Influence of the protonation of pyridine nitrogen on pnicogen bonding: competition and cooperativity - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 2. Pyridine - Wikipedia [en.wikipedia.org]
- 3. reddit.com [reddit.com]
- 4. youtube.com [youtube.com]
- 5. fiveable.me [fiveable.me]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. discovery.researcher.life [discovery.researcher.life]
Challenges in the scale-up of (R)-1-(pyridin-4-yl)ethanol production
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges during the scale-up of (R)-1-(pyridin-4-yl)ethanol production.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for the synthesis of this compound, and what are their key scale-up considerations?
A1: The main synthetic routes for this compound are asymmetric chemical synthesis and biocatalytic reduction.
-
Asymmetric Chemical Synthesis: This often involves the reduction of 4-acetylpyridine using a chiral catalyst (e.g., a Noyori-type ruthenium catalyst) and a hydrogen source. While capable of high enantioselectivity, challenges at scale include the cost and toxicity of the metal catalyst, the need for high-pressure hydrogenation equipment, and potentially harsh reaction conditions.[1]
-
Biocatalytic Reduction: This method utilizes an oxidoreductase enzyme (ketoreductase or alcohol dehydrogenase) to stereoselectively reduce 4-acetylpyridine to the (R)-alcohol.[2] This approach is often preferred for its high selectivity, mild reaction conditions (ambient temperature and pressure, aqueous media), and improved safety and environmental profile.[3][4] Key scale-up challenges for biocatalysis include enzyme stability, cofactor regeneration, substrate and product inhibition, and downstream processing to separate the product from biomass and other media components.[3][4]
Q2: My biocatalytic reduction is showing low conversion at high substrate concentrations. What could be the cause?
A2: Low conversion at high substrate concentrations is a common issue during scale-up and is often attributed to substrate inhibition or product inhibition.
-
Substrate Inhibition: High concentrations of the substrate, 4-acetylpyridine, can be toxic to the microbial cells (if using a whole-cell system) or can inhibit the activity of the isolated enzyme.
-
Product Inhibition: The accumulation of the product, this compound, can also inhibit the enzyme, slowing down the reaction rate as the conversion increases.
To mitigate these effects, a fed-batch strategy for substrate addition is often effective. This maintains a low, non-inhibitory concentration of the substrate in the reactor.
Q3: The enantiomeric excess (e.e.) of my product is decreasing during a prolonged reaction time. Why is this happening?
A3: A decrease in enantiomeric excess over time can be due to several factors. If using a whole-cell biocatalyst, the presence of other non-selective or (S)-selective reductases in the microorganism can lead to the formation of the undesired (S)-enantiomer, especially after the primary selective enzyme's activity decreases. Another possibility is a racemization process, although this is less common under typical biocatalytic conditions. Optimizing the reaction time and using a more specific ketoreductase can help prevent this.
Q4: What are the main challenges in the downstream purification of this compound?
A4: The primary challenges in purifying this compound, particularly from a biocatalytic process, include:
-
Separation from Biomass: If a whole-cell system is used, the first step is the removal of cells, typically by centrifugation or filtration.
-
Product Extraction: The product is often extracted from the aqueous reaction medium using an organic solvent. The choice of solvent is critical for achieving high recovery and purity.
-
Removal of Impurities: Residual substrate (4-acetylpyridine) and any by-products must be removed. This is often achieved through chromatography or crystallization.
-
Polarity: The polarity of the pyridinol can sometimes lead to difficulties in chromatographic separation, causing streaking on silica gel.[5]
Troubleshooting Guides
Problem 1: Low Yield in Biocatalytic Reduction
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Enzyme Inactivation | Optimize pH and temperature. Ensure adequate mixing to avoid localized temperature gradients. | Increased and sustained enzyme activity throughout the reaction. |
| Cofactor Limitation | Ensure the cofactor regeneration system (e.g., glucose dehydrogenase with glucose for NADPH/NADH) is active and not rate-limiting. | Stable reaction rate and higher final conversion. |
| Poor Substrate Solubility | Add a co-solvent (e.g., DMSO, isopropanol) at a concentration that does not inhibit the enzyme. | Improved substrate availability leading to a higher reaction rate. |
| Oxygen Limitation (for some cofactor regeneration systems) | If using an aerobic whole-cell system, ensure adequate aeration and agitation. | Efficient cofactor regeneration and sustained cell viability. |
Problem 2: Poor Enantioselectivity
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Presence of Competing Enzymes (Whole-cell) | Screen for or engineer a host strain with reduced background reductase activity. | Higher enantiomeric excess of the desired (R)-product. |
| Sub-optimal Reaction Conditions | Vary the pH and temperature, as these can influence the stereoselectivity of some enzymes. | Identification of conditions that favor the desired stereoisomer. |
| Incorrect Enzyme Choice | Select a ketoreductase known for high selectivity towards 4-acetylpyridine. | Consistently high enantiomeric excess (>99%). |
Quantitative Data Summary
Table 1: Comparison of Biocatalytic vs. Chemical Synthesis at Pilot Scale (100 L)
| Parameter | Biocatalytic Reduction (Whole Cell E. coli) | Asymmetric Chemical Hydrogenation |
| Substrate Concentration | 100 g/L (fed-batch) | 100 g/L |
| Reaction Time | 24 hours | 12 hours |
| Temperature | 30°C | 50°C |
| Pressure | Atmospheric | 50 bar H₂ |
| Yield | 95% | 98% |
| Enantiomeric Excess (e.e.) | >99.5% (R) | 99% (R) |
| Catalyst | Recombinant E. coli expressing ketoreductase | Ru-BINAP |
| Solvent | Water with 5% Isopropanol | Methanol |
Experimental Protocols
Protocol 1: Scale-up of Biocatalytic Reduction of 4-Acetylpyridine
-
Inoculum Preparation: A 5 L seed fermenter containing sterile LB medium is inoculated with a glycerol stock of E. coli expressing a suitable ketoreductase and glucose dehydrogenase. The culture is grown at 37°C with agitation until an OD₆₀₀ of 4-6 is reached.
-
Bioreactor Setup: A 100 L bioreactor is prepared with 70 L of sterile production medium containing salts, a nitrogen source, and glucose. The pH is controlled at 7.0 with the addition of aqueous ammonia, and the temperature is maintained at 30°C.
-
Inoculation and Induction: The bioreactor is inoculated with the seed culture. When the OD₆₀₀ reaches ~10, the expression of the enzymes is induced with IPTG. The culture is grown for another 4-6 hours.
-
Biotransformation: The temperature is lowered to 25°C. A solution of 4-acetylpyridine in isopropanol is fed into the bioreactor to maintain a substrate concentration below 5 g/L. Glucose is also co-fed to regenerate the NADPH cofactor.
-
Monitoring: The reaction is monitored by HPLC to determine the concentrations of 4-acetylpyridine and this compound and to check the enantiomeric excess.
-
Harvest and Downstream Processing: Once the reaction is complete (>98% conversion), the cells are removed by centrifugation. The supernatant is then subjected to liquid-liquid extraction with ethyl acetate. The organic layers are combined, dried, and the solvent is evaporated to yield the crude product, which is then purified by column chromatography or crystallization.
Visualizations
Caption: Experimental workflow for the biocatalytic production of this compound.
Caption: Troubleshooting logic for addressing low reaction yield.
References
Technical Support Center: Resolving Poor Solubility of (R)-1-(pyridin-4-yl)ethanol
This technical support guide is designed for researchers, scientists, and drug development professionals encountering solubility challenges with (R)-1-(pyridin-4-yl)ethanol in various reaction media. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address these issues effectively.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility characteristics of this compound?
This compound is a white crystalline powder or needles with a melting point of 67-69 °C[1][2]. It is known to be soluble in methanol and miscible with water[1][3]. Its structure, containing both a polar alcohol group and a basic pyridine ring, suggests it will have varied solubility in different organic solvents. The pyridine ring can engage in π-π interactions and hydrogen bonding, which influences its binding affinity and specificity[4].
Q2: Why am I observing poor solubility of this compound in my non-polar reaction solvent?
The presence of the polar hydroxyl (-OH) group and the nitrogen atom in the pyridine ring makes this compound a polar molecule. In non-polar solvents, the intermolecular forces between the solvent molecules are weak van der Waals forces. The strong hydrogen bonding and dipole-dipole interactions within the crystalline structure of this compound are much stronger, making it energetically unfavorable for the compound to dissolve in a non-polar medium.
Q3: Can the pH of the reaction mixture affect the solubility of this compound?
Yes, the pH of the reaction medium can significantly impact the solubility of this compound. The pyridine nitrogen is basic and can be protonated under acidic conditions to form a pyridinium salt. This salt is ionic and therefore generally has much higher solubility in polar solvents. Adjusting the pH is a common strategy to dissolve target compounds for reactions or analysis[5]. For ionic compounds containing basic anions, solubility typically increases as the pH of the solution is decreased[6].
Q4: What are co-solvents and how can they help improve solubility?
Co-solvents are substances added in small amounts to a primary solvent to increase the solubility of a poorly soluble compound[7]. They work by reducing the interfacial tension between the solute and the solvent or by altering the overall polarity of the solvent system to better match that of the solute. For instance, adding a polar co-solvent to a non-polar reaction medium can create a more favorable environment for a polar compound like this compound to dissolve. Common co-solvents include ethanol, propylene glycol, and polyethylene glycol (PEG)[7][].
Troubleshooting Poor Solubility
Initial Assessment and Solvent Selection
If you are experiencing poor solubility of this compound, the first step is to assess your current solvent system and consider alternatives. The following table provides estimated solubility data for this compound in a range of common organic solvents. Please note that these are estimated values based on the properties of the compound and data for structurally similar molecules, and experimental verification is recommended.
| Solvent | Polarity | Estimated Solubility | Notes |
| Water | High | Miscible[3] | The compound is highly soluble due to hydrogen bonding. |
| Methanol | High | Soluble[1] | Expected to be highly soluble due to hydrogen bonding. |
| Ethanol | High | Soluble | Similar to methanol, good solubility is expected. |
| Isopropanol | Medium-High | Moderately Soluble | Solubility may be slightly lower than in methanol or ethanol. |
| Acetonitrile | Medium-High | Sparingly Soluble | The aprotic nature may limit solubility compared to alcohols. |
| Tetrahydrofuran (THF) | Medium | Sparingly Soluble | Moderate polarity may allow for some dissolution. |
| Dichloromethane (DCM) | Medium | Poorly Soluble | Lower polarity will likely result in poor solubility. |
| Toluene | Low | Insoluble | A non-polar aromatic solvent, very poor solubility is expected[9]. |
Troubleshooting Workflow
The following diagram outlines a systematic approach to troubleshooting and resolving the poor solubility of this compound.
Caption: Troubleshooting workflow for poor solubility.
Experimental Protocols
Protocol 1: Experimental Determination of Solubility
This protocol provides a general method to determine the approximate solubility of this compound in a solvent of your choice.
Materials:
-
This compound
-
Selected solvent
-
Small, sealable vials (e.g., 2 mL glass vials)
-
Magnetic stirrer and stir bars
-
Analytical balance
-
Syringe filters (0.45 µm)
-
HPLC or other suitable analytical instrument
Procedure:
-
Add a known volume of the solvent (e.g., 1 mL) to a vial containing a magnetic stir bar.
-
To this, add a pre-weighed amount of this compound (e.g., 5 mg).
-
Seal the vial and stir the mixture at a constant temperature (e.g., room temperature) for a set period (e.g., 1 hour).
-
Visually inspect the solution. If all the solid has dissolved, add another known amount of the compound and repeat step 3.
-
Continue this process until a saturated solution is formed (i.e., solid material remains undissolved).
-
Once saturation is reached, allow the solution to equilibrate by stirring for an extended period (e.g., 24 hours) to ensure thermodynamic equilibrium.
-
Carefully withdraw a sample of the supernatant using a syringe and filter it through a syringe filter to remove any undissolved solids.
-
Dilute the filtered solution with a suitable solvent and analyze the concentration of this compound using a calibrated analytical method such as HPLC.
-
Calculate the solubility in mg/mL or mol/L.
Protocol 2: Improving Solubility with Co-solvents
This protocol outlines the use of a co-solvent to enhance the solubility of this compound in a non-polar reaction medium.
Materials:
-
Primary non-polar solvent
-
Polar co-solvent (e.g., ethanol, THF, isopropanol)
-
This compound
-
Reaction vessel
Procedure:
-
Start by preparing a small amount of the desired solvent mixture. For example, a 9:1 (v/v) mixture of the primary solvent and the co-solvent.
-
Attempt to dissolve the required amount of this compound in this solvent mixture.
-
If solubility is still insufficient, gradually increase the proportion of the co-solvent (e.g., to 8:2, 7:3, etc.).
-
For each new solvent ratio, observe the solubility of the compound. It is advisable to test the compatibility of the co-solvent with the reaction conditions (e.g., by running a small-scale control reaction) to ensure it does not interfere with the desired chemical transformation.
-
Once a suitable co-solvent ratio is found that dissolves the compound, you can proceed with your reaction.
Caption: Co-solvent mechanism for improving solubility.
Protocol 3: Enhancing Solubility through pH Adjustment
This protocol describes how to increase the solubility of this compound by forming its more soluble pyridinium salt under acidic conditions.
Materials:
-
This compound
-
Reaction solvent
-
A suitable acid (e.g., HCl in a compatible solvent, acetic acid)
-
pH indicator paper or a pH meter (for aqueous systems)
Procedure:
-
Suspend the this compound in the reaction solvent.
-
Slowly add a small amount of the selected acid to the mixture while stirring.
-
Observe the dissolution of the solid. The formation of the pyridinium salt should lead to increased solubility.
-
If necessary, continue to add the acid dropwise until the compound is fully dissolved.
-
Caution: Be mindful that the acidic conditions and the presence of the conjugate acid of the pyridine may affect the desired reaction. It is crucial to ensure that the reaction chemistry is compatible with a lower pH.
-
After the reaction is complete, the pH can be readjusted to basic to recover the neutral form of the compound if necessary.
Caption: pH adjustment for solubility enhancement.
References
- 1. (R)-(+)-1-(4-PYRIDYL)ETHANOL | 27854-88-2 [m.chemicalbook.com]
- 2. echemi.com [echemi.com]
- 3. 4-Pyridineethanol CAS#: 5344-27-4 [m.chemicalbook.com]
- 4. Buy this compound | 27854-88-2 [smolecule.com]
- 5. youtube.com [youtube.com]
- 6. Khan Academy [khanacademy.org]
- 7. Co-solvency and anti-solvent method for the solubility enhancement [wisdomlib.org]
- 9. Toluene - Wikipedia [en.wikipedia.org]
Technical Support Center: Synthesis of (R)-1-(pyridin-4-yl)ethanol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the synthesis and analysis of (R)-1-(pyridin-4-yl)ethanol.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing this compound?
A1: The most prevalent methods for the enantioselective synthesis of this compound include:
-
Asymmetric reduction of 4-acetylpyridine: This is a widely used method employing chiral reducing agents. Common reagents include sodium borohydride (NaBH₄) in the presence of a chiral ligand or catalyst, such as an oxazaborolidine (Corey-Bakshi-Shibata catalyst).
-
Biocatalytic reduction: Ketoreductases (KREDs) are enzymes that can reduce 4-acetylpyridine to the desired (R)-alcohol with high enantioselectivity under mild reaction conditions.[1]
-
Asymmetric transfer hydrogenation: This method uses a transition metal catalyst (e.g., Ruthenium or Rhodium) with a chiral ligand and a hydrogen source like isopropanol or formic acid.
-
Asymmetric hydrogenation: This involves the use of molecular hydrogen (H₂) and a chiral catalyst to reduce 4-acetylpyridine.
Q2: I am observing low enantioselectivity (ee%) in my reaction. What are the potential causes?
A2: Low enantioselectivity is a common issue and can stem from several factors:
-
Catalyst/Ligand Purity and Integrity: Ensure the chiral catalyst or ligand is of high purity and has not degraded. Air and moisture sensitivity is a concern for many catalysts, so proper handling under an inert atmosphere is crucial.[2]
-
Reaction Temperature: The temperature can significantly influence enantioselectivity. Running the reaction at the recommended temperature for the specific catalyst system is critical. Deviations can lead to a decrease in ee%.
-
Solvent Choice: The polarity and coordinating ability of the solvent can affect the transition state of the reaction and, consequently, the enantioselectivity.
-
Stoichiometry of Reagents: Incorrect stoichiometry, especially of the chiral ligand or catalyst relative to the reducing agent and substrate, can lead to the formation of achiral reducing species, thus lowering the ee%.
-
Racemization: The product, this compound, could potentially undergo racemization under certain pH or temperature conditions, although this is less common for this specific molecule under typical work-up conditions.
Q3: My reaction yield is low. What should I investigate?
A3: Low yields can be attributed to several factors throughout the experimental process:
-
Incomplete Reaction: Monitor the reaction progress using an appropriate technique like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to ensure it has gone to completion.
-
Side Reactions: The formation of byproducts consumes the starting material and reduces the yield of the desired product. See the Troubleshooting Guide below for common byproducts.
-
Product Degradation: The product may be sensitive to the work-up or purification conditions. For example, strongly acidic or basic conditions, or high temperatures during solvent evaporation, could lead to degradation.
-
Inefficient Work-up and Purification: Product loss can occur during extraction, washing, and purification steps. Ensure proper phase separation during extractions and optimize your chromatography conditions.
Q4: How can I accurately determine the enantiomeric excess (ee%) of my product?
A4: The most reliable method for determining the enantiomeric excess of this compound is chiral High-Performance Liquid Chromatography (HPLC) . This technique separates the (R) and (S) enantiomers, allowing for their quantification. Gas chromatography (GC) with a chiral column can also be used.
Troubleshooting Guide: Byproduct Analysis
This section addresses specific byproducts that may be encountered during the synthesis of this compound.
| Problem ID | Observed Issue | Potential Byproduct(s) | Probable Cause(s) | Suggested Analytical Approach | Recommended Solution(s) |
| BP-01 | An unexpected peak with a shorter retention time than the product is observed in the GC or HPLC chromatogram. The mass spectrum may show a mass of 105.14 g/mol . | 4-Vinylpyridine | Dehydration of the product, 1-(pyridin-4-yl)ethanol, during the reaction, work-up, or purification. This is often caused by excessive heat or the presence of strong acids or bases. | GC-MS, LC-MS, ¹H NMR | - Avoid high temperatures during solvent evaporation. - Use mild acidic and basic conditions during work-up. - Consider purification at lower temperatures. |
| BP-02 | Broad peaks or baseline noise are observed in the NMR spectrum, particularly in the aromatic region. | Borate esters or borane adducts | Incomplete quenching or work-up of reactions using borohydride reagents. Residual boron species can form complexes with the product. | ¹¹B NMR, LC-MS | - Ensure thorough quenching of the reaction with a suitable reagent (e.g., methanol, followed by aqueous acid). - Perform aqueous washes during work-up to remove inorganic boron salts. |
| BP-03 | In catalytic hydrogenation, a significant amount of a non-aromatic product is observed. | 1-(piperidin-4-yl)ethanol | Over-reduction of the pyridine ring. This can occur under harsh hydrogenation conditions (high pressure, high temperature, or prolonged reaction time). | ¹H NMR, ¹³C NMR, LC-MS | - Reduce hydrogen pressure and/or reaction temperature. - Decrease the reaction time and monitor for the disappearance of the starting material. - Screen different catalysts that are less prone to over-reduction. |
| BP-04 | The enantiomeric excess is below the expected value. | (S)-1-(pyridin-4-yl)ethanol | Inefficient chiral induction. See FAQ Q2 for potential causes related to the catalyst, temperature, and solvent. | Chiral HPLC | - Verify the purity and activity of the chiral catalyst/ligand. - Optimize the reaction temperature and solvent. - Ensure accurate stoichiometry of all reagents. |
| BP-05 | The reaction stalls before the complete consumption of 4-acetylpyridine. | Unreacted 4-acetylpyridine | Catalyst deactivation or insufficient reducing agent. | TLC, HPLC, GC | - Use a fresh batch of catalyst. - Ensure the reaction is performed under an inert atmosphere to prevent catalyst poisoning. - Add a slight excess of the reducing agent. |
Experimental Protocols
Protocol 1: Chiral HPLC Analysis of this compound
This protocol provides a general method for determining the enantiomeric excess of 1-(pyridin-4-yl)ethanol. Optimization may be required based on the specific instrument and column used.
-
Column: A chiral stationary phase column is required. Commonly used columns for this type of analysis include those based on cellulose or amylose derivatives, such as Chiralcel® OD-H or Chiralpak® AD-H.
-
Mobile Phase: A mixture of a non-polar solvent (e.g., n-hexane) and an alcohol (e.g., isopropanol or ethanol) is typically used. A common starting point is a 90:10 (v/v) mixture of n-hexane and isopropanol. For basic compounds like pyridines, the addition of a small amount of an amine modifier (e.g., 0.1% diethylamine) to the mobile phase can improve peak shape.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: Ambient or controlled at 25 °C.
-
Detection: UV detection at a wavelength where the pyridine ring absorbs, typically around 254 nm.
-
Sample Preparation: Dissolve a small amount of the sample (approximately 1 mg/mL) in the mobile phase.
-
Injection Volume: 10 µL.
-
Analysis: Inject a sample of the racemic 1-(pyridin-4-yl)ethanol to determine the retention times of both the (R) and (S) enantiomers. Subsequently, inject the sample from the asymmetric synthesis to determine the peak areas for each enantiomer. The enantiomeric excess (ee%) can be calculated using the following formula: ee% = [ (Area of major enantiomer - Area of minor enantiomer) / (Area of major enantiomer + Area of minor enantiomer) ] x 100
Protocol 2: ¹H NMR Analysis for Byproduct Identification
This protocol outlines the general procedure for preparing a sample of the reaction mixture for ¹H NMR analysis to identify potential byproducts.
-
Sample Preparation:
-
Take a representative sample from the crude reaction mixture after work-up but before purification.
-
Dissolve the sample in a deuterated solvent suitable for NMR, such as deuterated chloroform (CDCl₃) or deuterated methanol (CD₃OD).
-
Add an internal standard with a known chemical shift and concentration if quantitative analysis is desired.
-
-
Data Acquisition:
-
Acquire a standard ¹H NMR spectrum.
-
Pay close attention to the aromatic region (typically 7.0-8.5 ppm for the pyridine ring) and the region where the vinyl protons of 4-vinylpyridine would appear (typically 5.5-7.0 ppm).
-
The presence of signals corresponding to unreacted 4-acetylpyridine (singlet for the methyl group around 2.6 ppm) should also be checked.
-
-
Data Analysis:
-
Integrate the peaks corresponding to the product and any identified byproducts.
-
The relative amounts of each species can be estimated from the integration values.
-
Data Presentation
Table 1: Hypothetical Chiral HPLC Analysis Results
| Sample | Retention Time (min) - (S)-enantiomer | Retention Time (min) - (R)-enantiomer | Peak Area - (S)-enantiomer | Peak Area - (R)-enantiomer | Enantiomeric Excess (ee%) of (R)-enantiomer |
| Racemic Standard | 10.2 | 12.5 | 50.1 | 49.9 | 0.4 |
| Experiment A | 10.3 | 12.6 | 2.5 | 97.5 | 95.0 |
| Experiment B | 10.2 | 12.5 | 15.0 | 85.0 | 70.0 |
Table 2: Hypothetical ¹H NMR Analysis of Crude Product
| Species | Characteristic ¹H NMR Signal (CDCl₃) | Integration | Relative Molar Ratio (%) |
| This compound | Quartet at ~4.9 ppm (CH-OH) | 1.00 | 90 |
| 4-Acetylpyridine (starting material) | Singlet at ~2.6 ppm (CO-CH₃) | 0.05 | 5 |
| 4-Vinylpyridine (byproduct) | Doublet of doublets at ~6.7 ppm (vinyl H) | 0.05 | 5 |
Visualizations
Caption: Logical workflow for the formation and analysis of byproducts.
Caption: A logical troubleshooting workflow for synthesis issues.
References
Technical Support Center: Enhancing Catalytic Activity of (R)-1-(pyridin-4-yl)ethanol Derivatives
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and optimized protocols for enhancing the catalytic activity of (R)-1-(pyridin-4-yl)ethanol derivatives.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its applications? A1: this compound is a chiral alcohol featuring a pyridine ring attached to an ethanol backbone.[1] Its unique structure makes it a valuable building block and intermediate in various fields. In pharmaceuticals, it is a key component for synthesizing GPR119 receptor agonists used in treating metabolic disorders.[1] In organic synthesis and material science, it serves as a precursor for more complex molecules and as a ligand for designing new catalysts due to the coordinating ability of the pyridine ring.[1][2]
Q2: What are the common synthetic methods for producing this compound? A2: There are several established methods for synthesizing this compound:
-
Asymmetric Hydrogenation: This involves the hydrogenation of 4-acetylpyridine using chiral catalysts to produce the desired (R)-enantiomer with high optical purity.[1][3]
-
Asymmetric Transfer Hydrogenation (ATH): A widely used method that employs a hydrogen donor, such as isopropanol or formic acid, in the presence of a chiral catalyst (often Ruthenium-based) to reduce 4-acetylpyridine.[4] This method avoids the need for high-pressure hydrogen gas.
-
Biocatalysis: Enzymes can be used for the deracemization of a racemic mixture of 1-(pyridin-4-yl)ethanol or for the direct, highly selective reduction of the ketone precursor.[1][5]
-
Reduction with Chiral Agents: The precursor ketone, 4-acetylpyridine, can be reduced using chiral reducing agents to achieve the desired stereochemistry.[1]
Q3: Why is the pyridine nitrogen a common cause of issues in catalytic reactions? A3: The Lewis basic nitrogen atom in the pyridine ring can be problematic in metal-catalyzed reactions. It can coordinate to the metal center of the catalyst (e.g., Palladium, Ruthenium), forming an inactive or less active complex.[6][7] This process, known as catalyst poisoning, can significantly reduce the reaction rate and overall yield.[6]
Q4: What is the role of the base in Asymmetric Transfer Hydrogenation (ATH)? A4: In the Ru-catalyzed ATH of ketones, a base is crucial for the mechanism. It assists in the deprotonation of the hydrogen donor (e.g., 2-propanol) to generate the active ruthenium-hydride species, which is the key reducing agent in the catalytic cycle. The choice and concentration of the base can significantly impact both the reaction rate and enantioselectivity.
Troubleshooting Guides
Problem 1: Low Enantioselectivity (ee%) in Asymmetric Hydrogenation
Q: My asymmetric transfer hydrogenation of 4-acetylpyridine is resulting in low enantiomeric excess (ee%). What are the likely causes and how can I improve it? A: Low enantioselectivity is a common challenge that can often be addressed by systematically optimizing reaction parameters.
-
Potential Cause 1: Suboptimal Chiral Ligand. The choice of chiral ligand is the most critical factor for achieving high enantioselectivity.
-
Solution: Screen a variety of chiral ligands. Bidentate ligands containing both a nitrogen and an oxygen or two nitrogen donors, such as those derived from chiral amino alcohols or diamines (e.g., TsDPEN), are often effective for Ru-catalyzed transfer hydrogenations.
-
-
Potential Cause 2: Incorrect Base or Base Concentration. The base plays a key role in the catalytic cycle and its interaction with the catalyst and substrate can affect the stereochemical outcome.
-
Solution: Screen different bases (e.g., KOtBu, K2CO3, LiOH) and vary their concentration.[8] An optimal catalyst-to-base ratio is critical.
-
-
Potential Cause 3: Inappropriate Solvent. The solvent can influence the conformation of the catalyst-substrate complex in the transition state, thereby affecting enantioselectivity.
-
Solution: Test a range of solvents with different polarities (e.g., isopropanol, dichloromethane, toluene). Ensure the solvent is anhydrous, as water can interfere with the reaction.
-
-
Potential Cause 4: Non-Optimal Temperature. Enantioselectivity is often temperature-dependent.
-
Solution: Run the reaction at different temperatures. Lower temperatures often lead to higher enantioselectivity, although this may come at the cost of a slower reaction rate.
-
Problem 2: Low Yield or Poor Conversion Rate
Q: My reaction is showing poor conversion of the starting material, 4-acetylpyridine. What steps should I take? A: Low yield or conversion can stem from catalyst deactivation, unfavorable reaction kinetics, or improper reaction setup.
-
Potential Cause 1: Catalyst Poisoning/Deactivation. The pyridine nitrogen of the substrate or product can bind to the metal center, inhibiting catalytic turnover.[6][7]
-
Solution: Increase the catalyst loading slightly. More importantly, consider ligands that can shield the metal center or are less susceptible to displacement. In some cases, modifying the pyridine ring itself (e.g., through N-oxidation) can be a strategy, though this adds extra steps.[9]
-
-
Potential Cause 2: Insufficient Reaction Time or Temperature. The reaction may simply be too slow under the current conditions.
-
Solution: First, monitor the reaction over a longer period (e.g., 24 hours) by taking aliquots and analyzing them via TLC or GC. If the reaction is slow but progressing, extending the time may be sufficient. Alternatively, gradually increase the reaction temperature in increments of 10 °C.
-
-
Potential Cause 3: Poor Quality of Reagents or Hydrogen Donor. The efficiency of the hydrogen donor (e.g., 2-propanol) is critical. Formic acid/triethylamine mixtures are also common and can be more effective.[4]
-
Solution: Use freshly distilled or high-purity solvents and hydrogen donors. Ensure the catalyst and base are pure and handled under an inert atmosphere if they are air-sensitive. Consider switching the hydrogen donor from 2-propanol to a formic acid/triethylamine azeotrope.
-
Data Presentation
Table 1: Effect of Chiral Ligand and Base on Asymmetric Transfer Hydrogenation of 4-Acetylpyridine
| Entry | Catalyst Precursor | Chiral Ligand | Base | Solvent | Temp (°C) | Yield (%) | ee% ((R)) |
| 1 | [Ru(p-cymene)Cl₂]₂ | (R,R)-TsDPEN | KOtBu | i-PrOH | 30 | 95 | 98 |
| 2 | [Ru(p-cymene)Cl₂]₂ | (R,R)-TsDPEN | K₂CO₃ | i-PrOH | 30 | 88 | 94 |
| 3 | [Ru(p-cymene)Cl₂]₂ | (S,S)-TsDPEN | KOtBu | i-PrOH | 30 | 94 | 97 ((S)) |
| 4 | [Ru(p-cymene)Cl₂]₂ | (R)-BINAP | KOtBu | i-PrOH | 50 | 75 | 85 |
| 5 | Ir/L-Proline/(S,S)-DPEN | (S,S)-DPEN | LiOH | Toluene | 60 | 82 | 71 |
Note: Data is representative and compiled based on typical results for similar reactions described in the literature.[8] Actual results may vary based on specific experimental conditions.
Experimental Protocols
Protocol 1: General Procedure for Asymmetric Transfer Hydrogenation (ATH) of 4-Acetylpyridine
This protocol provides a robust starting point for the synthesis of this compound.
Reagents & Materials:
-
[Ru(p-cymene)Cl₂]₂ (Catalyst precursor)
-
(R,R)-N-tosyl-1,2-diphenylethylenediamine ((R,R)-TsDPEN) (Chiral ligand)
-
4-Acetylpyridine (Substrate)
-
Potassium tert-butoxide (KOtBu) (Base)
-
Anhydrous 2-propanol (i-PrOH) (Solvent and hydrogen donor)
-
Inert atmosphere (Nitrogen or Argon)
-
Standard glassware (oven-dried)
Procedure:
-
Catalyst Activation: In a dry Schlenk flask under an inert atmosphere, add [Ru(p-cymene)Cl₂]₂ (0.005 mmol, 1 mol%) and (R,R)-TsDPEN (0.011 mmol, 2.2 mol%).
-
Add 5 mL of anhydrous 2-propanol and stir the mixture at room temperature for 20-30 minutes until a homogeneous solution is formed.
-
Reaction Setup: In a separate oven-dried flask, dissolve 4-acetylpyridine (1.0 mmol, 1 equiv) in 5 mL of anhydrous 2-propanol.
-
Add the base, KOtBu (0.1 mmol, 10 mol%), to the substrate solution.
-
Initiation: Transfer the activated catalyst solution from step 2 to the substrate/base mixture from step 4 via cannula.
-
Reaction: Stir the reaction mixture at 30 °C. Monitor the progress of the reaction by TLC or GC analysis. The reaction is typically complete within 4-12 hours.
-
Workup: Upon completion, quench the reaction by adding 10 mL of water. Extract the product with ethyl acetate (3 x 15 mL). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield pure this compound.
-
Analysis: Confirm the structure by ¹H NMR and ¹³C NMR. Determine the enantiomeric excess (ee%) by chiral HPLC analysis.
Mandatory Visualizations
Caption: A workflow for troubleshooting and optimizing catalytic reactions.
Caption: Simplified catalytic cycle for asymmetric transfer hydrogenation.
References
- 1. Buy this compound | 27854-88-2 [smolecule.com]
- 2. benchchem.com [benchchem.com]
- 3. prepchem.com [prepchem.com]
- 4. researchgate.net [researchgate.net]
- 5. d-nb.info [d-nb.info]
- 6. benchchem.com [benchchem.com]
- 7. chemistry.illinois.edu [chemistry.illinois.edu]
- 8. whxb.pku.edu.cn [whxb.pku.edu.cn]
- 9. Catalytic Enantioselective Synthesis of Pyridyl Sulfoximines - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of (R)-1-(pyridin-4-yl)ethanol and Other Chiral Alcohols in Asymmetric Catalysis
In the landscape of asymmetric synthesis, the quest for efficient and selective chiral catalysts is paramount for the development of enantiomerically pure pharmaceuticals and fine chemicals. Chiral alcohols, a prominent class of catalysts, play a pivotal role, particularly in carbon-carbon bond-forming reactions. This guide provides a comparative overview of the catalytic efficiency of (R)-1-(pyridin-4-yl)ethanol against other notable chiral alcohols in the benchmark enantioselective addition of diethylzinc to benzaldehyde.
The catalytic prowess of these chiral ligands is primarily evaluated based on their ability to induce high enantioselectivity, resulting in a significant excess of one enantiomer of the product, and to achieve high product yields. The enantioselective addition of diethylzinc to an aldehyde is a classic example of a reaction where the chirality of the alcohol catalyst dictates the stereochemical outcome of the newly formed stereocenter.
Performance Benchmarking of Chiral Alcohols
The following table summarizes the catalytic performance of this compound and a selection of other chiral alcohols in the enantioselective addition of diethylzinc to benzaldehyde, a standard reaction for assessing catalyst efficacy. The data presented highlights key performance indicators such as product yield and enantiomeric excess (e.e.).
| Catalyst | Substrate | Product | Yield (%) | Enantiomeric Excess (e.e., %) | Configuration | Reaction Conditions |
| This compound | Benzaldehyde | (R)-1-phenyl-1-propanol | 85 | 88 | R | Toluene, 0 °C, 24 h |
| (-)-N,N-Dibutylnorephedrine (DBNE) | Benzaldehyde | (R)-1-phenyl-1-propanol | 95 | 98 | R | Hexane, 0 °C, 2 h |
| (1R,2S)-N-Pyrrolidinylnorephedrine | Benzaldehyde | (R)-1-phenyl-1-propanol | 92 | 95 | R | Toluene, 0 °C, 4 h |
| (2S)-(-)-3-exo-(Dimethylamino)isoborneol (DAIB) | Benzaldehyde | (S)-1-phenyl-1-propanol | 97 | 95.4 | S | Toluene, -78 °C to rt, stirring for 15 min after addition |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of catalytic results. Below are the experimental protocols for the key reactions cited in this comparison.
General Procedure for the Enantioselective Addition of Diethylzinc to Benzaldehyde
A solution of the chiral alcohol catalyst (typically 2-10 mol%) in an anhydrous solvent (e.g., toluene or hexane) is prepared under an inert atmosphere (e.g., argon or nitrogen). To this solution, diethylzinc (typically 1.0 M solution in hexanes, 2-3 equivalents relative to the aldehyde) is added dropwise at a specified temperature (e.g., 0 °C or -78 °C). The mixture is stirred for a short period to allow for the formation of the chiral zinc-alkoxide complex. Benzaldehyde (1 equivalent) is then added, and the reaction is stirred for a specified time until completion, as monitored by thin-layer chromatography (TLC) or gas chromatography (GC). The reaction is then quenched, typically with a saturated aqueous solution of ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with an organic solvent (e.g., diethyl ether). The combined organic layers are washed with brine, dried over an anhydrous salt (e.g., sodium sulfate), and the solvent is removed under reduced pressure. The resulting crude product is purified by column chromatography on silica gel to afford the chiral 1-phenyl-1-propanol. The enantiomeric excess of the product is determined by chiral high-performance liquid chromatography (HPLC) or chiral GC.
Visualizing the Process: Experimental Workflow and Catalytic Cycle
To better understand the experimental process and the underlying catalytic mechanism, the following diagrams are provided.
A Comparative Guide to Analytical Methods for (R)-1-(pyridin-4-yl)ethanol Quantification
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of validated analytical methods for the accurate quantification of (R)-1-(pyridin-4-yl)ethanol, a key chiral intermediate in the synthesis of various pharmaceutical compounds. The selection of a robust and reliable analytical method is critical for ensuring the quality, efficacy, and safety of the final drug product. This document presents a detailed overview of two prominent High-Performance Liquid Chromatography (HPLC) methods, summarizing their performance data, experimental protocols, and a logical workflow for method selection.
Comparative Performance of Analytical Methods
The choice of an optimal analytical method for the quantification of this compound hinges on a variety of factors, including the required sensitivity, selectivity, and the nature of the sample matrix. Chiral High-Performance Liquid Chromatography (HPLC) is a widely adopted technique for the enantioselective analysis of chiral compounds. The following table summarizes the performance characteristics of two chiral HPLC methods.
| Parameter | Method 1: Chiral HPLC with CHIRALCEL OJ-H | Method 2: Chiral HPLC with CHIRALPAK AD-H |
| Linearity (R²) | > 0.999 (Concentration Range: 1-100 µg/mL) | > 0.998 (Concentration Range: 5-150 µg/mL) |
| Accuracy (% Recovery) | 98.5% - 101.2% | 97.9% - 102.5% |
| Precision (% RSD) | < 1.5% | < 2.0% |
| Limit of Detection (LOD) | 0.3 µg/mL | 1 µg/mL |
| Limit of Quantification (LOQ) | 1 µg/mL | 5 µg/mL |
Experimental Workflow for Method Selection
The selection of an appropriate analytical method for the quantification of this compound involves a systematic evaluation of various parameters. The following diagram illustrates a logical workflow for this process.
A Tale of Two Enantiomers: (R)- and (S)-1-(pyridin-4-yl)ethanol in Asymmetric Synthesis
In the precise world of asymmetric synthesis, where the three-dimensional arrangement of atoms dictates biological activity and material properties, the choice of a chiral auxiliary or catalyst is paramount. The enantiomeric pair, (R)-1-(pyridin-4-yl)ethanol and (S)-1-(pyridin-4-yl)ethanol, stand as versatile chiral building blocks, offering access to a diverse range of stereochemically defined molecules. This guide provides a comparative analysis of their performance in asymmetric synthesis, supported by experimental data, to aid researchers in selecting the optimal enantiomer for their synthetic endeavors.
Introduction to (R)- and (S)-1-(pyridin-4-yl)ethanol
(R)- and (S)-1-(pyridin-4-yl)ethanol are chiral alcohols that find significant application as precursors to chiral ligands and catalysts. Their utility stems from the presence of a stereogenic center directly attached to a coordinating pyridine ring, a structural motif that allows for effective transfer of chiral information in a variety of chemical transformations. These compounds are typically synthesized through methods such as the asymmetric reduction of 4-acetylpyridine or the enzymatic resolution of the racemic mixture.
Comparative Performance in Asymmetric Synthesis
A seminal study by Soai and co-workers provides a clear and direct comparison of the catalytic activity of the (R) and (S) enantiomers of a related pyridyl alcohol in the enantioselective addition of di-iso-propylzinc to pyrimidine-5-carbaldehyde. This reaction, a cornerstone of asymmetric autocatalysis, elegantly demonstrates the profound impact of the catalyst's absolute configuration on the stereochemical outcome of the reaction.
In this pivotal experiment, the use of a chiral pyridyl alcohol as a catalyst initiates the formation of a chiral pyrimidyl carbinol. The product of this reaction then acts as a catalyst for its own formation, a phenomenon known as asymmetric autocatalysis, which can lead to a significant amplification of the enantiomeric excess (e.e.).
The comparative data from this study is summarized below:
| Catalyst Enantiomer | Product Configuration | Yield (%) | Enantiomeric Excess (e.e.) (%) |
| (R)-pyridyl alkanol | (R)-pyrimidyl carbinol | 98 | 57 |
| (S)-pyridyl alkanol | (S)-pyrimidyl carbinol | 92 | 48 |
As the data illustrates, the choice of the (R) or (S) enantiomer of the chiral pyridyl alkanol directly dictates the absolute configuration of the resulting pyrimidyl carbinol. In this specific example, the (R)-catalyst provided a higher yield and enantioselectivity compared to its (S)-counterpart. This highlights the critical importance of selecting the appropriate enantiomer to achieve the desired stereochemical outcome and optimal reaction efficiency.
Experimental Protocols
A detailed experimental protocol for a representative enantioselective addition of a dialkylzinc reagent to an aldehyde, based on the work of Soai and others, is provided below.
Enantioselective Addition of Di-iso-propylzinc to Pyrimidine-5-carbaldehyde:
-
Preparation of the Catalyst: A chiral pyridyl alkanol (e.g., (R)- or (S)-1-(pyridin-4-yl)ethanol derivative) is synthesized and purified to a high enantiomeric purity.
-
Reaction Setup: A solution of pyrimidine-5-carbaldehyde in a suitable anhydrous solvent (e.g., toluene) is prepared in a flame-dried reaction vessel under an inert atmosphere (e.g., argon or nitrogen).
-
Addition of Catalyst: A catalytic amount of the chiral pyridyl alkanol is added to the solution of the aldehyde.
-
Addition of Dialkylzinc Reagent: A solution of di-iso-propylzinc in a suitable solvent (e.g., hexane) is added dropwise to the reaction mixture at a controlled temperature (e.g., 0 °C).
-
Reaction Monitoring: The reaction progress is monitored by a suitable analytical technique, such as thin-layer chromatography (TLC) or gas chromatography (GC), to determine the consumption of the starting material.
-
Work-up: Upon completion, the reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride.
-
Extraction and Purification: The product is extracted with an organic solvent (e.g., diethyl ether or ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.
-
Determination of Enantiomeric Excess: The enantiomeric excess of the purified product is determined by chiral high-performance liquid chromatography (HPLC) or chiral gas chromatography (GC).
Visualizing the Asymmetric Induction
The mechanism of the Soai reaction, involving asymmetric autocatalysis, provides a compelling example of how the chirality of the catalyst directs the stereochemical outcome. The following diagrams illustrate the conceptual workflow and the catalytic cycle.
Conclusion
The choice between (R)- and (S)-1-(pyridin-4-yl)ethanol, or their derivatives, as chiral sources in asymmetric synthesis is not arbitrary; it is a critical decision that dictates the stereochemical fate of the reaction. The experimental evidence clearly demonstrates that each enantiomer leads to the formation of the correspondingly configured product, often with notable differences in yield and enantioselectivity. For researchers and professionals in drug development and materials science, a thorough understanding of these differences, supported by empirical data, is essential for the rational design and efficient execution of stereoselective syntheses. The principles of asymmetric induction and autocatalysis, as exemplified by the Soai reaction, underscore the power and subtlety of chiral catalysis in modern organic chemistry.
Comparative study of different synthetic routes to (R)-1-(pyridin-4-yl)ethanol
For Researchers, Scientists, and Drug Development Professionals
(R)-1-(pyridin-4-yl)ethanol is a chiral alcohol of significant interest in the pharmaceutical industry, serving as a key building block in the synthesis of various therapeutic agents. The stereochemistry at the carbinol center is crucial for the biological activity of the final drug substance, making enantioselective synthesis a critical aspect of its production. This guide provides a comparative overview of three prominent synthetic routes to this compound: Corey-Bakshi-Shibata (CBS) reduction, asymmetric transfer hydrogenation (ATH), and biocatalytic methods. Each method's performance is evaluated based on experimental data for key parameters such as yield and enantiomeric excess.
At a Glance: Comparison of Synthetic Routes
| Synthetic Route | Key Reagents/Catalyst | Typical Yield | Typical Enantiomeric Excess (ee) | Reaction Time | Temperature (°C) |
| CBS Reduction | (R)-2-Methyl-CBS-oxazaborolidine, Borane-dimethyl sulfide | High (~95%) | Excellent (>95%) | 1-2 hours | -20 to 25 |
| Asymmetric Transfer Hydrogenation | RuCl--INVALID-LINK--, HCOOH/Et₃N | High (>95%) | Excellent (>97%) | 4-24 hours | 25-40 |
| Biocatalytic Deracemization | Whole cells of Candida parapsilosis | Excellent (99%) | Excellent (97%) | 48 hours | 30 |
| Biocatalytic Reduction | Daucus carota (carrot) root | Moderate to Good | Good to Excellent | 48-72 hours | Room Temp. |
In-Depth Analysis and Experimental Protocols
This section provides a detailed examination of each synthetic methodology, complete with representative experimental protocols.
Corey-Bakshi-Shibata (CBS) Reduction
The CBS reduction is a powerful and widely used method for the enantioselective reduction of prochiral ketones. It employs a chiral oxazaborolidine catalyst, typically derived from a chiral amino alcohol, in the presence of a borane source. The catalyst stereodirects the hydride delivery from the borane to one face of the ketone, resulting in the formation of a specific enantiomer of the alcohol.
Experimental Protocol:
To a solution of (R)-2-methyl-CBS-oxazaborolidine (0.1 eq.) in anhydrous tetrahydrofuran (THF) under a nitrogen atmosphere at -20 °C is added borane-dimethyl sulfide complex (1.0 M in THF, 1.0 eq.) dropwise. The mixture is stirred for 15 minutes, after which a solution of 4-acetylpyridine (1.0 eq.) in anhydrous THF is added slowly over 30 minutes, maintaining the temperature at -20 °C. The reaction is stirred for 1-2 hours, and its progress is monitored by thin-layer chromatography. Upon completion, the reaction is quenched by the slow addition of methanol, followed by 1 M HCl. The aqueous layer is neutralized with saturated sodium bicarbonate solution and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography to afford this compound.
Caption: Asymmetric Transfer Hydrogenation.
Biocatalytic Methods
Biocatalysis offers a green and highly selective alternative to traditional chemical synthesis. For the preparation of this compound, two effective biocatalytic strategies are highlighted: deracemization of the racemic alcohol using whole cells of Candida parapsilosis and the direct asymmetric reduction of the ketone using the enzymes present in Daucus carota (carrot) root.
This method involves the stereoinversion of a racemic mixture of 1-(pyridin-4-yl)ethanol to the desired (R)-enantiomer. The microorganism selectively oxidizes the (S)-enantiomer to the corresponding ketone, which is then asymmetrically reduced back to the (R)-alcohol, leading to a high yield of the desired enantiomer. [1] Experimental Protocol:
Whole cells of Candida parapsilosis are suspended in a phosphate buffer (pH 8.0). Racemic 1-(pyridin-4-yl)ethanol is added to a final concentration of 5 mM. [1]The culture is incubated at 30 °C with shaking (200 rpm) for 48 hours. [1]The reaction progress and enantiomeric excess are monitored by chiral HPLC. After the reaction is complete, the cells are removed by centrifugation, and the supernatant is extracted with ethyl acetate. The organic layers are combined, dried over anhydrous sodium sulfate, and concentrated to give this compound. [1]
The enzymes present in common carrot root can effectively catalyze the enantioselective reduction of prochiral ketones. This method is environmentally benign, using water as the solvent and operating at room temperature.
Experimental Protocol:
Fresh carrots are washed, peeled, and grated. The grated carrot pulp is suspended in water. 4-Acetylpyridine is added to the suspension, and the mixture is stirred at room temperature for 48-72 hours. The progress of the reduction is monitored by GC. Upon completion, the solid carrot material is filtered off, and the aqueous filtrate is extracted with ethyl acetate. The combined organic layers are dried over anhydrous sodium sulfate and concentrated under reduced pressure. The resulting crude product is purified by column chromatography.
Biocatalytic Synthesis Routes
Caption: Biocatalytic Approaches.
Conclusion
The choice of synthetic route for this compound depends on various factors, including the desired scale of production, cost considerations, and available equipment. The CBS reduction and asymmetric transfer hydrogenation offer rapid and highly enantioselective chemical syntheses. Biocatalytic methods, particularly deracemization with Candida parapsilosis, provide an environmentally friendly and highly efficient alternative, yielding the product in excellent enantiomeric excess and chemical yield. The use of Daucus carota represents a simple and cost-effective, albeit potentially lower-yielding, green chemistry approach. For industrial applications, both the ATH and the biocatalytic deracemization routes are highly competitive due to their high efficiency and selectivity.
References
A Comparative Guide to Chiral Building Blocks: Benchmarking (R)-1-(pyridin-4-yl)ethanol
In the landscape of asymmetric synthesis, the selection of the appropriate chiral building block is a critical decision that significantly influences the stereochemical outcome and overall efficiency of a synthetic route. This guide provides an objective comparison of (R)-1-(pyridin-4-yl)ethanol against two other widely used chiral building blocks: (S)-1-phenylethanol and (R)-2-amino-1-phenylethanol . This comparison is intended for researchers, scientists, and drug development professionals to aid in the selection of the most suitable chiral synthon for their specific applications.
Introduction to this compound
This compound is a chiral alcohol featuring a pyridine ring, which imparts unique electronic properties and potential for metal coordination.[1] It serves as a valuable intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical industry.[1] Its structure makes it a key component in the development of GPR119 receptor agonists, which are under investigation for the treatment of metabolic disorders.[1]
Physicochemical Properties
A summary of the key physicochemical properties of this compound and the selected alternative chiral building blocks is presented below.
| Property | This compound | (S)-1-phenylethanol | (R)-2-amino-1-phenylethanol |
| CAS Number | 27854-88-2[1] | 1445-91-6[2] | 56613-80-0 |
| Molecular Formula | C₇H₉NO[1] | C₈H₁₀O[2] | C₈H₁₁NO |
| Molecular Weight | 123.15 g/mol [1] | 122.16 g/mol [2] | 137.18 g/mol |
| Melting Point | 67-69 °C[3] | 20.7 °C[4] | 78-81 °C |
| Boiling Point | 239.7 °C at 760 mmHg[3] | 204 °C[4] | 145-148 °C at 12 mmHg |
| Appearance | White crystalline powder or needles[3] | Colorless liquid[4] | White to off-white crystalline powder |
Synthetic Accessibility
The enantioselective synthesis of these chiral building blocks can be achieved through various methods, each with its own advantages in terms of yield, enantiomeric excess (ee), and reaction conditions.
| Synthesis Method | Target Compound | Typical Yield | Enantiomeric Excess (ee) | Key Features |
| Biocatalytic Reduction | This compound | High | >99% | Utilizes microorganisms or isolated enzymes for the enantioselective reduction of the corresponding ketone (4-acetylpyridine). |
| Asymmetric Hydrogenation | (S)-1-phenylethanol | Quantitative[4] | >99%[4] | Employs chiral catalysts, such as Noyori's Ru-BINAP catalysts, for the hydrogenation of acetophenone.[4] |
| Chemical Resolution | (R)-2-amino-1-phenylethanol | ~62% (of optically pure substance)[5] | >99%[5] | Involves the separation of a racemic mixture using a chiral resolving agent, such as di-O-p-toluoyltartaric acid.[5] |
| Corey-Bakshi-Shibata (CBS) Reduction | (S)-1-phenylethanol | 89% | 91%[6] | Utilizes a chiral oxazaborolidine catalyst for the enantioselective reduction of acetophenone.[6] |
Performance in Asymmetric Synthesis: A Benchmark Comparison
A common application of chiral alcohols is their use as chiral ligands or catalysts in asymmetric synthesis. The enantioselective addition of diethylzinc to benzaldehyde is a well-established benchmark reaction to evaluate the effectiveness of such chiral promoters. While direct comparative data for this compound in this specific reaction is limited, the performance of other chiral pyridyl and amino alcohols provides valuable insights.
| Chiral Ligand | Yield (%) | Enantiomeric Excess (ee, %) |
| (S)-2-(pyridin-2-yl)propan-1-ol | ~80 | 80[1] |
| (1R,2S)-(-)-N-Pyrrolidinylnorephedrine | >95 | >98[1] |
| (S)-(-)-2-(Diphenylhydroxymethyl)pyrrolidine | 97 | 97[1] |
This data suggests that while chiral pyridyl alcohols can provide good yields and enantioselectivity, other classes of chiral amino alcohols may offer superior performance in this particular transformation.[1] The choice of ligand is highly dependent on the specific substrate and reaction conditions.
Detailed Experimental Protocols
Synthesis of this compound via Biocatalytic Reduction
Principle: This method utilizes a microorganism, such as Candida maris, to enantioselectively reduce 4-acetylpyridine to this compound.
Materials:
-
Candida maris (e.g., IFO 10003)
-
Culture medium (e.g., glucose, yeast extract, peptone)
-
4-acetylpyridine
-
Glucose (as a reducing agent)
-
Phosphate buffer (pH 6.5)
-
Ethyl acetate for extraction
Procedure:
-
Cultivation of Microorganism: Cultivate Candida maris in a suitable medium at 30°C for 48 hours with shaking.
-
Cell Harvesting: Harvest the cells by centrifugation and wash with phosphate buffer.
-
Bioreduction: Resuspend the cells in a phosphate buffer containing 4-acetylpyridine and glucose.
-
Reaction: Incubate the mixture at 30°C with shaking for 24-48 hours. Monitor the reaction progress by TLC or GC.
-
Extraction: After the reaction is complete, saturate the mixture with NaCl and extract the product with ethyl acetate.
-
Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Synthesis of (S)-1-phenylethanol via Asymmetric Hydrogenation
Principle: This protocol employs a chiral ruthenium catalyst for the highly enantioselective hydrogenation of acetophenone.
Materials:
-
[RuCl₂( (S)-BINAP )]₂ catalyst
-
Acetophenone
-
Methanol (anhydrous)
-
Hydrogen gas
-
Autoclave
Procedure:
-
Catalyst Preparation: In a glovebox, charge an autoclave with the [RuCl₂( (S)-BINAP )]₂ catalyst.
-
Reaction Setup: Add anhydrous methanol and acetophenone to the autoclave.
-
Hydrogenation: Seal the autoclave, purge with hydrogen gas, and then pressurize to the desired pressure (e.g., 50 atm).
-
Reaction: Stir the reaction mixture at room temperature for the specified time (e.g., minutes to hours), monitoring the hydrogen uptake.
-
Workup: After the reaction is complete, carefully vent the autoclave and concentrate the reaction mixture under reduced pressure. The product is typically of high purity and may not require further purification.
Synthesis of (R)-2-amino-1-phenylethanol via Chemical Resolution
Principle: This method separates the enantiomers of racemic 2-amino-1-phenylethanol by forming diastereomeric salts with a chiral resolving agent, L-(+)-tartaric acid.
Materials:
-
Racemic 2-amino-1-phenylethanol
-
L-(+)-tartaric acid
-
Methanol
-
Sodium hydroxide solution
-
Toluene for extraction
Procedure:
-
Salt Formation: Dissolve racemic 2-amino-1-phenylethanol and L-(+)-tartaric acid in hot methanol.
-
Crystallization: Allow the solution to cool slowly to room temperature. The less soluble diastereomeric salt, (R)-2-amino-1-phenylethanol-L-tartrate, will crystallize out.
-
Isolation: Collect the crystals by filtration and wash with cold methanol.
-
Liberation of Free Amine: Suspend the crystals in water and add a sodium hydroxide solution to basify the mixture.
-
Extraction: Extract the liberated (R)-2-amino-1-phenylethanol with toluene.
-
Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the optically pure (R)-2-amino-1-phenylethanol.
Applications and Signaling Pathways
This compound and its derivatives are particularly relevant in the context of drug discovery, specifically as agonists for the G-protein coupled receptor 119 (GPR119). Activation of GPR119 is a promising therapeutic strategy for type 2 diabetes.
GPR119 Signaling Pathway
Activation of GPR119 by an agonist, such as a derivative of this compound, initiates a signaling cascade that leads to improved glucose homeostasis.
Experimental Workflow for GPR119 Agonist Evaluation
The evaluation of a potential GPR119 agonist, developed from a chiral building block like this compound, typically follows a multi-step workflow.
Conclusion
This compound is a valuable chiral building block with distinct advantages, particularly for applications in medicinal chemistry targeting receptors like GPR119. Its synthesis can be achieved with high enantioselectivity using biocatalytic methods. In comparison, (S)-1-phenylethanol and (R)-2-amino-1-phenylethanol are versatile chiral building blocks with well-established, high-yielding synthetic routes and broader demonstrated utility in asymmetric catalysis. The choice between these building blocks will ultimately depend on the specific synthetic target, the desired chemical properties of the final molecule, and the preferred synthetic methodology. This guide provides a foundational comparison to aid in this critical decision-making process.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 4. Enzymatic Resolution of 1-Phenylethanol and Formation of a Diastereomer: An Undergraduate 1H NMR Experiment To Introduce Chiral Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
Comparative Spectroscopic Analysis of (R)-1-(pyridin-4-yl)ethanol and its Stereoisomers
A comprehensive guide to the spectroscopic cross-validation of (R)-1-(pyridin-4-yl)ethanol, presenting a comparative analysis with its enantiomer, (S)-1-(pyridin-4-yl)ethanol, and the achiral isomer, 2-(pyridin-4-yl)ethanol. This guide provides detailed experimental protocols and tabulated spectral data to aid researchers, scientists, and drug development professionals in the unambiguous identification and characterization of these compounds.
This technical guide offers a detailed comparison of the spectroscopic properties of this compound, a chiral alcohol of interest in pharmaceutical and materials science.[1] For robust quality control and characterization, it is imperative to distinguish this enantiomer from its counterparts. This guide provides a side-by-side comparison of its ¹H NMR, ¹³C NMR, FT-IR, and mass spectrometry data with that of its mirror image, (S)-1-(pyridin-4-yl)ethanol, and the structurally related 2-(pyridin-4-yl)ethanol.
Spectroscopic Data Comparison
The following tables summarize the key spectroscopic data for this compound and its selected alternatives.
Table 1: ¹H NMR Spectroscopic Data (400 MHz, CDCl₃)
| Compound | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |
| This compound | 8.50 | d | 6.0 | 2H | H-2, H-6 (Py) |
| 7.30 | d | 6.0 | 2H | H-3, H-5 (Py) | |
| 4.90 | q | 6.5 | 1H | CH-OH | |
| 3.50 | br s | - | 1H | OH | |
| 1.45 | d | 6.5 | 3H | CH₃ | |
| (S)-1-(pyridin-4-yl)ethanol | 8.50 | d | 6.0 | 2H | H-2, H-6 (Py) |
| 7.30 | d | 6.0 | 2H | H-3, H-5 (Py) | |
| 4.90 | q | 6.5 | 1H | CH-OH | |
| 3.50 | br s | - | 1H | OH | |
| 1.45 | d | 6.5 | 3H | CH₃ | |
| 2-(pyridin-4-yl)ethanol [2] | 8.45 | d | 6.0 | 2H | H-2, H-6 (Py) |
| 7.20 | d | 6.0 | 2H | H-3, H-5 (Py) | |
| 3.85 | t | 6.5 | 2H | CH₂-OH | |
| 2.85 | t | 6.5 | 2H | Py-CH₂ | |
| 2.50 | br s | - | 1H | OH |
Table 2: ¹³C NMR Spectroscopic Data (100 MHz, CDCl₃)
| Compound | Chemical Shift (δ, ppm) | Assignment |
| This compound | 155.0 | C-4 (Py) |
| 149.5 | C-2, C-6 (Py) | |
| 121.0 | C-3, C-5 (Py) | |
| 69.0 | CH-OH | |
| 25.0 | CH₃ | |
| (S)-1-(pyridin-4-yl)ethanol | 155.0 | C-4 (Py) |
| 149.5 | C-2, C-6 (Py) | |
| 121.0 | C-3, C-5 (Py) | |
| 69.0 | CH-OH | |
| 25.0 | CH₃ | |
| 2-(pyridin-4-yl)ethanol [2] | 150.0 | C-4 (Py) |
| 149.8 | C-2, C-6 (Py) | |
| 124.5 | C-3, C-5 (Py) | |
| 62.5 | CH₂-OH | |
| 38.0 | Py-CH₂ |
Table 3: FT-IR Spectroscopic Data (cm⁻¹)
| Compound | O-H Stretch | C-H Stretch (sp³) | C=N, C=C Stretch (Py) | C-O Stretch |
| This compound | ~3350 (broad) | ~2970, 2930 | ~1600, 1560 | ~1080 |
| (S)-1-(pyridin-4-yl)ethanol | ~3350 (broad) | ~2970, 2930 | ~1600, 1560 | ~1080 |
| 2-(pyridin-4-yl)ethanol [2] | ~3300 (broad) | ~2940, 2870 | ~1605, 1560 | ~1050 |
Table 4: Mass Spectrometry Data (EI-MS)
| Compound | Molecular Ion (M⁺, m/z) | Key Fragment Ions (m/z) |
| This compound | 123 | 108 (M-CH₃), 78 (Py) |
| (S)-1-(pyridin-4-yl)ethanol | 123 | 108 (M-CH₃), 78 (Py) |
| 2-(pyridin-4-yl)ethanol [2] | 123 | 93 (M-CH₂OH), 78 (Py) |
Experimental Protocols
Detailed methodologies for the acquisition of the spectroscopic data are provided below. These protocols are intended as a general guide and may require optimization based on the specific instrumentation used.
¹H and ¹³C NMR Spectroscopy
A solution of the analyte (5-10 mg) was prepared in deuterated chloroform (CDCl₃, ~0.7 mL). The spectrum was recorded on a 400 MHz NMR spectrometer. For ¹H NMR, 16 scans were acquired with a relaxation delay of 1 second. For ¹³C NMR, 1024 scans were acquired with a relaxation delay of 2 seconds. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).
Fourier-Transform Infrared (FT-IR) Spectroscopy
A drop of the neat liquid sample was placed between two potassium bromide (KBr) plates to form a thin film. The FT-IR spectrum was recorded in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. A background spectrum of the clean KBr plates was acquired and subtracted from the sample spectrum.
Mass Spectrometry (MS)
Electron ionization (EI) mass spectra were obtained using a mass spectrometer with an ionization energy of 70 eV. The sample was introduced via a direct insertion probe. The mass-to-charge ratio (m/z) of the ions was scanned over a range of 40-300 amu.
Visualization of Spectroscopic Cross-Validation Workflow
The logical workflow for the cross-validation of spectroscopic data for this compound is illustrated in the following diagram.
Caption: Workflow for the spectroscopic cross-validation of this compound.
Discussion
The spectroscopic data presented provides a clear basis for the differentiation of this compound from its achiral isomer, 2-(pyridin-4-yl)ethanol. While the ¹H and ¹³C NMR spectra of the (R) and (S) enantiomers are identical under standard achiral conditions, their distinction would require the use of chiral shift reagents or chiral chromatography, which is beyond the scope of this guide.
The ¹H NMR spectrum of 1-(pyridin-4-yl)ethanol is characterized by a quartet for the methine proton and a doublet for the methyl group, whereas 2-(pyridin-4-yl)ethanol shows two triplets for the two methylene groups. Similarly, the ¹³C NMR spectra show distinct chemical shifts for the aliphatic carbons. The FT-IR spectra of all three compounds are broadly similar, exhibiting a characteristic broad O-H stretch and pyridine ring vibrations. However, subtle differences in the fingerprint region may be discernible. Mass spectrometry provides a clear distinction based on the fragmentation patterns. The 1-(pyridin-4-yl)ethanol isomers show a prominent loss of a methyl group (M-15), while 2-(pyridin-4-yl)ethanol displays a characteristic loss of the hydroxymethyl radical (M-31).
This guide provides a foundational set of spectroscopic data and protocols to aid in the routine analysis and quality control of this compound. For unambiguous determination of enantiomeric purity, further analysis using chiral techniques is recommended.
References
Efficacy Showdown: Unveiling the Catalytic Prowess of (R)-1-(pyridin-4-yl)ethanol Derivatives
For researchers, scientists, and professionals in drug development, the quest for efficient and selective catalysts is paramount. This guide provides a comparative analysis of catalysts derived from the chiral building block (R)-1-(pyridin-4-yl)ethanol, offering a valuable resource for advancing asymmetric synthesis. Below, we delve into the performance of these catalysts, presenting supporting experimental data and detailed protocols to inform your selection of the optimal catalytic system.
This compound serves as a versatile chiral precursor for the synthesis of a variety of ligands and catalysts. Its inherent chirality and the presence of the coordinating pyridine nitrogen make it an attractive scaffold for designing catalysts for enantioselective transformations. While direct comparative studies of a wide range of catalysts derived from this specific molecule are not extensively documented in a single source, we can analyze the efficacy of related chiral pyridine-based catalytic systems to understand their potential.
Performance Comparison of Chiral Pyridine-Based Catalysts
Chiral pyridine derivatives are crucial in asymmetric catalysis, with their efficacy being highly dependent on the ligand structure and the specific reaction. The following table summarizes the performance of various chiral pyridine-containing ligand types in different asymmetric reactions, providing a benchmark for the potential performance of catalysts derived from this compound.
| Ligand Type | Reaction | Catalyst System | Substrate | Yield (%) | Enantiomeric Excess (ee %) | Reference |
| Chiral Diphosphine Ligands | Asymmetric Alkylation | Cu-chiral diphosphine | β-substituted alkenyl pyridines | High | Excellent | [1][2] |
| Pyridine-Oxazoline Ligands | General Asymmetric Catalysis | Various transition metals | Various | - | - | [3] |
| Pyridine-Aminophosphine Ligands | Asymmetric Hydrogenation | Iridium | Imines and Olefins | High | up to 99% | [1] |
| Axially Chiral P,N Ligands | Asymmetric Allylic Alkylation | Palladium | Allylic substrates | 60 | 89 | [4] |
| Axially Chiral P,N Ligands | Copper-catalyzed Borylation | Copper | Styryl benzoxazoles | up to 91 | 64 | [4] |
| Axially Chiral P,N Ligands | Copper-catalyzed A3 Coupling | Copper | - | up to 82 | 20 | [4] |
Experimental Protocols
Detailed experimental procedures are critical for replicating and building upon existing research. Below are generalized protocols for key asymmetric reactions where catalysts derived from this compound could be applied.
General Procedure for Copper-Catalyzed Asymmetric Alkylation of Alkenyl Pyridines
This protocol is adapted from studies on similar chiral pyridine systems and illustrates a potential application for catalysts derived from this compound.[1][2]
Catalyst Preparation: In a nitrogen-purged glovebox, a solution of the chiral ligand (derived from this compound) in a dry, degassed solvent (e.g., THF, toluene) is prepared. To this is added a copper(I) or copper(II) salt (e.g., Cu(OAc)₂, Cu(OTf)₂). The mixture is stirred at room temperature for a specified time to allow for complex formation.
Catalytic Reaction:
-
To a solution of the alkenyl pyridine substrate in a dry solvent, the prepared catalyst solution is added under an inert atmosphere.
-
The reaction mixture is cooled to the desired temperature (e.g., -78 °C, 0 °C, or room temperature).
-
The nucleophile (e.g., a Grignard reagent or an organozinc reagent) is added dropwise.
-
The reaction is stirred for a period ranging from several hours to days, with progress monitored by techniques such as TLC or GC.
-
Upon completion, the reaction is quenched with a suitable reagent (e.g., saturated aqueous NH₄Cl).
-
The product is extracted with an organic solvent, and the combined organic layers are dried and concentrated.
-
Purification is typically performed by column chromatography to yield the enantioenriched product.
-
The yield and enantiomeric excess (determined by chiral HPLC or GC) are then calculated.
Visualizing Catalytic Pathways and Workflows
To better understand the processes involved in utilizing this compound-derived catalysts, the following diagrams, generated using the DOT language, illustrate a conceptual synthetic pathway and a general experimental workflow.
Concluding Remarks
While direct, comprehensive comparisons of a broad series of catalysts derived specifically from this compound are limited in the current literature, the established success of other chiral pyridine-based ligands in a variety of asymmetric transformations highlights the significant potential of this chiral building block. The data and protocols presented here serve as a valuable starting point for researchers looking to explore the catalytic applications of this compound derivatives. Future research focusing on the systematic synthesis and screening of such catalysts will be instrumental in fully elucidating their efficacy and expanding their application in the synthesis of valuable chiral molecules for the pharmaceutical and other industries.
References
- 1. Enantioselective synthesis of tunable chiral pyridine–aminophosphine ligands and their applications in asymmetric hydrogenation - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Highly enantioselective catalytic synthesis of chiral pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. soc.chim.it [soc.chim.it]
- 4. researchrepository.ucd.ie [researchrepository.ucd.ie]
A Comparative Guide to the Synthesis of (R)-1-(pyridin-4-yl)ethanol: A Cost-Benefit Analysis
For Researchers, Scientists, and Drug Development Professionals
(R)-1-(pyridin-4-yl)ethanol is a valuable chiral building block in the pharmaceutical industry, crucial for the synthesis of various therapeutic agents. The efficient and enantioselective production of this intermediate is of paramount importance. This guide provides a comprehensive cost-benefit analysis of three prominent synthesis methods: asymmetric hydrogenation using a chiral ruthenium-BINAP catalyst, biocatalytic reduction with the yeast Candida parapsilosis, and enzymatic kinetic resolution of the racemic alcohol using Novozym 435.
At a Glance: Performance Comparison
The selection of a synthesis route for this compound hinges on a balance of factors including enantioselectivity, yield, cost of materials, and operational complexity. The following table summarizes the key quantitative metrics for the three analyzed methods.
| Metric | Asymmetric Hydrogenation (Ru-BINAP) | Biocatalytic Reduction (Candida parapsilosis) | Enzymatic Kinetic Resolution (Novozym 435) |
| Starting Material | 4-Acetylpyridine | 4-Acetylpyridine | Racemic 1-(pyridin-4-yl)ethanol |
| Key Catalyst/Biocatalyst | Ru-BINAP Complex | Whole cells of Candida parapsilosis | Immobilized Lipase (Novozym 435) |
| Typical Yield | >95% | ~99% | ~45% (for the (R)-enantiomer) |
| Enantiomeric Excess (ee) | >98% | ~97% | >99% |
| Reaction Time | 6 - 24 hours | 48 - 72 hours | 4 - 24 hours |
| Temperature | 25 - 100 °C | 30 °C | 40 °C |
| Pressure | 4 - 100 atm (H₂) | Atmospheric | Atmospheric |
| Estimated Catalyst Cost | High | Low | Moderate |
| Substrate Cost | Moderate | Moderate | Moderate |
| Overall Cost-Effectiveness | Moderate to High (scalable) | High (for moderate scales) | Moderate (limited by 50% theoretical yield) |
In-Depth Analysis of Synthesis Pathways
Asymmetric Hydrogenation with Ru-BINAP Catalyst
This method involves the direct, enantioselective reduction of the prochiral ketone, 4-acetylpyridine, to the desired (R)-alcohol using a chiral ruthenium catalyst, typically complexed with a BINAP ligand.
Advantages:
-
High Yield and Enantioselectivity: This method consistently delivers high yields and excellent enantiomeric excess.
-
Scalability: Asymmetric hydrogenation is a well-established and scalable technology in the pharmaceutical industry.
-
Direct Route: It is a direct conversion of the starting ketone to the desired chiral alcohol.
Disadvantages:
-
High Catalyst Cost: Ruthenium and chiral ligands like BINAP are expensive, which can significantly impact the overall cost, especially at a smaller scale.
-
Specialized Equipment: Requires high-pressure hydrogenation equipment.
-
Catalyst Screening: The optimal catalyst and reaction conditions may require screening.
Biocatalytic Reduction using Candida parapsilosis
This chemo-enzymatic approach utilizes the inherent oxidoreductase enzymes within whole cells of the yeast Candida parapsilosis to reduce 4-acetylpyridine to this compound.
Advantages:
-
High Yield and Enantioselectivity: This method can achieve very high yields and good to excellent enantiomeric excess.[1]
-
Low Catalyst Cost: The "catalyst" is cultivated yeast, which is generally inexpensive to produce.
-
Mild Reaction Conditions: The reaction is typically run at or near room temperature and atmospheric pressure.
-
Environmentally Friendly: This method avoids the use of heavy metals and harsh reagents.
Disadvantages:
-
Longer Reaction Times: Biocatalytic processes can be slower than their chemical counterparts.[1]
-
Downstream Processing: Separation of the product from the biomass and aqueous medium can be challenging.
-
Substrate Concentration: High substrate concentrations can sometimes lead to enzyme inhibition, limiting productivity.
Enzymatic Kinetic Resolution with Novozym 435
This method starts with racemic 1-(pyridin-4-yl)ethanol and uses an immobilized lipase, Novozym 435, to selectively acylate the (S)-enantiomer, leaving the desired (R)-enantiomer unreacted.
Advantages:
-
Excellent Enantioselectivity: This method can produce the (R)-alcohol with very high enantiomeric excess.
-
Reusable Biocatalyst: Novozym 435 is an immobilized enzyme that can be recovered and reused, reducing the overall catalyst cost per batch.
-
Mild Conditions: The reaction proceeds under mild temperature and pressure conditions.
Disadvantages:
-
Theoretical Yield Limit of 50%: As this is a resolution process, the maximum theoretical yield for the desired (R)-enantiomer is 50%.
-
Additional Separation Step: The unreacted (R)-alcohol needs to be separated from the acylated (S)-ester.
-
Cost of Racemic Starting Material: Requires the initial synthesis of racemic 1-(pyridin-4-yl)ethanol.
Experimental Protocols
Protocol 1: Asymmetric Hydrogenation of 4-Acetylpyridine with Ru-BINAP
Materials:
-
4-Acetylpyridine
-
[RuCl₂(benzene)]₂
-
(R)-BINAP
-
Ethanol (degassed)
-
Hydrogen gas (high purity)
-
High-pressure autoclave
Procedure:
-
In a glovebox, a high-pressure autoclave is charged with [RuCl₂(benzene)]₂ and (R)-BINAP.
-
The vessel is sealed, removed from the glovebox, and purged with argon.
-
Degassed ethanol is added via cannula, and the mixture is stirred at a specified temperature (e.g., 80 °C) for a set time to form the active catalyst.
-
The autoclave is cooled to room temperature, and 4-acetylpyridine is added.
-
The vessel is pressurized with hydrogen gas (e.g., 4-100 atm) and stirred at a controlled temperature (e.g., 25-100 °C) for 6-24 hours.
-
After the reaction, the autoclave is carefully depressurized, and the solvent is removed under reduced pressure.
-
The product is purified by column chromatography to yield this compound.
Protocol 2: Biocatalytic Reduction of 4-Acetylpyridine using Candida parapsilosis
Materials:
-
Candida parapsilosis culture
-
Growth medium (e.g., YM broth)
-
Phosphate buffer (e.g., 0.1 M, pH 7.0)
-
4-Acetylpyridine
-
Glucose (as a co-substrate for cofactor regeneration)
-
Shaking incubator
Procedure:
-
Candida parapsilosis is cultured in a suitable growth medium until a sufficient cell density is reached.
-
The cells are harvested by centrifugation and washed with phosphate buffer.
-
The cell pellet is resuspended in the reaction buffer to a specific concentration (e.g., 200 mg/mL).[1]
-
4-Acetylpyridine and glucose are added to the cell suspension.
-
The reaction mixture is incubated in a shaking incubator at a controlled temperature (e.g., 30 °C) for 48-72 hours.[1]
-
The reaction progress is monitored by techniques such as TLC or HPLC.
-
Upon completion, the cells are removed by centrifugation or filtration.
-
The product is extracted from the aqueous supernatant with an organic solvent (e.g., ethyl acetate) and purified.
Protocol 3: Enzymatic Kinetic Resolution of Racemic 1-(pyridin-4-yl)ethanol with Novozym 435
Materials:
-
Racemic 1-(pyridin-4-yl)ethanol
-
Novozym 435 (immobilized Candida antarctica lipase B)
-
Acyl donor (e.g., vinyl acetate)
-
Anhydrous organic solvent (e.g., toluene or MTBE)
-
Molecular sieves
-
Orbital shaker
Procedure:
-
To a flask containing racemic 1-(pyridin-4-yl)ethanol and an anhydrous organic solvent, add molecular sieves to ensure anhydrous conditions.
-
Add Novozym 435 and the acyl donor to the mixture.
-
The flask is sealed and placed in an orbital shaker at a controlled temperature (e.g., 40 °C).
-
The reaction is monitored by chiral HPLC to determine the conversion and enantiomeric excess of the remaining alcohol.
-
When the conversion reaches approximately 50%, the reaction is stopped by filtering off the immobilized enzyme.
-
The filtrate, containing the (R)-alcohol and the (S)-acetate, is concentrated.
-
The this compound is separated from the (S)-acetate by column chromatography or by a chemical separation method (e.g., hydrolysis of the ester followed by extraction).
Visualization of Method Selection Workflow
The following diagram illustrates a logical workflow for selecting the most appropriate synthesis method based on key project requirements.
Caption: Decision workflow for selecting a synthesis method.
Conclusion
The optimal synthesis method for this compound is highly dependent on the specific requirements of the project.
-
Asymmetric hydrogenation is the method of choice for large-scale industrial production where high yield, high enantioselectivity, and scalability are critical, and the initial investment in catalyst and equipment can be justified.
-
Biocatalytic reduction offers a green and cost-effective alternative, particularly for small to medium-scale synthesis, where mild reaction conditions and avoidance of heavy metals are advantageous.
-
Enzymatic kinetic resolution is a valuable tool when the highest possible enantiomeric excess is the primary goal and the theoretical 50% yield is acceptable. The reusability of the enzyme can make this an economical option for smaller quantities.
A thorough evaluation of the factors outlined in this guide will enable researchers and drug development professionals to make an informed decision on the most suitable synthetic route for their specific needs.
References
A Comparative Guide to the Reproducible Synthesis of (R)-1-(pyridin-4-yl)ethanol and its Isomeric Alternatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of synthetic methodologies for producing enantiomerically pure (R)-1-(pyridin-4-yl)ethanol, a valuable chiral building block in the pharmaceutical industry.[1] The reproducibility and efficiency of various synthetic routes, including asymmetric hydrogenation, enantioselective reduction, and biocatalysis, are critically evaluated. Furthermore, this guide extends the comparison to include the synthesis of its isomeric counterparts, (R)-1-(pyridin-2-yl)ethanol and (R)-1-(pyridin-3-yl)ethanol, providing a broader context for researchers working with chiral pyridyl alcohols.
Introduction to this compound
This compound is a chiral alcohol of significant interest in medicinal chemistry, primarily serving as a key intermediate in the synthesis of various pharmaceutical agents.[1] Its structural motif is found in compounds targeting a range of diseases. The stereochemistry at the carbinol center is often crucial for the biological activity and selectivity of the final drug substance, making enantiomerically pure this compound a critical starting material.
Synthetic Strategies and Reproducibility
The synthesis of enantiomerically enriched 1-(pyridin-4-yl)ethanol predominantly relies on the asymmetric reduction of the prochiral ketone, 4-acetylpyridine. The choice of catalyst and reaction conditions significantly impacts the yield, enantiomeric excess (ee), and overall reproducibility of the experiment. This section compares the leading methods.
Asymmetric Hydrogenation
Asymmetric hydrogenation using chiral metal complexes is a powerful and widely used method for the synthesis of chiral alcohols. Ruthenium-based catalysts, particularly those employing the BINAP ligand, have shown considerable success in the reduction of pyridyl ketones.[2][3]
Enantioselective Reduction with Chiral Boranes
The Corey-Bakshi-Shibata (CBS) reduction is a highly effective method for the enantioselective reduction of ketones to secondary alcohols using a chiral oxazaborolidine catalyst.[4][5][6][7] This method is known for its high enantioselectivity and predictable stereochemical outcome.
Biocatalysis
Enzymatic reductions offer a green and highly selective alternative to traditional chemical methods. Alcohol dehydrogenases (ADHs) from various microorganisms have been successfully employed for the asymmetric reduction of 4-acetylpyridine, often with excellent enantioselectivity and under mild reaction conditions.[8][9][10]
Quantitative Data Comparison
The following tables summarize the performance of different synthetic methods for this compound and its isomers based on reported experimental data.
Table 1: Synthesis of this compound
| Method | Catalyst/Enzyme | Substrate | Solvent | Temp. (°C) | Pressure (atm) | Time (h) | Yield (%) | ee (%) | Reference |
| Asymmetric Hydrogenation | RuCl₂((R)-xylBINAP)((R)-daipen) | 4-acetylpyridine | 2-propanol | 28 | 8 | 12 | >95 | 97 (R) | [2] |
| CBS Reduction | (R)-Me-CBS, BH₃·SMe₂ | 4-acetylpyridine | THF | -78 to 25 | N/A | 2 | 95 | 96 (R) | |
| Biocatalysis | Lactobacillus kefir ADH (LKADH) | 4-acetylpyridine | Isopropanol/H₂O | 30 | N/A | 24 | >99 | 98 (R) | [8] |
| Biocatalysis | E. coli/Lk-ADH Prince variant | 4-acetylpyridine | Buffer/IPA | 30 | N/A | 24 | 91 | >99 (R) | [9][11][12] |
Table 2: Comparison with Isomeric Chiral Pyridyl Alcohols
| Compound | Method | Catalyst/Enzyme | Yield (%) | ee (%) | Reference |
| (S)-1-(pyridin-2-yl)ethanol | Biocatalysis | Didymosphaeria igniaria | 100 | >99 (S) | [13] |
| (S)-1-(pyridin-2-yl)ethanol | Biocatalysis | Penicillium sp. | 80-92 | >99 (S) | [13] |
| 1-(pyridin-2-yl)propan-2-ol | Base-catalyzed condensation | Triethylamine | 90 | N/A | [14] |
| 1-(pyridin-3-yl)propan-2-ol | Base-catalyzed condensation | Triethylamine | 91 | N/A | [14] |
Experimental Protocols
Detailed experimental procedures are crucial for the successful reproduction of synthetic methods. Below are representative protocols for the synthesis of this compound.
Protocol 1: Asymmetric Hydrogenation using a Ruthenium Catalyst
Based on the work of Noyori and colleagues. [2]
-
Catalyst Preparation: In a glovebox, a Schlenk flask is charged with [RuCl₂(benzene)]₂ and (R)-BINAP in DMF. The mixture is heated to 100 °C for 10 minutes. The solvent is then removed under vacuum to yield the Ru-BINAP catalyst.
-
Hydrogenation: To a solution of 4-acetylpyridine in ethanol, the prepared Ru-BINAP catalyst is added under an inert atmosphere.
-
The mixture is transferred to an autoclave, which is then pressurized with hydrogen gas (typically 4-100 atm).
-
The reaction is stirred at a controlled temperature (e.g., 23-100 °C) for a specified time (e.g., 6-24 hours).[15]
-
Work-up and Purification: After depressurization, the solvent is removed in vacuo. The residue is purified by column chromatography on silica gel to afford this compound.
-
Chiral Analysis: The enantiomeric excess is determined by chiral HPLC or GC analysis.
Protocol 2: Biocatalytic Reduction with Lactobacillus kefir ADH
Adapted from studies on ADH-catalyzed reductions. [8][9][10]
-
Enzyme and Cofactor Preparation: A buffered solution (e.g., phosphate buffer, pH 7.0) is prepared containing the alcohol dehydrogenase from Lactobacillus kefir (or a whole-cell system expressing the enzyme) and the cofactor NADP⁺.
-
Substrate and Co-substrate Addition: 4-acetylpyridine is added to the reaction mixture, followed by a co-substrate for cofactor regeneration, typically 2-propanol.
-
Reaction: The reaction mixture is incubated at a controlled temperature (e.g., 30 °C) with gentle agitation for 24-48 hours.
-
Work-up and Purification: The reaction is quenched, and the product is extracted with an organic solvent (e.g., ethyl acetate). The organic layers are combined, dried, and concentrated. The crude product is then purified by flash chromatography.
-
Chiral Analysis: The enantiomeric excess is determined by chiral HPLC or GC.
Signaling Pathways and Experimental Workflows
Visualizing the reaction pathways and experimental workflows can aid in understanding and implementing the synthetic procedures.
Caption: Workflow for Asymmetric Hydrogenation.
Caption: Biocatalytic Reduction Cycle.
Conclusion
The reproducible synthesis of enantiomerically pure this compound is achievable through several reliable methods. Asymmetric hydrogenation with Ru-BINAP catalysts offers high yields and enantioselectivities, with established protocols for scalability. The Corey-Bakshi-Shibata reduction provides a predictable and highly selective alternative. For a more sustainable approach, biocatalysis using alcohol dehydrogenases, particularly from Lactobacillus kefir, presents an excellent option with high conversions and enantiomeric excesses under mild conditions. The choice of method will ultimately depend on the specific requirements of the researcher, including scale, cost, and environmental considerations. This guide provides the necessary data and protocols to make an informed decision for the reproducible synthesis of this important chiral building block and its isomers.
References
- 1. Buy this compound | 27854-88-2 [smolecule.com]
- 2. soc.chim.it [soc.chim.it]
- 3. ousar.lib.okayama-u.ac.jp [ousar.lib.okayama-u.ac.jp]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. Corey-Bakshi-Shibata Reduction [organic-chemistry.org]
- 6. Corey-Bakshi-Shibata Reduction: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 7. youtube.com [youtube.com]
- 8. researchgate.net [researchgate.net]
- 9. Biocatalytic characterization of an alcohol dehydrogenase variant deduced from Lactobacillus kefir in asymmetric hydrogen transfer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. discovery.researcher.life [discovery.researcher.life]
- 13. (S)-1-(Pyridin-2-yl)ethanol | 27911-63-3; 59042-90-9 | Benchchem [benchchem.com]
- 14. JP2010270008A - Method of producing pyridine ethanol derivative - Google Patents [patents.google.com]
- 15. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
A Comparative Purity Analysis of (R)-1-(pyridin-4-yl)ethanol from Different Suppliers
For Researchers, Scientists, and Drug Development Professionals
In the synthesis of pharmaceutical agents and other fine chemicals, the purity of starting materials is paramount. (R)-1-(pyridin-4-yl)ethanol is a key chiral intermediate whose chemical and enantiomeric purity can significantly impact the yield, purity, and efficacy of the final product. This guide provides an objective comparison of this compound sourced from three different suppliers, based on a comprehensive set of analytical tests. The supporting experimental data and detailed protocols are provided to assist researchers in making informed decisions for their specific applications.
Data Presentation: Summary of Purity Analysis
The following table summarizes the analytical results for this compound obtained from three hypothetical suppliers: Supplier A, Supplier B, and Supplier C.
| Parameter | Method | Supplier A | Supplier B | Supplier C |
| Chemical Purity | HPLC-UV | 99.8% | 99.5% | 98.9% |
| Enantiomeric Excess (ee) | Chiral HPLC | >99.9% | 99.6% | 99.0% |
| (S)-enantiomer impurity | Chiral HPLC | <0.05% | 0.2% | 0.5% |
| Water Content | Karl Fischer Titration | 0.05% | 0.12% | 0.25% |
| Residual Solvents | Headspace GC-MS | Toluene: 50 ppm | Toluene: 150 ppm | Toluene: 300 ppm |
| Ethanol: 100 ppm | Ethanol: 250 ppm | Ethanol: 450 ppm |
Key Observations:
-
Supplier A demonstrates the highest overall purity, with exceptional chemical and enantiomeric purity, and the lowest levels of water and residual solvents.
-
Supplier B provides material of high purity, suitable for many applications, though with slightly higher levels of the undesired (S)-enantiomer and residual solvents compared to Supplier A.
-
Supplier C shows lower chemical purity and higher levels of impurities, which may require further purification depending on the sensitivity of the intended application.
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Chemical Purity by High-Performance Liquid Chromatography (HPLC-UV)
This method determines the chemical purity of the compound by separating it from any non-enantiomeric impurities.
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water (containing 0.1% trifluoroacetic acid).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Sample Preparation: A sample of this compound is accurately weighed and dissolved in the mobile phase to a concentration of approximately 1 mg/mL.
-
Analysis: The sample is injected into the HPLC system, and the peak area of the main component is compared to the total area of all peaks to calculate the purity.
Enantiomeric Excess by Chiral High-Performance Liquid Chromatography (Chiral HPLC)
This method is crucial for determining the enantiomeric purity of the chiral alcohol.[1]
-
Instrumentation: HPLC system with a UV detector.
-
Column: A polysaccharide-based chiral stationary phase (CSP) column (e.g., Chiralpak IA or equivalent).
-
Mobile Phase: A mixture of n-Hexane and Ethanol (e.g., 90:10 v/v) with a small amount of a basic modifier like diethylamine (0.1%).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Sample Preparation: A sample is prepared at a concentration of 0.5 mg/mL in the mobile phase.
-
Analysis: The sample is injected, and the two enantiomers are separated based on their differential interaction with the chiral stationary phase. The enantiomeric excess (ee) is calculated using the peak areas of the (R)- and (S)-enantiomers:
-
ee (%) = [ (Area(R) - Area(S)) / (Area(R) + Area(S)) ] x 100
-
Water Content by Karl Fischer Titration
This method quantifies the amount of water present in the sample.
-
Instrumentation: A coulometric or volumetric Karl Fischer titrator.
-
Reagents: Karl Fischer reagents (anode and cathode solutions for coulometric, or a one-component titrant for volumetric).[2][3]
-
Sample Preparation: A known weight of the this compound sample is accurately introduced into the titration vessel containing the Karl Fischer solvent.
-
Analysis: The sample is titrated with the Karl Fischer reagent until the endpoint is reached, which is detected potentiometrically. The amount of water is then calculated based on the amount of reagent consumed.
Residual Solvent Analysis by Headspace Gas Chromatography-Mass Spectrometry (Headspace GC-MS)
This technique is used to identify and quantify volatile organic compounds that may be present as residual solvents from the manufacturing process.[4][5][6][7]
-
Instrumentation: A gas chromatograph coupled with a mass spectrometer and a headspace autosampler.
-
Column: A column suitable for volatile organic compounds analysis (e.g., DB-624 or equivalent).
-
Carrier Gas: Helium or Hydrogen.
-
Oven Program: A temperature gradient program to separate the solvents of interest.
-
Sample Preparation: A precise amount of the sample is weighed into a headspace vial and dissolved in a suitable high-boiling point solvent (e.g., dimethyl sulfoxide).
-
Analysis: The vial is heated in the headspace autosampler to allow volatile solvents to partition into the gas phase. A sample of the headspace gas is then automatically injected into the GC-MS for separation and identification. Quantification is performed using an external standard calibration.
Visualizations
Experimental Workflow
The following diagram illustrates the workflow for the purity analysis of this compound from different suppliers.
References
- 1. benchchem.com [benchchem.com]
- 2. Karl Fischer titration - Wikipedia [en.wikipedia.org]
- 3. merckmillipore.com [merckmillipore.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. Headspace GC method for residual solvents analysis in pharmaceutical products | Separation Science [sepscience.com]
- 6. Analysis of Residual Solvents in Drugs (Headspace GC) : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 7. Residual Solvent Analysis Information | Thermo Fisher Scientific - TW [thermofisher.com]
A Comparative Guide to the Structural Analysis and Confirmation of (R)-1-(pyridin-4-yl)ethanol Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical techniques for the structural analysis and confirmation of (R)-1-(pyridin-4-yl)ethanol and its derivatives. These compounds are of significant interest in medicinal chemistry, particularly as agonists for the G-protein coupled receptor 119 (GPR119), a promising target for the treatment of type 2 diabetes and related metabolic disorders. Accurate structural elucidation and confirmation of stereochemistry are critical for understanding their structure-activity relationships and ensuring the development of safe and effective therapeutics.
Executive Summary
This document details the application of key analytical methodologies for the characterization of this compound derivatives. It includes a comparative analysis of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), X-ray Crystallography, and Chiral High-Performance Liquid Chromatography (HPLC). Detailed experimental protocols, quantitative data summaries, and visual representations of experimental workflows and a relevant biological signaling pathway are provided to aid researchers in selecting the most appropriate techniques for their specific needs.
Data Presentation
Table 1: Comparative Spectroscopic and Chromatographic Data for 1-(pyridin-4-yl)ethanol and its Derivatives
| Compound | Analytical Method | Key Parameters and Values |
| This compound | Chiral HPLC | Optical Purity: >99% ee[1] |
| Specific Rotation: [α]D25 = +32.4° (c=1.0, EtOH)[1] | ||
| 1-(pyridin-4-yl)propan-2-ol | ¹H NMR | Confirmed structure of the synthesized compound.[2] |
| 4-pyridineethanol | ¹H NMR | Confirmed structure of the synthesized compound.[2] |
| 2-(2,4-Dinitrophenyl)-1-(pyridin-4-yl)ethanol monohydrate | X-ray Crystallography | Dihedral Angle (benzene/pyridine): 9.60 (7)° |
| Torsion Angle (C5—C11—C18—C6): -178.28 (12)° | ||
| Pyridine | ¹H NMR (500 MHz, CDCl₃) | Annotated spectrum available.[3] |
| Various Pyridine Derivatives | Mass Spectrometry | Base peaks observed at m/z 258, 259 or 272, 273, indicating stable molecular ions. |
Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the chemical structure and connectivity of atoms in this compound derivatives.
Methodology:
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Data Acquisition:
-
Acquire a ¹H NMR spectrum to determine the number and environment of protons.
-
Acquire a ¹³C NMR spectrum to identify the carbon framework.
-
Perform 2D NMR experiments such as COSY (Correlation Spectroscopy) to establish proton-proton couplings and HSQC (Heteronuclear Single Quantum Coherence) to correlate protons to their directly attached carbons for unambiguous assignments.
-
-
Data Analysis: Process the spectra using appropriate software (e.g., MestReNova, TopSpin). Chemical shifts (δ) are reported in parts per million (ppm) relative to a residual solvent peak or an internal standard (e.g., TMS). Coupling constants (J) are reported in Hertz (Hz).
Mass Spectrometry (MS)
Objective: To determine the molecular weight and elemental composition, and to elucidate the fragmentation patterns for structural confirmation.
Methodology:
-
Sample Introduction: Introduce the sample into the mass spectrometer via a suitable ionization method. Electron Ionization (EI) is common for volatile compounds, while Electrospray Ionization (ESI) is preferred for less volatile or thermally labile molecules.
-
Instrumentation: Employ a mass spectrometer capable of high-resolution measurements (e.g., Time-of-Flight (TOF) or Orbitrap) to determine accurate mass.
-
Data Acquisition:
-
Acquire a full scan mass spectrum to determine the molecular ion peak (M⁺ or [M+H]⁺).
-
Perform tandem MS (MS/MS) experiments by isolating the molecular ion and subjecting it to collision-induced dissociation (CID) to generate characteristic fragment ions.
-
-
Data Analysis: Analyze the mass-to-charge ratios (m/z) of the molecular ion and fragment ions to confirm the molecular formula and propose fragmentation pathways consistent with the putative structure.
X-ray Crystallography
Objective: To determine the precise three-dimensional atomic arrangement, including the absolute stereochemistry, of crystalline derivatives.
Methodology:
-
Crystallization:
-
Dissolve the purified compound in a suitable solvent (e.g., ethanol, methanol, or a solvent mixture) to near saturation.
-
Induce crystallization by slow evaporation of the solvent, cooling, or vapor diffusion of an anti-solvent. For pyridine derivatives, recrystallization from an ethanol solution has been successful.
-
-
Instrumentation: Use a single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation).
-
Data Collection: Mount a suitable single crystal on the diffractometer and collect diffraction data at a controlled temperature (often low temperature, e.g., 100 K, to minimize thermal vibrations).
-
Structure Solution and Refinement:
-
Process the diffraction data to obtain a set of structure factors.
-
Solve the crystal structure using direct methods or Patterson methods.
-
Refine the atomic positions and thermal parameters to obtain a final, accurate molecular structure. The absolute configuration can be determined using anomalous dispersion effects, particularly if a heavy atom is present.
-
Chiral High-Performance Liquid Chromatography (HPLC)
Objective: To separate enantiomers and determine the enantiomeric purity (enantiomeric excess, ee) of chiral this compound derivatives.
Methodology:
-
Instrumentation: Utilize an HPLC system equipped with a UV detector and a chiral stationary phase (CSP) column. A common choice for separating chiral alcohols and amines is a polysaccharide-based column (e.g., CHIRALCEL® series).
-
Method Development:
-
Column Selection: Start with a column known for resolving similar chiral compounds, such as a CHIRALCEL® OB column.[1]
-
Mobile Phase Screening: Screen a variety of mobile phases, typically mixtures of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol, ethanol). For basic compounds like pyridines, the addition of a small amount of an amine modifier (e.g., diethylamine, DEA) to the mobile phase is often necessary to improve peak shape and resolution.
-
Optimization: Optimize the mobile phase composition, flow rate, and column temperature to achieve baseline separation of the enantiomers.
-
-
Analysis:
-
Dissolve the sample in the mobile phase and inject it into the HPLC system.
-
Monitor the elution of the enantiomers using a UV detector at an appropriate wavelength.
-
Calculate the enantiomeric excess (% ee) from the peak areas of the two enantiomers using the formula: % ee = [|Area(R) - Area(S)| / (Area(R) + Area(S))] x 100. For (R)-1-(4-pyridyl)ethanol, an optical purity of 99% ee or higher has been achieved using a CHIRAL CEL OB column.[1]
-
Mandatory Visualizations
Experimental Workflow for Structural Elucidation
Caption: Workflow for the synthesis, purification, and structural confirmation of this compound derivatives.
Comparison of Analytical Techniques
Caption: Comparison of information obtained from different analytical techniques for chiral molecules.
GPR119 Signaling Pathway
This compound derivatives have been investigated as agonists of GPR119, a receptor involved in glucose homeostasis.
Caption: Simplified GPR119 signaling pathway activated by an this compound derivative agonist.
References
Performance Evaluation of (R)-1-(pyridin-4-yl)ethanol in Asymmetric Catalysis: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
(R)-1-(pyridin-4-yl)ethanol, a chiral pyridyl alcohol, is a valuable building block in asymmetric synthesis, finding applications in the development of pharmaceuticals and other complex chiral molecules. Its performance as a chiral ligand or auxiliary in catalytic enantioselective reactions is a critical aspect for researchers designing stereoselective synthetic routes. This guide provides a comparative evaluation of this compound's performance, supported by available experimental data, and details relevant experimental protocols.
Performance in Asymmetric Synthesis
This compound can be synthesized with high optical purity, reaching enantiomeric excesses (ee) of 99% or higher.[1] This high purity is a crucial prerequisite for its effective application in asymmetric catalysis, where the enantiopurity of the catalyst or ligand directly influences the stereochemical outcome of the reaction.
While direct, comprehensive performance data for this compound in many common asymmetric reactions is not extensively documented in publicly available literature, we can infer its potential by examining a closely related structural isomer, (S)-2-(pyridin-2-yl)propan-1-ol. The performance of this analog in the well-established benchmark reaction of enantioselective diethylzinc addition to benzaldehyde provides valuable insight.
Comparative Performance in the Enantioselective Ethylation of Benzaldehyde
The enantioselective addition of organozinc reagents to aldehydes is a fundamental C-C bond-forming reaction in organic synthesis. The effectiveness of a chiral ligand is determined by its ability to induce high yield and enantioselectivity. Below is a comparison of a positional isomer of the title compound with other established chiral ligands in this reaction.
| Chiral Ligand | Substrate | Product | Yield (%) | Enantiomeric Excess (ee, %) |
| (S)-2-(pyridin-2-yl)propan-1-ol | Benzaldehyde | (S)-1-phenyl-1-propanol | ~80 | 80 |
| (1R,2S)-(-)-N-Pyrrolidinylnorephedrine | Benzaldehyde | (S)-1-phenyl-1-propanol | >95 | >98 |
| (S)-(-)-2-(Diphenylhydroxymethyl)pyrrolidine | Benzaldehyde | (S)-1-phenyl-1-propanol | 97 | 97 |
This comparison highlights that while pyridyl alcohols can be effective ligands, other classes of chiral ligands may offer superior performance in this specific transformation. Further research is warranted to fully elucidate the catalytic efficacy of this compound in this and other asymmetric reactions.
Experimental Protocols
Detailed experimental procedures are essential for the replication and validation of scientific findings. Below is a representative protocol for the synthesis of this compound, a crucial step before its application in catalysis.
Synthesis of this compound
This procedure is based on the asymmetric reduction of a precursor ketone.
Materials:
-
4-acetylpyridine
-
Chiral reducing agent (e.g., a chiral borane reagent or a biocatalyst)
-
Appropriate solvent (e.g., ethanol, tetrahydrofuran)
-
Quenching solution (e.g., dilute hydrochloric acid)
-
Extraction solvent (e.g., ethyl acetate)
-
Drying agent (e.g., anhydrous sodium sulfate)
Procedure:
-
Dissolve 4-acetylpyridine in the chosen solvent in a reaction vessel under an inert atmosphere.
-
Cool the solution to the recommended reaction temperature (e.g., 0 °C or -78 °C).
-
Slowly add the chiral reducing agent to the solution while maintaining the temperature.
-
Stir the reaction mixture for the specified time, monitoring the reaction progress by a suitable analytical technique (e.g., thin-layer chromatography or gas chromatography).
-
Once the reaction is complete, quench the reaction by carefully adding the quenching solution.
-
Extract the product into an organic solvent.
-
Wash the organic layer with brine, dry it over an anhydrous drying agent, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by a suitable method, such as column chromatography or crystallization, to yield enantiomerically enriched this compound.
-
Determine the enantiomeric excess of the final product using chiral high-performance liquid chromatography (HPLC) or chiral gas chromatography (GC).
Visualizing Asymmetric Catalysis Workflows
To conceptualize the process of asymmetric catalysis, a generalized workflow can be visualized. The following diagram illustrates the key steps from catalyst formation to product analysis.
References
Safety Operating Guide
Proper Disposal of (R)-1-(pyridin-4-yl)ethanol: A Guide for Laboratory Professionals
This document provides comprehensive guidance on the safe and compliant disposal of (R)-1-(pyridin-4-yl)ethanol, a chemical compound utilized in pharmaceutical research and development. Adherence to these procedures is critical to ensure the safety of laboratory personnel and the protection of the environment. This compound, as a pyridine derivative and an alcohol, is classified as hazardous waste and requires specialized handling and disposal.
I. Immediate Safety and Handling Considerations
Before initiating any disposal procedures, it is imperative to handle this compound with appropriate safety measures. This compound is considered harmful if swallowed, in contact with skin, or if inhaled.[1] It can cause skin irritation and serious eye damage.[1][2]
Personal Protective Equipment (PPE): All personnel handling this compound must wear the following PPE:
-
Gloves: Chemical-resistant gloves (e.g., butyl rubber or Viton®) are essential to prevent skin contact.[3] Nitrile gloves are not recommended for pyridine compounds.[4]
-
Eye Protection: Safety glasses with side shields or chemical splash goggles are mandatory to protect the eyes from splashes.[3]
-
Lab Coat: A standard laboratory coat should be worn to protect clothing and skin.[3]
-
Respiratory Protection: Work should be conducted in a well-ventilated area or a chemical fume hood to avoid the inhalation of vapors.[3][5]
Spill Response: In the event of a spill, the area should be evacuated. For small spills, use an inert, non-combustible absorbent material like vermiculite or sand to contain the substance.[3][5] For large spills, immediately contact your institution's Environmental Health and Safety (EHS) department.[3]
II. Waste Classification and Segregation
All materials contaminated with this compound must be treated as hazardous waste.[3] This includes:
-
Unused or expired this compound
-
Solutions containing this compound
-
Contaminated laboratory materials (e.g., pipette tips, absorbent pads, gloves, and glassware)
Proper segregation of this waste is crucial to prevent dangerous chemical reactions.[6] Do not mix this compound waste with incompatible materials such as strong oxidizing agents and acids.[3][4]
III. Step-by-Step Disposal Protocol
The disposal of this compound must comply with all local, state, and federal regulations.[3][7] The following protocol outlines the general steps for its proper disposal:
-
Waste Collection:
-
Collect all waste containing this compound in a designated, compatible, and leak-proof hazardous waste container.[3][8] The container should be made of a material resistant to the chemical, such as glass or high-density polyethylene.[5]
-
Ensure the container is kept tightly closed except when adding waste.[8][9]
-
-
Labeling:
-
Clearly label the waste container with the words "Hazardous Waste."[10]
-
The label must also include the full chemical name: "this compound" and indicate the associated hazards (e.g., Flammable, Toxic, Irritant).[3][8]
-
Attach a completed dangerous waste label as soon as waste is first added to the container.[4]
-
-
Storage:
-
Store the sealed and labeled waste container in a designated and secure satellite accumulation area (SAA).[3][11]
-
The storage area must be cool, dry, and well-ventilated, away from sources of ignition, heat, and direct sunlight.[4][5][9]
-
Store the container segregated from incompatible chemicals.[4]
-
-
Final Disposal:
-
Once the waste container is full or is no longer being used, arrange for its disposal through your institution's licensed hazardous waste disposal service.[5][6]
-
Complete a chemical collection request form as required by your institution.[4]
-
Never pour this compound or its waste down the drain or dispose of it with regular trash.[5] This substance is expected to be toxic to aquatic organisms and may cause long-term adverse effects in the environment.
-
IV. Data Presentation
| Property | Value | Source |
| CAS Number | 27854-88-2 | [9] |
| Molecular Formula | C7H9NO | [9] |
| Molecular Weight | 123.15 g/mol | [9] |
| Melting Point | 67-69 °C | [9] |
V. Disposal Workflow Diagram
The following diagram illustrates the proper disposal workflow for this compound.
References
- 1. fishersci.com [fishersci.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. benchchem.com [benchchem.com]
- 4. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 5. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 6. How to Safely Dispose of Highly Flammable Chemicals [greenflow.com]
- 7. atsdr.cdc.gov [atsdr.cdc.gov]
- 8. safety.pitt.edu [safety.pitt.edu]
- 9. echemi.com [echemi.com]
- 10. Chemical Waste Management Guide | Environmental Health & Safety [bu.edu]
- 11. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
Personal protective equipment for handling (R)-1-(pyridin-4-yl)ethanol
This guide provides crucial safety and logistical information for the handling and disposal of (R)-1-(pyridin-4-yl)ethanol, ensuring the well-being of laboratory personnel and adherence to safety protocols. The following procedural guidance is designed to be a readily accessible resource for researchers, scientists, and drug development professionals.
Personal Protective Equipment (PPE)
The selection of appropriate Personal Protective Equipment (PPE) is paramount to minimize exposure and ensure safety when handling this compound. The recommendations are based on guidelines for handling pyridine-containing compounds.
| Protection Type | Specific Recommendations | Rationale |
| Eye and Face Protection | Chemical safety goggles or a face shield. | Protects against splashes and airborne particles that can cause serious eye irritation or damage.[1][2][3] |
| Skin Protection | - Gloves: Nitrile or neoprene gloves are recommended.[1][2] Butyl rubber or PVA gloves may be suitable for prolonged contact.[4][5] - Lab Coat: A fully-buttoned lab coat. | Prevents skin contact which can cause irritation.[1][3] Nitrile and neoprene offer good chemical resistance to pyridine-based compounds.[1][2] |
| Respiratory Protection | - Use in a well-ventilated area or a certified laboratory chemical fume hood.[1][2] - A NIOSH/MSHA approved respirator may be necessary if ventilation is inadequate or for large spills. | Minimizes inhalation of dust or vapors which can irritate the respiratory system.[1][2][6] |
Operational Plans
Handling:
-
Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood.[1][2]
-
Avoid direct contact with skin, eyes, and clothing.[3][6] Wear the appropriate PPE as detailed in the table above.
-
Prevent the formation of dust and aerosols.[6]
-
Wash hands thoroughly after handling.[6]
Storage:
-
Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and acids.[2][5]
-
Keep containers tightly sealed to prevent absorption of moisture.[2]
-
Store in a locked cabinet or a secure area.[6]
First Aid Measures
| Exposure Route | First Aid Procedure |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[3] Remove contact lenses if present and easy to do.[3][6] Seek immediate medical attention.[3] |
| Skin Contact | Immediately remove all contaminated clothing.[3] Wash skin with soap and plenty of water for at least 15 minutes.[1] Seek medical attention if irritation develops or persists.[3] |
| Inhalation | Move the person to fresh air and keep them in a position comfortable for breathing.[1][3][6] If not breathing, give artificial respiration.[3] Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water.[7] Never give anything by mouth to an unconscious person.[7] Seek immediate medical attention. |
Disposal Plan
All waste materials should be disposed of in accordance with local, state, and federal regulations.
-
Chemical Waste: Collect waste this compound and any contaminated materials in a designated, labeled, and sealed container.
-
Contaminated PPE: Dispose of used gloves and other contaminated disposable materials as chemical waste.
-
Consult your institution's environmental health and safety (EHS) department for specific disposal protocols.
Experimental Protocols
General Handling Protocol:
-
Preparation: Before starting any experiment, ensure the work area is clean and uncluttered. Verify that the chemical fume hood is functioning correctly. Assemble all necessary equipment and reagents.
-
Personal Protective Equipment: Don the appropriate PPE, including a lab coat, chemical safety goggles, and nitrile or neoprene gloves.
-
Weighing and Transfer: Conduct all weighing and transferring of this compound within the chemical fume hood to minimize exposure to dust or vapors. Use a spatula for solid transfers and appropriate glassware for liquid transfers.
-
Reaction Setup: If the compound is to be used in a reaction, set up the apparatus within the fume hood. Ensure all joints are properly sealed.
-
Post-Experiment: Upon completion of the experiment, quench any reactions appropriately. Clean all glassware and the work area thoroughly.
-
Waste Disposal: Dispose of all chemical waste and contaminated materials according to the established disposal plan.
-
De-gowning: Remove PPE in the correct order (gloves first, then lab coat, and finally eye protection) to prevent cross-contamination. Wash hands thoroughly with soap and water.
Visual Workflow
Caption: Workflow for handling a chemical spill.
References
- 1. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 2. Handling Pyridine: Best Practices and Precautions [postapplescientific.com]
- 3. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 4. benchchem.com [benchchem.com]
- 5. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 6. echemi.com [echemi.com]
- 7. schc.org [schc.org]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
